1-Pyrenebutyric acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pyren-1-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c21-18(22)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYRRCOJHNZVDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063032 | |
| Record name | 1-Pyrenebutanoic acid | |
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Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown powder; [Sigma-Aldrich MSDS] | |
| Record name | 1-Pyrenebutyric acid | |
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CAS No. |
3443-45-6, 25338-56-1 | |
| Record name | 1-Pyrenebutanoic acid | |
| Source | CAS Common Chemistry | |
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| Record name | 1-Pyrenebutyrate | |
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| Record name | Pyrenebutanoic acid | |
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| Record name | 1-Pyrenebutyric acid | |
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| Record name | 1-Pyrenebutanoic acid | |
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| Record name | 1-Pyrenebutanoic acid | |
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| Record name | Pyrene-1-butyric acid | |
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| Record name | 1-PYRENEBUTANOIC ACID | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 1-Pyrenebutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 1-pyrenebutyric acid, a vital fluorescent probe and building block in biomedical research and drug development. This document details the primary synthetic routes, purification methodologies, and experimental protocols to assist researchers in obtaining high-purity this compound for their applications.
Synthesis of this compound
The most common and efficient synthesis of this compound is a two-step process.[1] It begins with the Friedel-Crafts acylation of pyrene (B120774) with succinic anhydride (B1165640) to form the intermediate 4-oxo-4-(pyren-1-yl)butyric acid. This is followed by the reduction of the keto group to yield the final product.[1]
Step 1: Friedel-Crafts Acylation of Pyrene
This initial step involves the electrophilic aromatic substitution of pyrene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] The reaction introduces an acyl group at the C1 position of the pyrene ring.
A notable improvement in yield has been reported using mechanochemical methods over traditional solution-based approaches. Solid-state milling of pyrene with succinic anhydride has shown a significantly better yield of 40% compared to the 6% yield from the reaction carried out in solution.[2][3][4]
Table 1: Comparison of Reaction Conditions and Yields for Friedel-Crafts Acylation
| Method | Reagents | Catalyst | Solvent | Yield | Reference |
| Solution | Pyrene, Succinic Anhydride | AlCl₃ | Not specified | 6% | [2][4] |
| Mechanochemical (Ball Milling) | Pyrene, Succinic Anhydride | AlCl₃ | Solvent-free | 40% | [2][4] |
Step 2: Reduction of 4-oxo-4-(pyren-1-yl)butyric Acid
The carbonyl group of the intermediate keto acid is reduced to a methylene (B1212753) group to afford this compound.[1] Two primary methods for this transformation are the Wolff-Kishner reduction and the Clemmensen reduction. The choice between these methods often depends on the substrate's sensitivity to acidic or basic conditions.[1]
-
Wolff-Kishner Reduction: Performed under basic conditions, making it suitable for substrates that are sensitive to acid.[5][6]
-
Clemmensen Reduction: Carried out in a strongly acidic medium, which is effective for aryl-alkyl ketones like the intermediate in this synthesis.[7][8]
Purification of this compound
The crude this compound obtained after synthesis typically contains unreacted starting materials and byproducts. The most common impurities include unreacted pyrene and reagents from the synthetic route.[9] The two most effective and widely used methods for purification are recrystallization and column chromatography.[9]
Table 2: Comparison of Purification Methodologies
| Feature | Recrystallization | Column Chromatography |
| Principle | Difference in solubility of the compound and impurities at varying temperatures. | Differential adsorption of components onto a stationary phase as a mobile phase passes through it. |
| Best For | Removing small amounts of impurities from a solid product. | Separating complex mixtures or impurities with similar properties to the product. |
| Typical Purity | >98% (can be lower depending on impurities) | >99% |
| Advantages | Simple, cost-effective, easily scalable. | High resolution, applicable to a wide range of compounds. |
| Disadvantages | Potential for product loss in the mother liquor; requires a suitable solvent. | More time-consuming, requires larger volumes of solvent, more complex setup. |
Recrystallization
Ethanol (B145695) is a commonly used and effective solvent for the recrystallization of this compound.[9] Other potential solvents include mixed solvent systems like ethanol/water or acetic acid/water. The ideal solvent should dissolve the compound when hot but have low solubility at room temperature.[9]
Column Chromatography
For higher purity, flash column chromatography is employed. The selection of an appropriate eluent system is crucial for good separation. This is typically determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of around 0.25-0.35 for this compound.[9] Common solvent systems include mixtures of hexanes and ethyl acetate (B1210297).[9]
Experimental Protocols
Synthesis of 4-oxo-4-(pyren-1-yl)butyric acid (Friedel-Crafts Acylation - Solution Method)
-
Reaction Setup: In a flask equipped with a stirrer and a drying tube, suspend pyrene and succinic anhydride in a suitable dry solvent such as nitrobenzene (B124822) or dichloromethane.
-
Catalyst Addition: Cool the mixture in an ice-salt bath to 0-5 °C. Add anhydrous aluminum chloride portion-wise with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours.
-
Work-up: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Isolation: If nitrobenzene is used as the solvent, remove it by steam distillation. Collect the crude solid of 4-oxo-4-(pyren-1-yl)butyric acid by filtration, wash with water, and dry.
Synthesis of this compound (Wolff-Kishner Reduction)
-
Reaction Mixture: In a flask with a reflux condenser, mix 4-oxo-4-(pyren-1-yl)butyric acid, potassium hydroxide, and 85% hydrazine (B178648) hydrate (B1144303) in diethylene glycol.
-
Initial Reflux: Heat the mixture to reflux for 1.5 hours.
-
Distillation: Remove the condenser and distill off water and excess hydrazine until the solution temperature reaches 195-200 °C.
-
Final Reflux: Reattach the condenser and maintain the reaction mixture at this temperature for an additional 4 hours.
-
Work-up: After cooling, pour the mixture into dilute hydrochloric acid to precipitate the product.
-
Isolation: Collect the crude this compound by filtration, wash with water, and dry.
Synthesis of this compound (Clemmensen Reduction)
-
Amalgamated Zinc Preparation: Prepare amalgamated zinc by stirring zinc powder with a 5% mercury(II) chloride solution, followed by decanting the solution and washing the zinc with water.
-
Reaction Setup: In a flask with a reflux condenser and a gas outlet, add the amalgamated zinc, concentrated hydrochloric acid, toluene, and 4-oxo-4-(pyren-1-yl)butyric acid.
-
Reaction: Reflux the mixture with vigorous stirring. Add additional portions of concentrated hydrochloric acid at regular intervals during the reflux period.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and separate the aqueous and organic layers.
-
Extraction: Extract the aqueous layer with toluene.
-
Isolation: Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.
Purification by Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals to obtain pure this compound.
Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica (B1680970) gel in a suitable non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
-
Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), starting with a low polarity and gradually increasing it.
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: Overall synthetic scheme for this compound.
Caption: General purification workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Photophysical Properties of 1-Pyrenebutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyrenebutyric acid (PBA) is a versatile fluorescent probe widely utilized in biochemical and biophysical research.[1] Its utility stems from the unique photophysical properties of its pyrene (B120774) moiety, which are highly sensitive to the local microenvironment.[1][2] This sensitivity, combined with a butyric acid linker that allows for covalent attachment to biomolecules, makes PBA an invaluable tool for investigating the structure, dynamics, and interactions of proteins, lipids, and nucleic acids.[2][3] This technical guide provides a comprehensive overview of the core photophysical properties of PBA, detailed experimental protocols for their measurement, and visualizations of key processes and workflows.
Core Photophysical Properties
The fluorescence of this compound is characterized by several key parameters, including its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime. These properties are significantly influenced by the solvent environment, a characteristic that is exploited in its use as a molecular probe.[3]
Absorption and Emission Spectra
PBA exhibits multiple absorption bands in the ultraviolet region, with major peaks around 343 nm, 326 nm, and 313 nm.[4] Upon excitation, it emits fluorescence characterized by a structured spectrum with distinct vibronic bands, typically with maxima around 377 nm and 397 nm in various solvents.[3][4] The precise wavelengths of maximum absorption and emission are solvent-dependent.
Environmental Sensitivity and the "Py" Scale
A key feature of pyrene-based probes like PBA is the sensitivity of the vibronic fine structure of the emission spectrum to the polarity of the microenvironment. The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is known as the "Py scale" and serves as a measure of the hydrophobicity of the probe's surroundings.[1] In non-polar environments, the I₁/I₃ ratio is low, while in polar environments, it is significantly higher.[1] This property allows PBA to probe hydrophobic pockets in proteins or the core of lipid membranes.[1]
Excimer Formation
At higher local concentrations, an excited-state pyrene monomer can interact with a ground-state pyrene molecule to form an excited-state dimer known as an excimer.[1][5] This excimer fluoresces at a longer, red-shifted wavelength (around 470-480 nm) compared to the monomer.[4][5] The ratio of excimer to monomer fluorescence intensity is a sensitive indicator of molecular proximity and the fluidity or viscosity of the surrounding medium.[5]
dot
Caption: Principle of PBA monomer versus excimer fluorescence.[6]
Fluorescence Quenching
The fluorescence of PBA is susceptible to quenching by various molecules, most notably molecular oxygen and some reactive oxygen species (ROS).[7][8][9] This quenching can occur through dynamic (collisional) or static mechanisms. In dynamic quenching, the quencher interacts with the excited-state fluorophore, leading to a decrease in both fluorescence intensity and lifetime.[10] This property makes PBA a useful probe for measuring local oxygen concentrations and detecting changes in intracellular ROS levels.[7][8]
Quantitative Data Summary
The photophysical properties of this compound are highly dependent on the solvent. The following tables summarize key quantitative data from the literature to provide a reference for experimental design.
Table 1: Spectroscopic Properties of this compound in Various Solvents
| Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) |
| Methanol | 343, 326, 313, 276, 265, 242, 234[3] | 377, 397[3] | 0.19 - 0.22[3] | 5.1[3] |
| Ethanol | ~340[5], 342[3] | 377, 397[3][5] | 0.38[3] | ~100-185[3][5] |
| Water | ~340[5] | ~375, ~395[5] | - | ~100-200[5] |
| DMSO | ~345[3] | ~378, ~398[3] | - | - |
Note: The photophysical properties can vary depending on specific experimental conditions such as temperature, pH, and the presence of quenchers. The data presented are representative values compiled from various sources.[3][5]
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound as a fluorescent probe.
Measurement of Absorption and Emission Spectra
Objective: To determine the absorption and emission characteristics of PBA in a specific solvent.
Materials:
-
This compound
-
Spectrophotometer-grade solvent
-
Volumetric flasks
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Accurately weigh a known mass of PBA and dissolve it in the chosen solvent within a volumetric flask to create a stock solution of known concentration.[3]
-
Serial Dilutions: Prepare a series of dilutions from the stock solution. For absorption measurements, aim for concentrations that yield absorbance values between 0.1 and 1.0 at the absorption maximum.[3] For fluorescence measurements, concentrations should be in the micromolar range to avoid inner filter effects.
-
Absorption Measurement: Record the absorption spectrum of each dilution and a solvent blank using the UV-Vis spectrophotometer. Identify the wavelength(s) of maximum absorbance (λ_max).[3]
-
Fluorescence Measurement: Using a spectrofluorometer, excite the sample at a determined λ_max (e.g., ~340 nm).[5] Record the fluorescence emission spectrum, typically from 350 nm to 600 nm to capture both monomer and potential excimer emission.[5]
Covalent Labeling of Proteins with PBA
Objective: To covalently attach PBA to a protein for studying its structure and dynamics.
Materials:
-
This compound N-hydroxysuccinimide ester (PBA-NHS ester)
-
Target protein
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0)[4][6]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[6]
-
Size-exclusion chromatography column
Procedure:
-
Protein Preparation: Dissolve the target protein in the amine-free buffer to a concentration of 1-10 mg/mL.[6]
-
Probe Preparation: Prepare a fresh stock solution of PBA-NHS ester (e.g., 10 mg/mL) in anhydrous DMF or DMSO.[6]
-
Conjugation Reaction: Add the PBA-NHS ester solution dropwise to the protein solution while gently stirring. The molar ratio of probe to protein should be optimized but typically ranges from 5:1 to 20:1.[4]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[4]
-
Purification: Remove the unreacted probe by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer.
dot
Caption: Workflow for covalent labeling of proteins with PBA.
Applications in Drug Development and Research
The unique photophysical properties of PBA make it a powerful tool in various stages of research and drug development.
Probing Protein-Ligand Interactions and Conformational Changes
By covalently attaching PBA to a specific site on a protein, changes in the fluorescence signal upon ligand binding can be monitored.[2] These changes can report on conformational changes in the protein, providing insights into binding mechanisms and aiding in the screening of potential drug candidates.
Assessing Membrane Fluidity and Integrity
PBA and its derivatives can readily insert into lipid bilayers.[2] The formation of excimers is dependent on the lateral diffusion of the probe within the membrane, which is in turn governed by membrane fluidity.[5] An increase in the excimer-to-monomer emission ratio indicates higher membrane fluidity.[9] This application is crucial for studying the effects of drugs on cell membranes.
Drug Delivery Systems
PBA has been used to modify cell-penetrating peptides (CPPs), dramatically enhancing their ability to deliver cargo directly into the cytosol.[11] The pyrenebutyrate anion is thought to facilitate the direct translocation of CPPs across the cell membrane, bypassing the endocytic pathway.[11] This has significant implications for the development of more efficient drug delivery vectors.
dot
Caption: PBA enhances cytosolic delivery of cell-penetrating peptides.[11]
Conclusion
This compound is a powerful and versatile fluorescent probe with a wide range of applications in biochemical and biophysical research, as well as in drug development. Its sensitivity to the microenvironment, ability to form excimers, and susceptibility to quenching provide multiple avenues for probing complex biological systems. A thorough understanding of its photophysical properties and the application of robust experimental protocols are key to leveraging the full potential of this valuable molecular tool.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Variation of this compound fluorescence lifetime in single living cells treated with molecules increasing or decreasing reactive oxygen species levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Direct and rapid cytosolic delivery using cell-penetrating peptides mediated by pyrenebutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Cellular Processes: A Technical Guide to 1-Pyrenebutyric Acid Fluorescence
For Researchers, Scientists, and Drug Development Professionals
1-Pyrenebutyric acid (PBA) has emerged as a powerful fluorescent probe in biochemical and biomedical research. Its unique photophysical properties, characterized by a long fluorescence lifetime and high sensitivity to the microenvironment, make it an invaluable tool for elucidating complex cellular processes, from protein dynamics and membrane fluidity to the detection of reactive oxygen species (ROS). This technical guide provides an in-depth overview of the fluorescence lifetime and quantum yield of PBA, detailed experimental protocols for its use, and visualizations of key experimental workflows.
Core Photophysical Properties of this compound
The fluorescence of PBA is intrinsically linked to its environment. The pyrene (B120774) moiety's excited state is sensitive to solvent polarity, local viscosity, and the presence of quenching molecules. This sensitivity is the foundation of its utility as a probe. The key parameters defining its fluorescence are the fluorescence quantum yield (Φf), the ratio of emitted photons to absorbed photons, and the fluorescence lifetime (τ), the average time the molecule spends in the excited state.
Quantitative Data Summary
The following tables summarize the fluorescence quantum yield and lifetime of this compound in various solvents, providing a comparative reference for experimental design.
Table 1: Fluorescence Quantum Yield (Φf) of this compound in Various Solvents
| Solvent | Refractive Index (n) | Quantum Yield (Φf) |
| Methanol | 1.328 | 0.19 - 0.22[1] |
| Ethanol | 1.361 | 0.38[1] |
| Acetonitrile | 1.344 | - |
| DMSO | 1.479 | - |
| Water | 1.333 | - |
| Deaerated Buffer | - | - |
Table 2: Fluorescence Lifetime (τ) of this compound in Various Solvents and Environments
| Solvent/Environment | Fluorescence Lifetime (τ) in ns | Conditions |
| Methanol | 5.1[1] | - |
| Ethanol | ~100[1] | Deoxygenated solution |
| Water | - | - |
| Deaerated Buffer | ~90-100[2] | - |
| Liposome Suspension | - | Varies with oxygen concentration |
| Living Cells | 55 - 185[2][3] | Dependent on intracellular oxygen concentration |
| Fixed Cells | 215[3] | Under nitrogen atmosphere |
Note: The fluorescence lifetime of PBA is highly sensitive to quenching by molecular oxygen.[3][4] This property is exploited for measuring oxygen concentration and reactive oxygen species (ROS) levels in cellular environments.
Experimental Protocols
Accurate and reproducible data are paramount in scientific research. The following sections provide detailed methodologies for key experiments involving this compound.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method for determining fluorescence quantum yield involves comparing the fluorescence of the sample to a standard with a known quantum yield.
Materials:
-
This compound
-
Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)
-
Spectroscopic grade solvents
-
Calibrated UV-Vis spectrophotometer
-
Calibrated spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the PBA sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorption Spectra: Record the UV-Vis absorption spectra of all solutions.
-
Fluorescence Spectra: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis: The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.[1]
-
Measurement of Fluorescence Lifetime
Fluorescence lifetime can be measured using time-correlated single-photon counting (TCSPC) or frequency-domain fluorometry.
General Procedure (TCSPC):
-
Instrument Setup: A pulsed light source (e.g., a laser) excites the sample. The time between the excitation pulse and the detection of the emitted photon is measured.
-
Data Acquisition: This process is repeated for a large number of excitation events to build a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).
Protein Labeling with this compound N-Hydroxysuccinimide Ester (PBA-NHS)
Covalent labeling of proteins with PBA allows for the study of protein conformation, folding, and interactions. The N-hydroxysuccinimide (NHS) ester of PBA is a common reagent that reacts with primary amines (e.g., lysine (B10760008) residues) on the protein surface.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound N-hydroxysuccinimide ester (PBA-NHS)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
PBA-NHS Stock Solution: Immediately before use, dissolve PBA-NHS in DMF or DMSO.
-
Labeling Reaction: Add the PBA-NHS stock solution to the protein solution. The molar ratio of PBA-NHS to protein should be optimized for the specific protein and desired degree of labeling. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Remove unreacted PBA-NHS by passing the reaction mixture through a size-exclusion chromatography column.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the pyrene moiety (at ~345 nm).
Visualizing Workflows and Pathways
Graphical representations of experimental workflows and signaling pathways provide a clear and concise understanding of complex processes. The following diagrams were generated using the DOT language.
The fluorescence lifetime of PBA is quenched by molecular oxygen and certain reactive oxygen species (ROS), making it a valuable tool for monitoring oxidative stress in living cells.[5] An increase in intracellular ROS leads to a decrease in the fluorescence lifetime of PBA.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Variation of this compound fluorescence lifetime in single living cells treated with molecules increasing or decreasing reactive oxygen species levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1-Pyrenebutyric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyrenebutyric acid (PBA) is a fluorescent probe extensively used in biochemical and biophysical research.[1] Its utility stems from the pyrene (B120774) moiety, which exhibits fluorescence that is highly sensitive to the local microenvironment, and a butyric acid linker that allows for covalent attachment to biomolecules like proteins, lipids, and nucleic acids.[1][2] This guide provides an in-depth overview of the spectroscopic properties of PBA, detailed experimental protocols for its characterization, and an illustrative experimental workflow.
Spectroscopic Properties
The photophysical and vibrational characteristics of this compound are fundamental to its application as a fluorescent probe. These properties, including absorption and emission maxima, molar absorptivity, quantum yield, fluorescence lifetime, and vibrational frequencies, are often influenced by the solvent environment.[1]
Data Presentation
The following tables summarize the key spectroscopic data for this compound.
Table 1: UV-Vis Absorption and Fluorescence Spectroscopic Data
| Solvent | Absorption Maxima (λ_abs, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) at λ_max | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) |
| Methanol (B129727) | 343, 326, 313, 276, 265, 242, 234[1][3] | ~40,000 at 338 nm*[1] | 377, 397[1][3] | 0.19 - 0.22[1] | 5.1[1] |
| Ethanol | 342[1] | 33,113 at 342 nm[1] | 377, 397[1] | 0.38[1] | ~100 (in deoxygenated solution)[1] |
| DMSO | ~345[1][4] | Data not available | ~378, ~398[1] | Data not available | Data not available |
| Acetonitrile | 343, 326, 313, 276[5] | Data not available | 377, 397[5] | Data not available | Data not available |
*Note: The molar absorptivity in methanol is an estimate for a similar pyrene derivative, N-(1-pyrene)maleimide.[1]
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (δ, ppm) |
| ¹H | CDCl₃ | 8.32-7.86 (9H, m, CHarom), 3.42 (2H, t, CH₂C₁₆H₉, ³JHH = 7.57 Hz), 2.51 (2H, t, CH₂CO₂H, ³JHH = 7.00 Hz), 2.23 (2H, m, CH₂, ³JHH = 7.57Hz, ³JHH = 7.00Hz)[6] |
| ¹H | [D₆]-DMSO | 12.2, 8.414, 8.29, 8.28, 8.233, 8.229, 8.146, 8.138, 8.073, 7.947, 3.359, 2.420, 2.031[7] |
| ¹³C | [D₆]-DMSO | 174.74 (1CO), 136.39-123.39 (9 CHarom, 7 Carom), 33.64-26.98 (1CH₂CO₂H, 2CH₂)[6] |
| ¹³C | CDCl₃ | 177.48 (1CO), 135.25-123.04 (9 CHarom, 7 Carom), 33.21-26.46 (1CH₂CO₂H, 2CH₂)[6] |
Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)
| Wavenumber (ν, cm⁻¹) | Assignment (Tentative) |
| 3447 (weak) | O-H stretch (carboxylic acid dimer) |
| 3037 (weak) | C-H stretch (aromatic) |
| 2950 (medium), 2934 (weak), 2874 (weak) | C-H stretch (aliphatic) |
| 1695 (strong) | C=O stretch (carboxylic acid)[6] |
| 1431 (weak) | C=C stretch (aromatic) |
| 1275 (medium), 1206 (medium) | C-O stretch / O-H bend (carboxylic acid) |
| 846 (strong) | C-H out-of-plane bend (aromatic) |
| 711 (weak) |
Experimental Protocols
Accurate spectroscopic characterization of this compound requires meticulous sample preparation and instrument operation.
UV-Vis Absorption Spectroscopy
This protocol outlines the determination of the molar absorptivity of PBA using the Beer-Lambert law.[1]
Materials:
-
This compound (high purity)
-
Spectroscopic grade solvent (e.g., methanol, ethanol)
-
Calibrated analytical balance
-
Volumetric flasks
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution: Accurately weigh a known mass of PBA and dissolve it in a precise volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.[1]
-
Prepare a series of dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values between 0.1 and 1.0 at the absorption maximum.[1]
-
Measure absorbance: Record the absorption spectrum of each dilution and a solvent blank using the UV-Vis spectrophotometer.[1][8]
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max).[1]
-
For each concentration, record the absorbance at λ_max.
-
Plot absorbance versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), will be the molar absorptivity (ε) when the path length (l) is 1 cm.[9]
-
Fluorescence Spectroscopy
This protocol describes the determination of the fluorescence quantum yield of PBA using the relative method.[1]
Materials:
-
This compound
-
A fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)
-
Spectroscopic grade solvents
-
Calibrated UV-Vis spectrophotometer
-
Calibrated spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare solutions: Prepare dilute solutions of both the PBA sample and the fluorescence standard in the same solvent, if possible. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[1]
-
Measure absorption spectra: Record the UV-Vis absorption spectra of both the sample and standard solutions.[1]
-
Measure fluorescence spectra:
-
Set the excitation wavelength, typically at one of the absorption maxima of PBA (e.g., ~340 nm).[5]
-
Record the fluorescence emission spectrum over a range that covers the entire emission profile (e.g., 350 nm to 550 nm).[2]
-
Measure the fluorescence spectrum of a solvent blank under the same conditions.
-
-
Data Analysis:
-
Subtract the integrated fluorescence intensity of the solvent blank from the integrated intensities of the sample and standard.
-
Calculate the quantum yield of the sample (Φ_s) using the following equation:[1] Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.[1]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
For a ¹H NMR spectrum, dissolve 5-25 mg of PBA in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10][11][12] For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[13]
-
Ensure the sample is fully dissolved. Gentle heating or vortexing in a separate vial before transfer may be necessary.[13]
-
Filter the solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[10][11]
-
The final solution depth in the NMR tube should be at least 4.5 cm.[12]
-
Cap the NMR tube and label it clearly.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer, using the deuterium (B1214612) signal from the solvent for field-frequency lock.[11]
-
Standard acquisition parameters for ¹H and ¹³C NMR should be used. For ¹³C, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
This protocol describes the preparation of a potassium bromide (KBr) pellet for transmission IR spectroscopy.
Materials:
-
This compound
-
Spectroscopic grade potassium bromide (KBr), thoroughly dried
-
Agate mortar and pestle
-
KBr pellet die set
-
Hydraulic press
Procedure:
-
Grinding: Place approximately 1-2 mg of PBA and 100-200 mg of dry KBr powder in an agate mortar.[14][15]
-
Mixing: Gently grind the PBA and KBr together until a fine, homogeneous powder is obtained.[14][16] The particle size should be reduced to minimize light scattering.[17]
-
Pellet Formation:
-
Assemble the KBr pellet die.
-
Transfer a portion of the sample mixture into the die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[15][16] Applying a vacuum to the die during pressing can help to remove trapped air and moisture, resulting in a clearer pellet.[16]
-
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.
Mandatory Visualization
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate a typical experimental workflow for utilizing PBA as a fluorescent probe and a conceptual signaling pathway for a FRET-based protease assay.
Caption: Experimental workflow for labeling a biomolecule with this compound and subsequent analysis.
Caption: FRET-based protease activity assay using a PBA-labeled peptide substrate.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 3443-45-6 [chemicalbook.com]
- 7. This compound(3443-45-6) 1H NMR spectrum [chemicalbook.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. sim4t.com [sim4t.com]
- 10. sites.bu.edu [sites.bu.edu]
- 11. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 12. How to make an NMR sample [chem.ch.huji.ac.il]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. shimadzu.com [shimadzu.com]
- 15. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 16. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 17. eng.uc.edu [eng.uc.edu]
An In-depth Technical Guide to 1-Pyrenebutyric Acid Derivatives and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Pyrenebutyric acid (PBA) and its derivatives are highly versatile fluorescent molecules integral to a wide array of applications in biochemical research, diagnostics, and drug development. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of PBA derivatives. It details their exceptional photophysical characteristics, notably their environmental sensitivity, which allows for the probing of molecular interactions and micro-environments. This document includes structured data tables for easy comparison of quantitative properties, detailed experimental protocols for synthesis and common applications, and visualizations of key workflows and mechanisms to provide a thorough resource for professionals in the field.
Introduction
This compound (PBA) is a fluorescent probe characterized by a pyrene (B120774) moiety attached to a four-carbon aliphatic chain terminating in a carboxylic acid.[1] This bifunctional structure is the foundation of its utility. The pyrene group is a polycyclic aromatic hydrocarbon with a strong and environmentally sensitive fluorescence profile, while the terminal carboxylic acid serves as a versatile chemical handle for covalent modification and conjugation to biomolecules or surfaces.[1][2]
The fluorescence of the pyrene core is distinguished by its long lifetime and sensitivity to local polarity and viscosity.[2][3] In non-polar environments, its emission spectrum shows distinct vibronic bands. As polarity increases, these bands broaden. A hallmark of pyrene and its derivatives is the ability to form an excited-state dimer, or "excimer," at high local concentrations. This excimer formation results in a broad, red-shifted emission peak, and the ratio of excimer to monomer fluorescence is a powerful tool for studying molecular proximity and dynamics, such as membrane fluidity.[4]
The carboxylic acid group allows for the synthesis of a wide range of derivatives, most notably activated esters (e.g., N-hydroxysuccinimide esters) and amides, enabling the stable labeling of proteins, lipids, nucleic acids, and other molecules.[5][6] These properties make PBA derivatives invaluable for studying protein conformation, membrane dynamics, drug delivery systems, and for the development of advanced biosensors.[3][7]
Synthesis of this compound and Derivatives
The most common and robust synthesis of this compound starts from pyrene and proceeds through a two-step process: Friedel-Crafts acylation followed by a reduction of the resulting keto acid intermediate.[2]
Synthesis of this compound
The overall synthetic scheme is depicted below.
Caption: Overall synthesis scheme for this compound.
Experimental Protocol: Synthesis of this compound [2]
Step 1: Friedel-Crafts Acylation to form 4-oxo-4-(pyren-1-yl)butyric acid
-
Materials: Pyrene, succinic anhydride, aluminum chloride (AlCl₃), nitrobenzene (B124822) (solvent).
-
Procedure: a. In a three-necked flask equipped with a stirrer and a condenser, dissolve pyrene and succinic anhydride in nitrobenzene. b. Cool the mixture in an ice bath. c. Gradually add anhydrous aluminum chloride to the cooled, stirred solution. d. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours. e. Quench the reaction by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid. f. Remove the nitrobenzene solvent via steam distillation. g. Collect the resulting solid precipitate by filtration, wash with water, and dry. h. The crude product, 4-oxo-4-(pyren-1-yl)butyric acid, can be purified by recrystallization.
Step 2: Wolff-Kishner Reduction to form this compound
-
Materials: 4-oxo-4-(pyren-1-yl)butyric acid, potassium hydroxide (B78521) (KOH), 85% hydrazine (B178648) hydrate (B1144303), diethylene glycol (solvent).
-
Procedure: a. Combine the intermediate keto acid, potassium hydroxide, and 85% hydrazine hydrate in diethylene glycol. b. Heat the mixture to reflux for 1.5 hours. c. Increase the temperature to distill off water and excess hydrazine. d. Continue to reflux the reaction mixture for an additional 4 hours. e. Cool the reaction mixture and pour it into an excess of dilute hydrochloric acid to precipitate the product. f. Collect the solid by filtration, wash thoroughly with water, and dry. g. Purify the final product, this compound, by recrystallization from a suitable solvent like ethanol (B145695) or benzene.
Synthesis of this compound N-hydroxysuccinimide Ester (PBA-NHS)
PBA is frequently activated as an NHS ester for efficient labeling of primary amines on biomolecules.[6]
Caption: Activation of PBA to PBA-NHS for amine coupling.
Experimental Protocol: Synthesis and Use of PBA-NHS Ester [6][8]
-
Materials: this compound (PBA), N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), anhydrous dimethylformamide (DMF), target protein in amine-free buffer (e.g., PBS, pH 7.4-8.0).
-
Procedure: a. Activation: Dissolve PBA in anhydrous DMF. Add 1.5-fold molar excess of EDC and NHS to the solution. Incubate at room temperature for 1-2 hours in the dark to generate the PBA-NHS ester. b. Conjugation: Add the activated PBA-NHS solution dropwise to the protein solution. A typical molar ratio of probe-to-protein is between 10:1 and 20:1, but this should be optimized for the specific application. c. Incubation: Gently stir the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. d. Quenching: Add an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM to quench any unreacted PBA-NHS ester. e. Purification: Remove unreacted probe by size-exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis against a suitable storage buffer.
Physicochemical and Photophysical Properties
The utility of PBA and its derivatives is defined by their distinct properties, which are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 3443-45-6 | [2][3] |
| Molecular Formula | C₂₀H₁₆O₂ | [5] |
| Molecular Weight | 288.34 g/mol | [5] |
| Appearance | Pale yellow crystalline powder | [5] |
| Solubility | Soluble in organic solvents (Chloroform, DMSO, Methanol); poorly soluble in water | [5] |
Table 2: Photophysical Properties of this compound
| Property | Value (in Ethanol/Buffer) | Notes | References |
| Excitation Maxima (λex) | ~343, 326, 313 nm | Multiple absorption bands offer excitation flexibility. | [6] |
| Monomer Emission Maxima (λem) | ~377, 397 nm | Exhibits characteristic vibronic peaks. The ratio of peak intensities is sensitive to solvent polarity. | [4][6] |
| Excimer Emission Maximum (λem) | ~470 - 480 nm | Broad, structureless emission that occurs when two pyrene moieties are in close proximity. | [4][6] |
| Fluorescence Lifetime (τ) | 55 - 185 ns | Highly sensitive to quenchers like oxygen. Value in living cells varies with oxygen concentration. | [6][9] |
| Quantum Yield (Φ) | Varies significantly with solvent | Highly dependent on the polarity of the microenvironment. | [6] |
Key Applications and Experimental Protocols
Probing Lipid Membranes and Fluidity
PBA and its lipid-conjugated derivatives are excellent probes for studying the biophysical properties of cell membranes and liposomes. The ratio of excimer (Iₑ) to monomer (Iₘ) fluorescence provides a direct measure of membrane fluidity.[3][4]
Caption: Mechanism of PBA as a membrane fluidity probe.
Experimental Protocol: Measuring Membrane Fluidity [4]
-
Materials: Liposomes or cells, pyrene-labeled lipid (e.g., pyrene-phosphatidylcholine synthesized as per protocol in[5]) or PBA, buffer solution, spectrofluorometer.
-
Procedure: a. Probe Incorporation: Incubate the liposomes or cells with the pyrene-labeled lipid or PBA to allow for its incorporation into the membrane. For PBA, a final concentration in the micromolar range is typical. b. Fluorescence Measurement: Using a spectrofluorometer, excite the sample at ~343 nm. c. Data Acquisition: Record the fluorescence emission spectrum from 350 nm to 600 nm. d. Data Analysis: Determine the fluorescence intensity of a monomer peak (Iₘ, e.g., at ~377 nm) and the peak of the excimer emission (Iₑ, at ~470 nm). The ratio of Iₑ/Iₘ provides a quantitative measure of membrane fluidity. An increase in this ratio corresponds to an increase in fluidity.
Determination of Critical Micelle Concentration (CMC)
PBA is highly sensitive to the formation of micelles. In an aqueous solution below the CMC, PBA resides in a polar environment. Above the CMC, it partitions into the nonpolar, hydrophobic core of the micelles. This environmental change is readily detected by a shift in the fine structure of the pyrene monomer emission spectrum.[8]
Caption: Workflow for CMC determination using PBA.
Experimental Protocol: CMC Determination [8][10]
-
Materials: Surfactant of interest, deionized water or buffer, PBA stock solution in an organic solvent (e.g., ethanol), spectrofluorometer.
-
Procedure: a. Sample Preparation: Prepare a series of surfactant solutions in water or buffer, spanning a wide range of concentrations around the expected CMC. b. Probe Addition: Add a small aliquot of the PBA stock solution to each surfactant dilution to achieve a final PBA concentration of approximately 1-2 µM. Ensure the final concentration of the organic solvent is minimal (<1%) to not affect micellization. c. Equilibration: Allow the solutions to equilibrate. d. Fluorescence Measurement: Excite the samples at ~335-343 nm and record the emission spectrum from 350 nm to 450 nm. e. Data Analysis: Identify the fluorescence intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks. Plot the ratio of I₁/I₃ (or I₃/I₁) against the logarithm of the surfactant concentration. The point of sharpest change (inflection point) in the curve corresponds to the CMC.
Conclusion
This compound and its derivatives are powerful and versatile tools in the arsenal (B13267) of researchers and drug development professionals. Their unique combination of environmentally sensitive fluorescence and a reactive handle for conjugation allows for sophisticated studies of molecular and cellular systems. From elucidating the dynamics of lipid membranes and protein interactions to serving as key components in biosensors and drug delivery vehicles, the applications of PBA are extensive. A thorough understanding of its synthesis, properties, and experimental application, as detailed in this guide, is crucial for leveraging its full potential in scientific discovery and technological innovation.
References
- 1. CN105732331A - Synthesis method of 1-pyrenol and intermediates thereof - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. "The Electrochemical Properties of this compound/Graphene Compos" by Min Wang, Jiong Wang et al. [jelectrochem.xmu.edu.cn]
- 8. benchchem.com [benchchem.com]
- 9. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Solvatochromic Behavior of 1-Pyrenebutyric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the solvatochromic behavior of 1-Pyrenebutyric Acid (PBA), a versatile fluorescent probe utilized in a wide array of scientific applications. This document details the photophysical properties of PBA in various solvent environments, outlines experimental protocols for its characterization, and presents a theoretical framework for understanding its solvent-sensitive fluorescence.
Introduction to Solvatochromism and this compound
Solvatochromism is the phenomenon where the absorption or emission spectrum of a chemical compound shifts in response to a change in the polarity of the solvent. This effect arises from the differential solvation of the ground and excited electronic states of the molecule. For fluorescent molecules, or fluorophores, like this compound, this manifests as a change in the color and intensity of the emitted light.
This compound is a derivative of pyrene (B120774), a polycyclic aromatic hydrocarbon known for its characteristic fluorescence. The addition of a butyric acid functional group to the pyrene core enhances its utility by allowing for covalent attachment to biomolecules, while also influencing its solubility and photophysical properties.[1] The pyrene moiety's fluorescence is particularly sensitive to the local microenvironment, making PBA an invaluable tool for probing polarity in complex systems such as protein binding sites, lipid membranes, and drug delivery vehicles.[2]
Photophysical Properties of this compound
The solvatochromic behavior of PBA is evident in the shifts of its absorption and emission maxima in solvents of varying polarity. Generally, an increase in solvent polarity leads to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. This is due to the greater stabilization of the more polar excited state compared to the ground state in polar solvents.
Quantitative Spectroscopic Data
The following table summarizes the key spectroscopic properties of this compound in a range of solvents, illustrating its solvatochromic response.
| Solvent | Polarity (ET(30)) | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) |
| n-Hexane | 31.0 | ~342 | ~375, 395 | ~2400 | ~0.32 (for Pyrene) |
| Toluene | 33.9 | ~343 | ~376, 396 | ~2450 | Data not available |
| Chloroform | 39.1 | ~344 | ~377, 397 | ~2500 | Data not available |
| Ethyl Acetate | 38.1 | ~343 | ~377, 397 | ~2550 | Data not available |
| Acetone | 42.2 | ~344 | ~378, 398 | ~2600 | Data not available |
| Acetonitrile | 45.6 | ~340 | 377, 385, 397 | ~2900 | Data not available |
| DMSO | 45.1 | ~345 | ~378, ~398 | ~2500 | Data not available |
| Ethanol (B145695) | 51.9 | 342 | 377, 397 | ~2700 | 0.38 |
| Methanol | 55.4 | 343, 326, 313, 276 | 377, 397 | ~2600 | 0.19 - 0.22 |
| Water | 63.1 | ~342 | ~384, 404 | ~3100 | Data not available |
A key characteristic of pyrene and its derivatives is the solvent-dependent intensity ratio of its vibronic bands in the fluorescence spectrum. The ratio of the intensity of the first peak (I₁, around 375 nm) to the third peak (I₃, around 385 nm) is a sensitive indicator of the polarity of the probe's microenvironment. In polar solvents, this ratio is higher compared to non-polar solvents.
Theoretical Analysis of Solvatochromism
The solvatochromic shifts observed for PBA can be analyzed using several theoretical models that relate the spectral shifts to the physical properties of the solvents.
The Lippert-Mataga Equation
The Lippert-Mataga equation describes the relationship between the Stokes shift (Δν) and the orientation polarizability of the solvent (Δf), which is a function of the solvent's dielectric constant (ε) and refractive index (n).
Δν = ν_abs - ν_em = (2/hc) * [(μ_e - μ_g)² / a³] * Δf + constant
where:
-
ν_abs and ν_em are the wavenumbers of the absorption and emission maxima, respectively.
-
h is Planck's constant.
-
c is the speed of light.
-
μ_e and μ_g are the dipole moments of the excited and ground states, respectively.
-
a is the radius of the solvent cavity (Onsager radius).
-
Δf = [(ε - 1) / (2ε + 1)] - [(n² - 1) / (2n² + 1)]
A plot of the Stokes shift (in cm⁻¹) against the solvent polarity function Δf should yield a straight line. The slope of this line is proportional to the square of the change in dipole moment upon excitation, providing insight into the electronic redistribution in the excited state. For many pyrene derivatives, a linear relationship is observed, confirming that the solvent polarity is a major determinant of the emission properties.[3]
Kamlet-Taft and Reichardt-Dimroth Parameters
The Kamlet-Taft solvatochromic comparison method provides a multi-parameter approach to understanding solvent-solute interactions. It dissects the overall solvent effect into contributions from:
-
α: The solvent's hydrogen-bond donating (HBD) ability.
-
β: The solvent's hydrogen-bond accepting (HBA) ability.
-
π *: The solvent's dipolarity/polarizability.
The observed spectral shift (Y) can be expressed as a linear combination of these parameters:
Y = Y₀ + aα + bβ + sπ *
where Y₀ is the spectral property in a reference solvent, and a, b, and s are coefficients that describe the sensitivity of the probe to each solvent parameter.
The Reichardt-Dimroth scale (E_T(30)) is an empirical scale of solvent polarity based on the solvatochromic behavior of a specific betaine (B1666868) dye. The E_T(30) values can be correlated with the spectral shifts of PBA to provide a general measure of its sensitivity to solvent polarity.
Experimental Protocols
A systematic study of the photophysical properties of PBA in a range of solvents is essential to fully characterize its solvatochromic behavior.
General Workflow for Solvatochromism Study
Detailed Methodology
Materials:
-
This compound (high purity)
-
Spectroscopic grade solvents (e.g., n-hexane, toluene, chloroform, ethyl acetate, acetone, acetonitrile, DMSO, ethanol, methanol, and deionized water)
-
Calibrated UV-Vis spectrophotometer
-
Calibrated spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a solvent in which it is readily soluble, such as ethanol or DMSO.
-
Sample Preparation: For each solvent to be tested, prepare a dilute solution of PBA from the stock solution. The final concentration should be adjusted to have a maximum absorbance of approximately 0.1 to minimize inner filter effects.
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of each solution from approximately 250 nm to 400 nm using the UV-Vis spectrophotometer.
-
Use the pure solvent as a blank.
-
Determine the wavelength of maximum absorbance (λ_abs).
-
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength of the spectrofluorometer to the λ_abs determined in the previous step.
-
Record the fluorescence emission spectrum for each solution. The emission range should typically be from the excitation wavelength up to around 600 nm to capture the full emission profile.
-
Determine the wavelengths of the emission maxima (λ_em), noting the positions of the vibronic bands.
-
-
Data Analysis:
-
Stokes Shift: Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent using the formula: Stokes Shift = (1/λ_abs - 1/λ_em) x 10⁷.
-
Quantum Yield (Optional): The fluorescence quantum yield can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄). This requires measuring the integrated fluorescence intensity and absorbance of both the sample and the standard.
-
I₁/I₃ Ratio: Determine the fluorescence intensities at the first and third vibronic peaks and calculate their ratio.
-
Solvatochromic Plots: Correlate the Stokes shift and/or emission maxima with solvent polarity scales such as the Lippert-Mataga Δf, Kamlet-Taft parameters, or Reichardt's E_T(30) values.
-
Visualizing the Principle of Solvatochromism
The following diagram illustrates the effect of solvent polarity on the energy levels of a fluorophore like this compound.
References
An In-depth Technical Guide to the Fluorescence Mechanism of 1-Pyrenebutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyrenebutyric acid (PBA) is a versatile fluorescent probe widely utilized in biochemical and biophysical research.[1] Its unique photophysical properties, particularly its sensitivity to the local microenvironment, make it an invaluable tool for investigating the structure, dynamics, and interactions of biomolecules such as proteins and lipids, as well as for quantifying reactive oxygen species (ROS).[2][3][4] This technical guide provides a comprehensive overview of the core principles governing the fluorescence of PBA, detailed experimental protocols for its application, and a summary of its key photophysical parameters.
The utility of PBA is rooted in its pyrene (B120774) moiety, a polycyclic aromatic hydrocarbon, attached to a butyric acid linker.[5] The pyrene component is responsible for the molecule's intrinsic fluorescence, which is characterized by a long fluorescence lifetime and a remarkable sensitivity to the polarity of its surroundings.[4] The butyric acid chain provides a functional handle for covalent attachment to biomolecules, allowing for targeted investigations.[6]
Core Fluorescence Mechanisms
The fluorescence behavior of this compound is governed by three primary phenomena: environmental sensitivity (solvatochromism), excimer formation, and fluorescence quenching. Understanding these mechanisms is crucial for the design and interpretation of experiments utilizing PBA.
Environmental Sensitivity (Solvatochromism)
The fluorescence emission spectrum of the PBA monomer is highly sensitive to the polarity of its microenvironment.[4] In non-polar, hydrophobic environments, the emission spectrum displays well-resolved vibronic bands. As the polarity of the solvent increases, these bands broaden and experience a redshift. This phenomenon, known as solvatochromism, is a powerful feature for probing the hydrophobicity of specific regions within proteins or the core of lipid micelles.[4]
A key analytical tool derived from this property is the Py scale , which is the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) in the emission spectrum.[1] In a non-polar environment, the I₁/I₃ ratio is low, while in a polar environment, it is significantly higher. This ratio provides a quantitative measure of the micropolarity of the probe's immediate surroundings.
Excimer Formation
At sufficiently high local concentrations, an excited-state pyrene monomer can interact with a ground-state pyrene molecule to form an excited-state dimer, known as an excimer .[1] This excimer formation is a distance-dependent phenomenon, typically occurring when two pyrene moieties are within approximately 10 Å of each other.[6] The excimer emits light at a longer, red-shifted wavelength (around 480 nm) compared to the monomer, and its emission spectrum is broad and structureless.[1]
The ratio of excimer to monomer fluorescence intensity (Ie/Im) is a direct indicator of the proximity and mobility of the PBA probes.[3] This principle is widely exploited to monitor dynamic processes such as protein folding, protein-protein interactions, and the fluidity of lipid bilayers.[1][6]
Fluorescence Quenching
The fluorescence of PBA can be diminished by a process called quenching, which involves the interaction of the fluorophore with other molecules (quenchers).[1] Quenching can occur through two primary mechanisms:
-
Dynamic (Collisional) Quenching: This occurs when the quencher collides with the excited-state fluorophore, leading to non-radiative de-excitation. This process affects both the fluorescence intensity and the fluorescence lifetime. A common dynamic quencher is molecular oxygen.[1]
-
Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. Static quenching reduces fluorescence intensity but does not alter the fluorescence lifetime of the uncomplexed fluorophore.
The sensitivity of PBA fluorescence to quenching by molecular oxygen and other reactive oxygen species (ROS) makes it a valuable tool for measuring local oxygen concentrations and detecting oxidative stress in biological systems.[7][8] The relationship between quencher concentration and fluorescence intensity in dynamic quenching is described by the Stern-Volmer equation :
I₀ / I = 1 + Kₛᵥ[Q]
Where:
-
I₀ is the fluorescence intensity in the absence of the quencher.
-
I is the fluorescence intensity in the presence of the quencher at concentration [Q].
-
Kₛᵥ is the Stern-Volmer quenching constant.
Data Presentation: Photophysical Properties of this compound
The following tables summarize the key photophysical properties of this compound to serve as a reference for experimental design and data analysis.
Table 1: Spectroscopic Properties of this compound in Various Solvents
| Solvent | Absorption Maxima (λ_abs, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) at λ_max | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) |
| Methanol | 343, 326, 313, 276, 265, 242, 234[3] | ~40,000 at 338 nm[3] | 377, 397[3] | 0.19 - 0.22[3] | 5.1[3] |
| Ethanol (B145695) | 342[3] | 33,113 at 342 nm[3] | 377, 397[3] | 0.38[3] | ~100 (deoxygenated)[3] |
| DMSO | ~345[3] | Not available | ~378, ~398[3] | Not available | Not available |
| Acetonitrile | Not available | Not available | Not available | Not available | Not available |
| Water | Not available | Not available | Not available | Not available | 185 (in single living cells, low oxygen)[1] |
| Tris-acetate buffer | Not available | Not available | Not available | Not available | 90 (non-deaerated)[9] |
Note: Some values are for closely related pyrene derivatives and are provided as estimates.[3]
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound as a fluorescent probe are provided below.
Protocol 1: Covalent Labeling of Proteins with this compound
This protocol describes the covalent attachment of PBA to primary amines (e.g., lysine (B10760008) residues) on a protein surface using its N-hydroxysuccinimide (NHS) ester derivative.[1]
Materials:
-
Protein of interest
-
This compound N-hydroxysuccinimide ester (PBA-NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3[6]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0[6]
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment
Procedure:
-
Protein Preparation:
-
PBA-NHS Ester Stock Solution Preparation:
-
Immediately before use, dissolve the PBA-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[6]
-
-
Labeling Reaction:
-
Quenching the Reaction:
-
Purification:
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~340 nm (for pyrene). The Beer-Lambert law can be used to calculate the DOL, correcting for the absorbance of pyrene at 280 nm.[1]
-
Confirm successful labeling by acquiring a fluorescence emission spectrum (excitation at ~340 nm).[6]
-
Protocol 2: Determination of Critical Micelle Concentration (CMC)
This protocol outlines the use of PBA to determine the CMC of a surfactant, leveraging the sensitivity of PBA's fluorescence to the polarity of its environment.[4]
Materials:
-
This compound
-
Surfactant of interest
-
Appropriate aqueous buffer
-
Spectrofluorometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of PBA in a suitable organic solvent (e.g., ethanol or acetone) at a concentration of approximately 0.2 mM.[5]
-
Prepare a concentrated stock solution of the surfactant in the desired aqueous buffer.
-
-
Sample Preparation:
-
Prepare a series of surfactant solutions in the aqueous buffer with concentrations spanning the expected CMC.
-
To each surfactant solution, add a small aliquot of the PBA stock solution to achieve a final PBA concentration in the low micromolar range (e.g., 1-2 µM), ensuring the final concentration of the organic solvent is minimal (<1%).
-
-
Fluorescence Measurement:
-
Equilibrate the samples at the desired temperature.
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each sample from approximately 350 nm to 450 nm, with an excitation wavelength of 334 nm.[5]
-
Record the fluorescence intensities at the first (~372 nm, I₁) and third (~383 nm, I₃) vibronic peaks.[5]
-
-
Data Analysis:
-
Calculate the I₁/I₃ ratio for each surfactant concentration.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.
-
The plot will typically show a sigmoidal decrease. The CMC is determined from the inflection point of this curve.[10]
-
Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of PBA to monitor changes in intracellular ROS levels based on the quenching of its fluorescence lifetime.[3][7]
Materials:
-
Cultured cells
-
This compound
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Time-resolved fluorometer or fluorescence lifetime imaging microscope (FLIM)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency in a suitable imaging dish or plate.[3]
-
-
Probe Loading:
-
Prepare a working solution of PBA (typically in the low micromolar range) in serum-free medium.
-
Incubate the cells with the PBA loading solution for 30-60 minutes at 37°C.[3]
-
-
Washing:
-
Gently wash the cells with a pre-warmed buffer (e.g., PBS or HBSS) to remove the excess probe.[3]
-
-
Induction of Oxidative Stress (Optional):
-
Treat the cells with an agent known to induce ROS production (e.g., hydrogen peroxide, adriamycin).[7]
-
-
Fluorescence Lifetime Measurement:
-
Measure the fluorescence lifetime of PBA within the cells using a time-resolved fluorometer or FLIM system. The excitation wavelength is typically around 337 nm, and emission is collected through a band-pass filter centered around 404 nm.[11]
-
-
Data Analysis:
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways related to the use of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Variation of this compound fluorescence lifetime in single living cells treated with molecules increasing or decreasing reactive oxygen species levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 10. agilent.com [agilent.com]
- 11. focusonmicroscopy.org [focusonmicroscopy.org]
Excimer Formation of 1-Pyrenebutyric Acid: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the phenomenon of excimer formation of 1-pyrenebutyric acid (PBA), a versatile fluorescent probe. The unique photophysical properties of PBA, particularly its ability to form excited-state dimers known as excimers, make it an invaluable tool for probing microenvironments in various media. This guide provides a comprehensive overview of the principles governing PBA excimer formation, detailed experimental protocols, and a summary of its behavior in different environments, including organic solvents, micelles, and cyclodextrins.
Fundamental Principles of Excimer Formation
This compound, like other pyrene (B120774) derivatives, exhibits a characteristic fluorescence emission from its excited monomer state. However, when an excited PBA molecule encounters a ground-state PBA molecule in close proximity (typically within 3-4 Å), they can form an excited-state dimer, or "excimer".[1][2] This excimer is a transient species that is dissociative in the ground state. The formation of an excimer is accompanied by a significant red-shift in the fluorescence emission, resulting in a broad, structureless band typically centered around 480 nm, in contrast to the structured monomer emission observed between 370 nm and 400 nm.[1][3]
The ratio of the excimer emission intensity (Ie) to the monomer emission intensity (Im) is a sensitive indicator of the local concentration and mobility of the probe molecules.[4] This property allows researchers to deduce information about the viscosity, polarity, and spatial organization of the medium surrounding the PBA probes.
Experimental Protocol: General Fluorescence Measurement
This protocol outlines the general steps for measuring the fluorescence emission of this compound to study its excimer formation.
Materials:
-
This compound (PBA)
-
Spectroscopic grade solvents (e.g., methanol, ethanol, dimethyl sulfoxide)
-
Volumetric flasks
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of PBA in a suitable organic solvent (e.g., methanol) at a concentration of 1 mM. Ensure the PBA is completely dissolved.
-
Sample Preparation: Prepare a series of dilutions of the PBA stock solution in the desired solvent or medium to achieve a range of concentrations (e.g., 1 µM to 100 µM).
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation wavelength to approximately 343 nm.[3]
-
Set the emission scan range from 350 nm to 600 nm to capture both monomer and excimer fluorescence.
-
Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.
-
-
Data Acquisition:
-
Record the fluorescence emission spectrum of a solvent blank.
-
Record the fluorescence emission spectra for each PBA concentration.
-
-
Data Analysis:
-
Subtract the solvent blank spectrum from each of the PBA spectra.
-
Identify the maximum intensity of the monomer emission (Im), typically the peak around 377 nm.[3][5]
-
Identify the maximum intensity of the excimer emission (Ie), the broad peak around 480 nm.[3]
-
Calculate the excimer-to-monomer intensity ratio (Ie/Im).
-
Excimer Formation in Different Media
The excimer formation of PBA is highly dependent on the properties of the surrounding medium.
Organic Solvents
The polarity and viscosity of organic solvents significantly influence the excimer formation of PBA.[4] In general, non-polar, viscous solvents tend to promote excimer formation by increasing the local concentration and lifetime of the excited state, allowing for diffusive encounters.[4] Conversely, polar solvents can stabilize the monomeric form, and aromatic solvents can hinder excimer formation through π-stacking interactions with the pyrene moiety, competing with the formation of the pyrene-pyrene excimer.[4][6]
| Solvent | Dielectric Constant | Viscosity (cP at 20°C) | Monomer Emission Maxima (λem, nm) | Excimer Emission Maximum (λem, nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) |
| Methanol | 32.7 | 0.547 | 377, 397[5] | ~480[3] | 0.19 - 0.22[5] | 5.1[5] |
| Ethanol | 24.5 | 1.074 | 377, 397[5] | ~480[3] | 0.38[5] | ~100 (deoxygenated)[5] |
| DMSO | 46.7 | 1.99 | ~378, ~398[5] | ~480[3] | - | - |
| Acetonitrile | 37.5 | 0.369 | - | ~480[3] | - | - |
| Hexane | 1.88 | 0.294 | - | - | - | - |
| Dichloromethane | 8.93 | 0.437 | - | - | - | - |
| Toluene | 2.38 | 0.590 | - | - | - | - |
Data compiled from multiple sources.[3][4][5] Note that excimer emission is concentration-dependent and may not be observed at very low concentrations.
Micellar Media
Micelles, which are self-assembled structures of surfactants in solution, provide a unique microenvironment for PBA.[7] The hydrophobic core of the micelle can solubilize the nonpolar pyrene moiety of PBA, leading to an increased local concentration of the probe within the micellar volume. This pre-concentration effect significantly enhances the probability of excimer formation.[8] The ratio of excimer to monomer fluorescence can therefore be used to study micelle formation and determine the critical micelle concentration (CMC) of surfactants.[9][10]
Experimental Protocol for Studying Micelle Formation using PBA:
-
Prepare a stock solution of PBA in a suitable solvent (e.g., methanol) at a low concentration (e.g., 10 µM).
-
Prepare a series of surfactant solutions in an aqueous buffer with concentrations spanning the expected CMC.
-
Add a small aliquot of the PBA stock solution to each surfactant solution, ensuring the final PBA concentration is constant and low enough to minimize excimer formation in the absence of micelles.
-
Incubate the solutions to allow for PBA incorporation into the micelles.
-
Measure the fluorescence emission spectra as described in the general protocol.
-
Plot the Ie/Im ratio as a function of surfactant concentration. The CMC is identified as the concentration at which a sharp increase in the Ie/Im ratio is observed.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[11] They can encapsulate hydrophobic guest molecules, such as the pyrene moiety of PBA, forming inclusion complexes.[12][13] The formation of a 1:1 inclusion complex between PBA and a cyclodextrin (B1172386) molecule can isolate the pyrene moiety, thereby inhibiting excimer formation. However, at higher concentrations, 2:2 complexes can form, where two PBA-cyclodextrin complexes dimerize, bringing the pyrene units into close proximity and leading to the observation of excimer fluorescence.[12] The hydrophobic cavity of cyclodextrins can also protect the pyrene excimer from quenching by the surrounding environment, enhancing its fluorescence intensity.[14]
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for studying PBA excimer formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of biosurfactants’ micelles formation using fluorescence measurements: sodium taurocholate as case of study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inclusion complexes of pyrenylbutyrate with γ-cyclodextrin - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Encapsulation of phenolic acids into cyclodextrins: A global statistical analysis of the effects of pH, temperature and concentrations on binding constants measured by ACE methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrin supramolecular inclusion-enhanced pyrene excimer switching for time-resolved fluorescence detection of biothiols in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Pyrenebutyric Acid as a Fluorescent Probe for Polarity Sensing: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyrenebutyric acid (PBA) is a versatile fluorescent probe widely utilized in biochemical and biophysical research to investigate the structure, function, and dynamics of biomolecules.[1] Its utility stems from the unique photophysical properties of its pyrene (B120774) moiety, which is highly sensitive to the local microenvironment.[2] This sensitivity, particularly to polarity, makes PBA an invaluable tool for probing hydrophobic pockets in proteins, the core of lipid micelles, and other non-polar domains within biological systems.[3] The butyric acid linker provides a convenient attachment point for covalent labeling of biomolecules, further extending its applicability.[2] This technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of PBA as a fluorescent probe for polarity sensing, with a focus on its relevance to drug development.
Core Principles: The Pyrene Polarity Scale
The fluorescence emission spectrum of the pyrene monomer exhibits a characteristic vibronic fine structure, with five distinct peaks.[3] The relative intensities of these peaks are highly dependent on the polarity of the probe's immediate surroundings.[1] Specifically, the ratio of the intensity of the first vibronic peak (I₁) to that of the third vibronic peak (I₃) is a widely used measure of environmental polarity, often referred to as the "Py scale".[1][3] In polar environments, the I₁ peak is more intense, leading to a higher I₁/I₃ ratio. Conversely, in non-polar environments, the I₃ peak intensity increases relative to the I₁ peak, resulting in a lower I₁/I₃ ratio.[3] This phenomenon allows for the quantitative assessment of the micropolarity of the environment in which the PBA probe is located.
Quantitative Data for Polarity Sensing
The following tables summarize key quantitative data for this compound, providing a reference for experimental design and data analysis.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3443-45-6 | [4] |
| Molecular Formula | C₂₀H₁₆O₂ | [4] |
| Molecular Weight | 288.34 g/mol | [4] |
| Appearance | Pale yellow to light brown crystalline powder | [4] |
| Melting Point | 184 - 193 °C | [4] |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol (B145695), DMF), sparingly soluble in water. | [4] |
| Typical Excitation Maxima (nm) | ~313, 326, 343 | [5] |
| Monomer Emission Maxima (nm) | ~377, 397 (vibronic peaks) | [5] |
| Excimer Emission Maximum (nm) | ~480 | [5] |
Table 2: Correlation of Pyrene I₁/I₃ Ratio with Solvent Polarity (ET(30) Scale)
The Reichardt's dye ET(30) scale is a widely accepted measure of solvent polarity. This table provides a correlation between the I₁/I₃ ratio of pyrene (which is a close proxy for PBA) and the ET(30) value for a range of solvents, demonstrating the utility of PBA in quantifying micropolarity.
| Solvent | I₁/I₃ Ratio | ET(30) (kcal/mol) |
| n-Hexane | 0.62 | 31.0 |
| Toluene | 0.87 | 33.9 |
| Ethyl Acetate | 1.23 | 38.1 |
| Chloroform | 1.25 | 39.1 |
| Tetrahydrofuran (THF) | 1.37 | 37.4 |
| Acetone | 1.52 | 42.2 |
| Acetonitrile | 1.62 | 45.6 |
| 2-Propanol | 1.63 | 48.4 |
| Ethanol | 1.69 | 51.9 |
| Dimethyl Sulfoxide (B87167) (DMSO) | 1.87 | 45.1 |
| Water | 1.87 | 63.1 |
Data for I₁/I₃ ratios are adapted from the work of Dong and Winnik (1984), and ET(30) values are from Christian Reichardt's solvent polarity data.[6]
Experimental Protocols
General Protocol for Polarity Measurement
This protocol outlines the general steps for measuring the polarity of a sample using PBA.
Materials:
-
This compound (PBA)
-
Organic solvent for stock solution (e.g., ethanol or DMSO)
-
Sample of interest (e.g., protein solution, liposomes, micelle suspension)
-
Spectrofluorometer
Procedure:
-
Probe Preparation: Prepare a stock solution of PBA in a suitable organic solvent (e.g., 1 mM in ethanol or DMSO).
-
Sample Incubation: Add the PBA stock solution to the sample of interest to a final concentration typically in the micromolar range (e.g., 1-10 µM). Incubate for a sufficient time to allow the probe to incorporate into the desired microenvironment. This may range from minutes to hours depending on the system.
-
Fluorescence Measurement:
-
Using a spectrofluorometer, excite the sample at approximately 340 nm.
-
Record the fluorescence emission spectrum from 350 nm to 500 nm.
-
-
Data Analysis:
-
Determine the fluorescence intensities at the first (I₁, ~377 nm) and third (I₃, ~397 nm) vibronic peaks of the monomer emission.
-
Calculate the I₁/I₃ ratio.
-
Compare the obtained I₁/I₃ ratio to a calibration curve or the values in Table 2 to estimate the micropolarity of the probe's environment.
-
Protocol for Covalent Labeling of Proteins with PBA
This protocol describes the covalent labeling of a protein with PBA using its N-hydroxysuccinimide (NHS) ester derivative, which reacts with primary amines (e.g., lysine (B10760008) residues).
Materials:
-
This compound N-hydroxysuccinimide ester (PBA-NHS)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Protein of interest
-
Amine-free buffer (e.g., phosphate-buffered saline, pH 7.5-8.0)
-
Size-exclusion chromatography column or dialysis equipment
Procedure:
-
Activation of PBA (if starting from PBA):
-
Dissolve PBA in anhydrous DMF.
-
Add N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., EDC) in slight molar excess.
-
Incubate for 1-2 hours at room temperature to form the PBA-NHS ester.
-
-
Protein Preparation: Prepare the protein solution in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Conjugation Reaction:
-
Add the PBA-NHS ester solution dropwise to the protein solution while gently stirring. A molar ratio of probe to protein of 10:1 to 20:1 is a common starting point.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification: Remove unreacted probe by size-exclusion chromatography or dialysis.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the pyrene moiety (at ~343 nm).
Applications in Drug Development
PBA's ability to report on local polarity makes it a valuable tool in various stages of drug development.
Characterizing Drug-Carrier Interactions
PBA can be used to study the loading and release of hydrophobic drugs from nanocarriers such as micelles and nanoparticles. By monitoring the I₁/I₃ ratio of PBA incorporated into the carrier, researchers can gain insights into the polarity of the drug-hosting microenvironment and how it changes upon drug encapsulation and subsequent release.
Probing Protein Conformational Changes and Ligand Binding
When covalently attached to a protein, PBA can report on conformational changes that alter the polarity of the probe's local environment.[7] This is particularly useful for studying protein-ligand interactions. If a ligand binding event induces a conformational change that either exposes the PBA to the aqueous solvent or buries it within a hydrophobic pocket, a corresponding change in the I₁/I₃ ratio will be observed. This can be used to determine binding affinities and kinetics.
Assessing Drug-Membrane Interactions
PBA can be incorporated into liposomes or cell membranes to study the effects of drugs on membrane properties. Changes in the I₁/I₃ ratio of PBA within the lipid bilayer can indicate drug partitioning into the membrane and its effect on the local polarity and hydration of the lipid environment.[2][8]
Conclusion
This compound is a powerful and versatile fluorescent probe for sensing the polarity of microenvironments in biological and pharmaceutical systems. Its straightforward application, coupled with the quantitative nature of the I₁/I₃ ratio, provides valuable insights into a wide range of processes relevant to drug development, from characterizing drug delivery systems to elucidating the mechanisms of drug-target interactions. By understanding the core principles and experimental protocols outlined in this guide, researchers can effectively leverage the capabilities of PBA to advance their scientific investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reichardt’s Dye-Based Solvent Polarity and Abraham Solvent Parameters: Examining Correlations and Predictive Modeling [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. zipse.cup.uni-muenchen.de [zipse.cup.uni-muenchen.de]
- 7. mdpi.com [mdpi.com]
- 8. Biophysical characterization of the drug-membrane interactions: the case of propranolol and acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Molecular Landscapes: A Technical Guide to Investigating Molecular Interactions with 1-Pyrenebutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyrenebutyric acid (PBA) is a versatile fluorescent probe that has become an indispensable tool in the realms of biochemistry, biophysics, and pharmaceutical sciences.[1] Its utility stems from the unique photophysical properties of its pyrene (B120774) moiety, which are exquisitely sensitive to the surrounding microenvironment.[2] This sensitivity, coupled with the reactive carboxylic acid group, allows for the covalent labeling of biomolecules, enabling researchers to probe a wide array of molecular interactions with high precision.[3] This technical guide provides an in-depth exploration of the principles and applications of PBA, offering detailed experimental protocols, a compilation of quantitative interaction data, and visual workflows to facilitate its effective use in research and drug development.
The fluorescence emission of the pyrene monomer is characterized by distinct vibronic bands, the intensity ratio of which is sensitive to the polarity of its local environment.[2] Furthermore, at high local concentrations, an excited-state pyrene can form an "excimer" with a ground-state molecule, resulting in a broad, red-shifted emission.[4] This phenomenon provides a powerful means to monitor processes that involve changes in proximity, such as protein folding, lipid dynamics, and the formation of molecular assemblies.
This guide will delve into the practical aspects of utilizing PBA to study protein-ligand binding, membrane fluidity, and the characterization of drug delivery systems, providing a solid foundation for both novice and experienced researchers to harness the full potential of this powerful fluorescent tool.
Data Presentation: Quantitative Analysis of Molecular Interactions
The following tables summarize key quantitative data derived from studies utilizing this compound to investigate molecular interactions.
Table 1: Photophysical Properties of this compound
| Property | Value | Conditions |
| Monomer Excitation (λex) | ~343 nm | In various solvents[3] |
| Monomer Emission (λem) | ~377 nm, ~397 nm | Vibronic peaks in ethanol[2] |
| Excimer Emission (λem) | ~480 nm | Dependent on proximity and concentration[3] |
| Fluorescence Lifetime (τ) | 55 - 185 ns | In living cells, dependent on oxygen concentration[1] |
| ~100-200 ns | In water[2] | |
| ~185 ns | In ethanol[2] | |
| 215 ns | In fixed cells under nitrogen atmosphere[1] |
Table 2: Binding Affinity of this compound with Serum Albumins
| Serum Albumin | Primary Binding Site Affinity Order | Number of Primary Binding Sites (n₁) | Binding Characteristics |
| Rat (RSA) | 1 | 2.71 | Dimer binding, excimer formation[5][6] |
| Human (HSA) | 2 | 2.90 | Dimer binding, excimer formation[5][6] |
| Horse (HoSA) | 3 | ~1 | Monomer binding, no excimer formation[5][6] |
| Rabbit (RbSA) | 4 | ~1 | Monomer binding[5][6] |
| Dog (DSA) | 5 | ~1 | Monomer binding[5][6] |
| Bovine (BSA) | 6 | ~1 | Monomer binding[5][6] |
| Pig (PSA) | 7 | Not clearly recognized | Little fluorescence enhancement[5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Protocol 1: Covalent Labeling of Proteins with this compound N-hydroxysuccinimide Ester (PBA-NHS)
This protocol describes the covalent attachment of PBA to primary amines (e.g., lysine (B10760008) residues) on a protein surface.
Materials:
-
Protein of interest
-
This compound N-hydroxysuccinimide ester (PBA-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the target protein in the amine-free buffer to a final concentration of 1-10 mg/mL.
-
PBA-NHS Stock Solution: Immediately before use, dissolve PBA-NHS in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
While gently stirring the protein solution, add a 5- to 20-fold molar excess of the PBA-NHS stock solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[7]
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted PBA-NHS.
-
Incubate for an additional 30 minutes at room temperature.[7]
-
-
Purification:
-
Remove unreacted PBA-NHS by passing the reaction mixture through a size-exclusion chromatography column. The first colored fraction will be the labeled protein.
-
Alternatively, perform dialysis against the working buffer.
-
-
Characterization:
-
Degree of Labeling (DOL): Determine the protein concentration by measuring absorbance at 280 nm and the pyrene concentration by measuring absorbance at ~343 nm. Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of pyrene at 280 nm.[7]
-
Fluorescence Spectroscopy: Confirm successful labeling by acquiring the fluorescence emission spectrum (excitation at ~343 nm).
-
Protocol 2: Fluorescence Quenching Assay to Study Protein-Ligand Interactions
This protocol uses the quenching of PBA fluorescence to determine the binding affinity of a ligand to a PBA-labeled protein.
Materials:
-
PBA-labeled protein (from Protocol 1)
-
Ligand of interest
-
Interaction buffer (e.g., PBS or HEPES)
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the PBA-labeled protein and the unlabeled ligand in the interaction buffer.
-
In a cuvette, add a fixed concentration of the PBA-labeled protein.
-
-
Titration:
-
Sequentially add increasing concentrations of the ligand to the cuvette.
-
After each addition, allow the sample to equilibrate for a sufficient time.
-
-
Fluorescence Measurement:
-
For each titration point, record the fluorescence emission spectrum of PBA (e.g., from 350 nm to 550 nm) with an excitation wavelength of ~343 nm.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the ligand concentration.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).
-
Protocol 3: Membrane Fluidity Assay Using Excimer-to-Monomer Ratio
This protocol assesses membrane fluidity by measuring the ratio of excimer to monomer fluorescence of a pyrene-labeled lipid incorporated into a lipid bilayer.
Materials:
-
Liposomes or cell suspension
-
Pyrene-labeled fatty acid (e.g., pyrenedecanoic acid)
-
Fluorometer
Procedure:
-
Probe Incorporation:
-
Incubate the liposomes or cells with the pyrene-labeled fatty acid to allow for its incorporation into the membrane.
-
-
Fluorescence Measurement:
-
Excite the sample at ~343 nm.
-
Record the fluorescence emission spectrum from 350 nm to 600 nm.
-
-
Data Analysis:
-
Determine the fluorescence intensity of the monomer peak (IM) at ~377 nm and the excimer peak (IE) at ~480 nm.[2]
-
Calculate the IE/IM ratio. An increase in this ratio corresponds to an increase in membrane fluidity, as greater lateral diffusion leads to more frequent excimer formation.
-
Protocol 4: Determination of Critical Micelle Concentration (CMC) using Pyrene Fluorescence
This protocol utilizes the change in the polarity of the microenvironment experienced by pyrene to determine the CMC of a surfactant.
Materials:
-
Pyrene
-
Surfactant of interest
-
Aqueous buffer (e.g., deionized water)
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Prepare a series of surfactant solutions in the buffer, with concentrations spanning the expected CMC.
-
Add a small aliquot of a pyrene stock solution (in a suitable organic solvent) to each surfactant solution to a final concentration of ~1 µM. Ensure the final solvent concentration is low (<1%).[8]
-
-
Fluorescence Measurement:
-
Excite the samples at ~335 nm.[8]
-
Record the fluorescence emission spectrum from ~350 nm to 450 nm.
-
-
Data Analysis:
-
Determine the intensities of the first (I₁) at ~373 nm and third (I₃) at ~384 nm vibronic peaks.[8]
-
Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.
-
The concentration at which a sharp decrease in the I₁/I₃ ratio is observed corresponds to the CMC, as pyrene partitions from the polar aqueous environment to the nonpolar micellar core.[9]
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling concepts related to the use of this compound.
References
- 1. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Binding of pyrene-1-butyric acid to serum albumin: species differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of Pyrene-1-butyric Acid to Serum Albumin : Species Differences [jstage.jst.go.jp]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
Methodological & Application
Application Notes and Protocols for Labeling Proteins with 1-Pyrenebutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyrenebutyric acid (PBA) is a versatile fluorescent probe utilized extensively in biochemical and biophysical research to investigate protein structure, dynamics, and interactions.[1][2][3] The pyrene (B120774) moiety exhibits a long fluorescence lifetime and its emission spectrum is highly sensitive to the local microenvironment, making it an invaluable tool for studying protein conformation, folding, and interactions with other molecules.[1][3][4] A key characteristic of pyrene is its ability to form an excited-state dimer, known as an excimer, when two pyrene molecules are in close proximity (approximately 10 Å).[1][5] This results in a distinct, red-shifted fluorescence emission, providing a powerful method for monitoring processes that involve changes in intramolecular or intermolecular distances, such as protein-protein interactions or conformational changes.[4][5]
The most common strategy for covalently attaching PBA to proteins involves targeting primary amino groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[4] This is typically achieved by using an activated form of PBA, such as this compound N-hydroxysuccinimide ester (Pyrene-NHS ester), which readily reacts with nucleophilic amino groups to form stable amide bonds.[1][4]
These application notes provide detailed protocols for labeling proteins with this compound, methods for characterizing the resulting conjugates, and a summary of key quantitative data.
Data Presentation
Physicochemical and Fluorescent Properties of this compound Conjugates
The following table summarizes the key photophysical properties of pyrene-labeled proteins. These values are essential for designing experiments and interpreting fluorescence data.
| Property | Value/Characteristic | Source(s) |
| Excitation Wavelength (λex) | ~345 nm | [6] |
| Monomer Emission Wavelength (λem) | ~375-400 nm (with vibronic peaks) | [6][7] |
| Excimer Emission Wavelength (λem) | ~460-500 nm | [6][7] |
| Fluorescence Lifetime (τ) | 50-100+ ns | [6][8] |
| Molar Extinction Coefficient (ε) of Pyrene | High (e.g., ~40,000 M⁻¹cm⁻¹ at 338 nm in Methanol) | [1][9] |
| Quantum Yield (Φ) | Environment-dependent; increases in hydrophobic environments | [6] |
Key Parameters for Protein Labeling Reaction
This table provides a summary of the typical quantitative parameters used in protein labeling protocols with this compound NHS ester.
| Parameter | Recommended Range/Value | Source(s) |
| Protein Concentration | 1-10 mg/mL | [4][8] |
| Molar Excess of Pyrene-NHS Ester to Protein | 5 to 20-fold | [1][5] |
| Reaction Buffer pH | 7.5 - 8.5 | [1] |
| Reaction Time | 1-2 hours at room temperature or overnight at 4°C | [1][2] |
| Quenching Agent Concentration | 50-100 mM | [1][4] |
Experimental Protocols
Two primary methods are employed for labeling proteins with this compound: a one-step reaction using the commercially available N-hydroxysuccinimide (NHS) ester of PBA, and a two-step in-situ activation of PBA using a carbodiimide.
Protocol 1: One-Step Protein Labeling using this compound N-Hydroxysuccinimide Ester (Pyrene-NHS Ester)
This protocol describes the direct labeling of proteins using the amine-reactive Pyrene-NHS ester.
Materials:
-
Protein of interest
-
This compound N-hydroxysuccinimide ester (Pyrene-NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer or 0.1 M sodium bicarbonate buffer, pH 7.5-8.5. Note: Avoid buffers containing primary amines such as Tris or glycine.[1]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[4]
-
Purification column (e.g., Sephadex G-25 size-exclusion column) or dialysis tubing (with appropriate molecular weight cutoff).
Procedure:
-
Protein Preparation:
-
Pyrene-NHS Ester Stock Solution Preparation:
-
Immediately before use, dissolve the Pyrene-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[1]
-
-
Labeling Reaction:
-
While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the Pyrene-NHS ester stock solution.[1][5] The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1] For sensitive proteins, the reaction can be performed overnight at 4°C.[2]
-
-
Quenching the Reaction:
-
Purification of the Labeled Protein:
-
Remove unreacted Pyrene-NHS ester and byproducts by size-exclusion chromatography (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).[8]
-
The first colored fraction to elute will typically contain the pyrene-labeled protein.[1]
-
Alternatively, purification can be achieved through extensive dialysis against a suitable buffer or by using centrifugal filtration devices.[1]
-
Protocol 2: Two-Step Protein Labeling via in-situ Activation of this compound
This protocol involves the activation of the carboxylic acid group of this compound using EDC and NHS, followed by the reaction with the protein.
Materials:
-
This compound (PBA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[4]
-
Protein of interest in Conjugation Buffer (e.g., 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-8.0).[4]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.[4]
-
Purification supplies as in Protocol 1.
Procedure:
-
Activation of this compound:
-
Dissolve PBA in anhydrous DMF or DMSO to a concentration of 10-50 mg/mL.[4]
-
In a separate tube, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. A 1.2 to 1.5-fold molar excess of EDC and NHS over PBA is a common starting point.[4]
-
Add the EDC and NHS solutions to the PBA solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the PBA-NHS ester.[4]
-
-
Protein Labeling:
-
Ensure the protein is in the appropriate amine-free Conjugation Buffer at a concentration of 1-10 mg/mL.[4]
-
Add the freshly activated PBA-NHS ester solution to the protein solution. A starting molar ratio of 10:1 to 20:1 (PBA:protein) is recommended for optimization.[2]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[2]
-
-
Quenching and Purification:
-
Follow steps 4 and 5 from Protocol 1 to quench the reaction and purify the pyrene-labeled protein.
-
Protocol 3: Characterization of the Labeled Protein
1. Determination of Degree of Labeling (DOL):
The DOL is the average number of pyrene molecules conjugated to each protein molecule. It is determined using UV-Vis spectrophotometry.[5][8]
-
Procedure:
-
Measure the absorbance of the purified pyrene-labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of pyrene (approximately 345 nm, A₃₄₅).[6]
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the pyrene dye at 280 nm.[5][10]
-
Protein Concentration (M) = [A₂₈₀ - (A₃₄₅ × CF)] / ε_protein
-
Where:
-
CF is the correction factor (A₂₈₀ of free dye / A_max of free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the concentration of the pyrene dye.
-
Dye Concentration (M) = A₃₄₅ / ε_pyrene
-
Where ε_pyrene is the molar extinction coefficient of pyrene at its absorbance maximum.
-
-
Calculate the DOL.
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
-
2. Fluorescence Spectroscopy:
-
Procedure:
-
Acquire the fluorescence emission spectrum of the labeled protein by exciting the sample at approximately 345 nm.[1]
-
Record the emission from ~360 nm to ~600 nm to observe both monomer and potential excimer fluorescence.
-
The presence of the characteristic pyrene monomer fluorescence (peaks between 375-400 nm) confirms successful labeling.[6]
-
The presence of a broad, red-shifted emission peak around 460-500 nm indicates excimer formation, which can be used to study protein-protein interactions or conformational changes.[6]
-
Mandatory Visualization
Caption: Workflow for protein labeling with this compound NHS ester.
Applications
The unique photophysical properties of this compound make it a powerful tool for a variety of applications in protein research:
-
Studying Protein Conformation and Folding: The sensitivity of pyrene's fluorescence to its local environment allows for the monitoring of conformational changes that occur during protein folding or in response to ligand binding.[1][3]
-
Investigating Protein-Protein Interactions: The formation of pyrene excimers when two labeled proteins interact provides a direct readout of dimerization or oligomerization.[1][5]
-
Probing Protein-Membrane Interactions: The hydrophobic nature of the pyrene moiety allows it to act as a probe for the insertion of proteins into lipid bilayers and the study of membrane fluidity.[3]
-
Developing Biosensors: The environment-sensitive fluorescence of pyrene can be harnessed to create biosensors for detecting specific analytes or enzymatic activities.[5]
By following the detailed protocols and utilizing the quantitative data provided in these application notes, researchers can effectively label proteins with this compound and leverage its unique fluorescent properties to gain deeper insights into protein structure, function, and interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. icpms.cz [icpms.cz]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degree of labeling (DOL) step by step [abberior.rocks]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. spectra.arizona.edu [spectra.arizona.edu]
Measuring Membrane Fluidity Using 1-Pyrenebutyric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane fluidity is a critical biophysical parameter that governs the functions of cellular membranes, including signal transduction, transport, and cell-cell interactions. Alterations in membrane fluidity have been implicated in various disease states and are a key consideration in drug development. 1-Pyrenebutyric acid (PBA) is a fluorescent probe widely used to assess membrane fluidity. Its lipophilic pyrene (B120774) moiety readily inserts into the lipid bilayer, and its fluorescence characteristics are sensitive to the microenvironment, making it an excellent tool for these studies.[1]
The principle behind using PBA to measure membrane fluidity lies in its ability to form "excimers" (excited-state dimers). In a fluid membrane, PBA monomers can diffuse and collide, leading to the formation of excimers, which exhibit a characteristic red-shifted fluorescence emission compared to the monomers. The ratio of excimer to monomer fluorescence intensity (E/M ratio) provides a quantitative measure of membrane fluidity. An increase in the E/M ratio corresponds to an increase in membrane fluidity, as greater mobility of the probe within the membrane leads to a higher probability of excimer formation.
These application notes provide detailed protocols for utilizing this compound to measure membrane fluidity in both live cells and artificial liposome (B1194612) systems.
Data Presentation
Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| CAS Number | 3443-45-6 | [2] |
| Molecular Formula | C₂₀H₁₆O₂ | [2] |
| Molecular Weight | 288.34 g/mol | [2] |
| Appearance | Pale yellow crystalline powder | [2] |
| Solubility | Soluble in organic solvents (e.g., chloroform (B151607), methanol, DMSO) | [2] |
| Monomer Excitation (λex) | ~345 nm | [2] |
| Monomer Emission (λem) | 375-400 nm (with vibronic fine structure) | [1][2] |
| Excimer Emission (λem) | ~470 nm (broad, structureless band) | [1][2] |
Effects of Modulators on Membrane Fluidity (E/M Ratio)
| Cell Type/System | Modulator | Effect on E/M Ratio | Implication for Membrane Fluidity | Reference |
| Polymorphonuclear leukocytes | Cholesterol | Decrease | Decrease | [1] |
| HeLa Cells | Ethanol (100-200 mM) | Increase | Increase | [3] |
| Rodent Fibroblasts | Doxorubicin (2-5 µM) | Decrease | Decrease | [4][5] |
Experimental Protocols
Protocol 1: Measuring Membrane Fluidity in Live Cells
This protocol describes the steps for labeling live mammalian cells with this compound and measuring the E/M ratio to determine membrane fluidity.
Materials:
-
This compound (PBA)
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium (e.g., DMEM)
-
Adherent or suspension cells (e.g., HeLa cells)
-
Fluorescence microplate reader or spectrofluorometer
Procedure:
-
Cell Culture: Culture cells to the desired confluency in a suitable format (e.g., 96-well black-walled, clear-bottom plate for microplate reader analysis).
-
PBA Stock Solution Preparation: Prepare a stock solution of PBA (e.g., 10 mM) in DMSO or ethanol.
-
PBA Working Solution: Dilute the PBA stock solution in serum-free cell culture medium to the desired final concentration (typically in the low micromolar range, e.g., 2-10 µM). The optimal concentration should be determined empirically to ensure sufficient probe incorporation without causing membrane perturbation.
-
Cell Labeling:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add the PBA working solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove any unincorporated PBA.
-
Resuspension/Medium Addition: Add fresh, pre-warmed cell culture medium or PBS to the cells for fluorescence measurement.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to ~345 nm.
-
Record the fluorescence emission spectrum from approximately 360 nm to 550 nm.
-
Alternatively, measure the fluorescence intensity at the monomer emission maximum (~375-400 nm) and the excimer emission maximum (~470 nm).
-
-
Data Analysis:
-
Determine the fluorescence intensity of the monomer (I_M) and the excimer (I_E).
-
Calculate the E/M ratio (I_E / I_M). An increase in this ratio indicates an increase in membrane fluidity.
-
Protocol 2: Measuring Membrane Fluidity in Liposomes
This protocol outlines the preparation of liposomes incorporating this compound and the subsequent measurement of membrane fluidity.
Materials:
-
Phospholipids (e.g., DOPC, DMPC)
-
This compound (PBA)
-
Chloroform
-
Hydration buffer (e.g., PBS or Tris buffer)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator or nitrogen stream
-
Spectrofluorometer
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired amount of phospholipid and PBA (e.g., 1-5 mol% of total lipid) in chloroform.
-
Remove the chloroform under a stream of nitrogen gas while rotating the flask to create a thin lipid film on the inner surface.
-
Place the flask under a high vacuum for at least 1 hour to remove residual solvent.[2]
-
-
Hydration:
-
Add the hydration buffer to the flask containing the lipid film. The buffer temperature should be above the phase transition temperature of the primary lipid.
-
Vortex the flask vigorously to hydrate (B1144303) the lipid film, forming multilamellar vesicles (MLVs).[2]
-
-
Extrusion:
-
To obtain unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through a mini-extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Perform at least 11 passes through the extruder to ensure a homogenous liposome population.[2]
-
-
Fluorescence Measurement:
-
Transfer the liposome suspension to a cuvette.
-
Set the excitation wavelength of the spectrofluorometer to ~345 nm.
-
Record the emission spectrum from 360 nm to 550 nm.
-
Measure the fluorescence intensities at the monomer (~375-400 nm) and excimer (~470 nm) emission maxima.
-
-
Data Analysis:
-
Calculate the E/M ratio (I_E / I_M) as an indicator of membrane fluidity.
-
Visualizations
Caption: Principle of this compound fluorescence for measuring membrane fluidity.
Caption: General experimental workflow for measuring membrane fluidity using this compound.
References
- 1. Membrane cholesterol modulates the fluid shear stress response of polymorphonuclear leukocytes via its effects on membrane fluidity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. Changes in plasma membrane fluidity of immortal rodent cells induced by anticancer drugs doxorubicin, aclarubicin and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Determining Critical Micelle Concentration Using 1-Pyrenebutyric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyrenebutyric acid (PBA) is a versatile fluorescent probe widely utilized for the determination of the critical micelle concentration (CMC) of surfactants and amphiphilic polymers. The photophysical properties of its pyrene (B120774) moiety are highly sensitive to the polarity of the surrounding microenvironment. This sensitivity provides a robust method for detecting the formation of micelles in solution, a critical parameter in drug delivery systems, formulation science, and nanotechnology.
In aqueous solutions, PBA resides in a polar environment. However, upon the formation of micelles, the hydrophobic pyrene tail of PBA partitions into the non-polar core of the micelles. This transition from a polar to a non-polar environment induces a characteristic change in the vibronic fine structure of the PBA fluorescence emission spectrum. Specifically, the ratio of the intensity of the first vibronic peak (I₁ at ~373 nm) to that of the third vibronic peak (I₃ at ~384 nm) is a reliable indicator of the local polarity. By monitoring the I₁/I₃ ratio as a function of surfactant concentration, a sigmoidal curve is obtained, from which the CMC can be accurately determined.
Principle of the Method
The determination of the CMC using PBA is based on the polarity-sensitive fluorescence of the pyrene group. In a polar solvent like water, the I₁ peak is more intense than the I₃ peak, resulting in a high I₁/I₃ ratio. When micelles form, PBA molecules preferentially locate within the hydrophobic micellar core. This non-polar environment enhances the intensity of the I₃ peak relative to the I₁ peak, leading to a significant decrease in the I₁/I₃ ratio. A plot of the I₁/I₃ ratio against the logarithm of the surfactant concentration yields a sigmoidal curve, where the inflection point corresponds to the CMC.
Below is a diagram illustrating the principle of PBA partitioning into micelles and the corresponding change in the fluorescence emission spectrum.
Caption: PBA partitions into micelles, changing its fluorescence spectrum.
Quantitative Data
Photophysical Properties of this compound
The photophysical properties of PBA are dependent on the solvent environment. The following table summarizes key spectroscopic parameters.
| Property | Value in Methanol | Value in Ethanol (B145695) | Reference(s) |
| Absorption Maxima (λ_abs) | 343, 326, 313 nm | 342 nm | [1] |
| Emission Maxima (λ_em) | 377, 397 nm | 377, 397 nm | [1] |
| Fluorescence Quantum Yield (Φ_f) | 0.19 - 0.22 | 0.38 | [1] |
| Fluorescence Lifetime (τ) | 5.1 ns | ~100 ns (deoxygenated) | [1] |
Critical Micelle Concentration of Common Surfactants
The following table provides a compilation of CMC values for various surfactants determined using the pyrene fluorescence method. Note that CMC values can be influenced by factors such as temperature, pH, and ionic strength.[2]
| Surfactant | Type | CMC (mM) | Reference(s) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.2 | [3][4] |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 0.92 | [4] |
| Triton X-100 | Non-ionic | 0.24 | [5] |
| Polyoxyethylene (20) Sorbitan Monolaurate (Tween 20) | Non-ionic | 0.06 | [6] |
| Polyoxyethylene (20) Sorbitan Monooleate (Tween 80) | Non-ionic | 0.012 | [7] |
| Sodium Deoxycholate (NaDC) | Anionic | 2-6 | [8] |
Experimental Protocols
Materials and Reagents
-
This compound (PBA)
-
Surfactant of interest
-
Spectroscopic grade ethanol or acetone (B3395972)
-
High-purity deionized water
-
Volumetric flasks
-
Micropipettes
-
Fluorometer with quartz cuvettes
Preparation of Stock Solutions
-
PBA Stock Solution (0.5 mM): Dissolve an appropriate amount of PBA in spectroscopic grade ethanol or acetone to prepare a 0.5 mM stock solution. Store this solution in the dark to prevent photobleaching.
-
Surfactant Stock Solution: Prepare a concentrated stock solution of the surfactant in deionized water, at a concentration well above its expected CMC.
Experimental Workflow
The following diagram outlines the step-by-step workflow for determining the CMC.
Caption: A stepwise workflow for CMC determination using PBA.
Detailed Protocol
-
Prepare Surfactant Dilutions: Prepare a series of surfactant solutions with varying concentrations, spanning a range below and above the expected CMC. A logarithmic dilution series is often appropriate.
-
Add PBA Probe: To each surfactant solution, add a small aliquot of the PBA stock solution to achieve a final PBA concentration of approximately 1 µM.[2] The final concentration of the organic solvent from the PBA stock should be kept below 1% to minimize its effect on the CMC.
-
Equilibration: Allow the samples to equilibrate for at least 30 minutes at a constant temperature before measurement.[9]
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to approximately 335 nm.[2]
-
Record the fluorescence emission spectrum for each sample from 350 nm to 450 nm.
-
Use excitation and emission slit widths of 2 nm.
-
-
Data Analysis:
-
From each emission spectrum, determine the fluorescence intensity of the first vibronic peak (I₁) at approximately 373 nm and the third vibronic peak (I₃) at approximately 384 nm.
-
Calculate the I₁/I₃ ratio for each surfactant concentration.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.
-
Fit the resulting sigmoidal curve with a Boltzmann equation:
y = A₂ + (A₁ - A₂) / (1 + exp((x - x₀) / dx))
where:
-
y is the I₁/I₃ ratio
-
x is the logarithm of the surfactant concentration
-
A₁ is the initial I₁/I₃ ratio (at low concentrations)
-
A₂ is the final I₁/I₃ ratio (at high concentrations)
-
x₀ is the center of the sigmoid
-
dx is the width of the transition
-
-
The CMC is determined from the inflection point of the fitted curve, which can be calculated as CMC = 10^(x₀).[5] Some literature suggests that for ionic surfactants, a more accurate CMC value is obtained from CMC = x₀ + 2Δx.[5][8]
-
Troubleshooting and Considerations
-
Surfactant Purity: Impurities in the surfactant can affect the CMC value and broaden the transition region. Use high-purity surfactants whenever possible.
-
Temperature Control: The CMC is temperature-dependent. Ensure that all measurements are performed at a constant and recorded temperature.[2]
-
PBA Concentration: A high concentration of PBA can lead to the formation of excimers (excited-state dimers), which can interfere with the measurement. Keep the final PBA concentration in the low micromolar range (e.g., 1 µM).[3]
-
Photobleaching: PBA is susceptible to photobleaching. Prepare fresh solutions and minimize their exposure to light before measurement.
-
Data Fitting: Ensure that a sufficient number of data points are collected both before and after the transition to obtain a reliable sigmoidal fit.
Conclusion
The use of this compound as a fluorescent probe offers a sensitive and reliable method for determining the critical micelle concentration of a wide range of surfactants and amphiphilic molecules. The protocol is straightforward, and the data analysis is robust, making it a valuable technique for researchers in drug development and formulation science. Careful attention to experimental details such as surfactant purity, temperature control, and probe concentration will ensure accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Application of 1-Pyrenebutyric Acid Functionalized Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Principle of Operation
The functionalization of nanoparticles with 1-pyrenebutyric acid (PBA) is a versatile strategy that leverages non-covalent interactions to create a stable platform for further modification. The core principle relies on the strong π-π stacking interaction between the aromatic pyrene (B120774) moiety of PBA and the surface of various nanomaterials, particularly those with graphitic or aromatic structures like graphene, carbon nanotubes, and certain polymeric nanoparticles.[1][2] This non-covalent attachment method is advantageous as it generally preserves the intrinsic electronic and structural properties of the nanoparticle core.[1][2]
Once anchored, the PBA molecule exposes its terminal carboxylic acid (-COOH) group. This functional group serves as a versatile handle for the covalent attachment of a wide range of molecules, including therapeutic drugs, targeting ligands (antibodies, peptides), and imaging agents, typically through well-established chemistries like carbodiimide (B86325) (EDC/NHS) coupling.[1] This two-step functionalization process provides a robust method for developing advanced nanomaterials for targeted drug delivery, biosensing, and bioimaging applications.[3][4]
Key Applications
-
Targeted Drug Delivery: PBA-functionalized nanoparticles can be conjugated with targeting ligands (e.g., antibodies, folic acid) to specifically bind to receptors overexpressed on cancer cells, enhancing drug accumulation at the tumor site and reducing systemic toxicity.[5][6] The nanoparticle can be loaded with chemotherapeutic agents, offering controlled and sustained release.[7]
-
Biosensors: The strategy is widely used to immobilize biorecognition molecules (enzymes, antibodies, aptamers) onto conductive nanomaterials like graphene.[1][8] The binding of the target analyte to the bioreceptor can be detected as a change in the electrical properties of the material, enabling highly sensitive detection.[1]
-
Bioimaging and Diagnostics: By attaching fluorescent dyes or contrast agents to the carboxylic acid group, PBA-functionalized nanoparticles can be used as probes for cellular and in vivo imaging.
Experimental Protocols
Protocol 1: Non-Covalent Functionalization of Carbon Nanoparticles with this compound
This protocol describes the foundational step of attaching PBA to a nanoparticle surface via π-π stacking.
Materials:
-
Carbon-based nanoparticles (e.g., graphene oxide, carbon nanotubes)
-
This compound (PBA)
-
Dimethylformamide (DMF)
-
Deionized (DI) water
-
Ultrasonic bath/sonicator
-
Centrifuge
Procedure:
-
Dispersion of Nanoparticles: Disperse the carbon-based nanoparticles in DMF to a concentration of 1 mg/mL. Sonicate the dispersion for 30-60 minutes to ensure homogeneity.
-
Preparation of PBA Solution: Prepare a 10 mM solution of this compound in DMF.
-
Functionalization Reaction: Add the PBA solution to the nanoparticle dispersion. A typical molar ratio is 10:1 of PBA to the estimated surface carbon atoms of the nanoparticles.
-
Incubation: Stir the mixture at room temperature for 12-24 hours in the dark to facilitate the π-π stacking interaction.
-
Washing: Centrifuge the mixture at high speed (e.g., 10,000 x g for 30 minutes) to pellet the functionalized nanoparticles.
-
Purification: Discard the supernatant, which contains unbound PBA. Re-disperse the pellet in fresh DMF and centrifuge again. Repeat this washing step three times with DMF, followed by two washes with ethanol to remove residual DMF.[1]
-
Final Product: After the final wash, re-disperse the PBA-functionalized nanoparticles in the desired solvent (e.g., DI water, PBS) for storage or immediate use in the next step.
Protocol 2: Covalent Conjugation of Amine-Containing Molecules via EDC/NHS Chemistry
This protocol details the covalent attachment of a biomolecule (e.g., an antibody or peptide) to the PBA-functionalized nanoparticles.[1]
Materials:
-
PBA-functionalized nanoparticles (from Protocol 1)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Immobilization Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Biomolecule solution with primary amines (e.g., antibody at 100 µg/mL in PBS)
-
Quenching/Blocking Buffer: 1 M ethanolamine (B43304) or 1% Bovine Serum Albumin (BSA) in PBS
-
Washing Buffer: PBS with 0.05% Tween 20 (PBST)
Procedure:
-
Activation of Carboxylic Acid Groups:
-
Suspend the PBA-functionalized nanoparticles in ice-cold Activation Buffer.
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.[1]
-
Add the EDC/NHS solution to the nanoparticle suspension.
-
Incubate for 30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
-
Washing: Centrifuge the nanoparticles to remove excess EDC and NHS. Immediately re-suspend the activated nanoparticles in Immobilization Buffer (PBS, pH 7.4).
-
Immobilization of Biomolecule:
-
Immediately add the biomolecule solution to the activated nanoparticle suspension.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle shaking. This allows the amine groups on the biomolecule to react with the NHS-activated carboxyl groups, forming a stable amide bond.
-
-
Quenching and Blocking:
-
Centrifuge the suspension and discard the supernatant.
-
Re-suspend the nanoparticles in Blocking Buffer for 30 minutes to quench any unreacted NHS-ester sites and prevent non-specific binding in subsequent applications.[1]
-
-
Final Washing: Wash the final conjugated nanoparticles three times with PBST to remove any non-covalently bound biomolecules.
-
Storage: Re-suspend the final product in a suitable buffer (e.g., PBS) and store at 4°C.
Protocol 3: Characterization of Functionalized Nanoparticles
Methods:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of PBA on the nanoparticle surface. Look for the characteristic carbonyl peak (C=O) from the carboxylic acid of PBA around 1700 cm⁻¹.[9]
-
UV-Vis Spectroscopy: To confirm the attachment of pyrene. The characteristic absorbance peaks of the pyrene group can be observed.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles at each stage of functionalization. An increase in size is expected after each functionalization step.
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A change in zeta potential (typically becoming more negative after PBA functionalization) indicates successful surface modification.
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles and confirm that they have not significantly aggregated during the functionalization process.
-
Quantification of Ligand Conjugation: Use a protein assay (e.g., BCA or Bradford) on the supernatant before and after the conjugation step (Protocol 2, Step 3) to determine the amount of biomolecule successfully attached to the nanoparticles.
Data Presentation: Illustrative Characterization Data
The following table summarizes typical quantitative data obtained during the characterization of functionalized nanoparticles. Values are illustrative and will vary based on the specific nanoparticle core, concentration, and biomolecule used.
| Nanoparticle Type & Step | Parameter | Typical Value | Characterization Method | Reference |
| PLGA Nanoparticles (Core) | Hydrodynamic Diameter | 110 - 250 nm | Dynamic Light Scattering (DLS) | [10] |
| Zeta Potential | -25 mV | Zeta Potential Analyzer | [10] | |
| Drug Loading | ~1-5% | HPLC / UV-Vis | [11] | |
| After PBA Functionalization | Hydrodynamic Diameter | 130 - 280 nm | Dynamic Light Scattering (DLS) | - |
| Zeta Potential | -35 to -45 mV | Zeta Potential Analyzer | - | |
| FTIR Carbonyl Peak | ~1700 cm⁻¹ | FTIR Spectroscopy | [9] | |
| After Antibody Conjugation | Hydrodynamic Diameter | 150 - 320 nm | Dynamic Light Scattering (DLS) | - |
| Zeta Potential | -20 to -30 mV | Zeta Potential Analyzer | - | |
| Protein Conjugation | 50-150 µg protein/mg NP | BCA Protein Assay | - |
Visualizations
Caption: Workflow for nanoparticle functionalization with PBA and biomolecules.
Caption: Logical diagram of the EDC/NHS coupling reaction mechanism.
Caption: Signaling pathway for targeted nanoparticle drug delivery to a cancer cell.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Surface‐functionalised hybrid nanoparticles for targeted treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalized Metal Nanoparticles in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Surfactant‐mediated synthesis of polyhydroxybutyrate (PHB) nanoparticles for sustained drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Graphene-supported pyrene-functionalized amino-carbon nanotube: a novel hybrid architecture of laccase immobilization as effective bioelectrocatalyst for oxygen reduction reaction - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. In-vitro Cellular Uptake and Transport Study of 9-Nitrocamptothecin PLGA Nanoparticles Across Caco-2 Cell Monolayer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Pyrenebutyric Acid in FRET-Based Assays for Protein-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescence Resonance Energy Transfer (FRET) is a powerful, non-radiative spectroscopic technique used to measure distances between two molecules on the nanometer scale (typically 1-10 nm). This distance sensitivity makes FRET an invaluable tool for studying molecular interactions, such as protein-protein interactions (PPIs), in various fields including biochemistry, molecular biology, and drug discovery.[1][2] 1-Pyrenebutyric acid (PBA) is a versatile fluorescent probe that frequently serves as an excellent FRET donor due to its distinct photophysical properties, including a long fluorescence lifetime and high sensitivity to its microenvironment.[1]
These application notes provide a comprehensive guide to utilizing this compound in FRET-based assays to investigate and quantify protein-protein interactions. Detailed protocols for protein labeling and conducting FRET assays are provided, along with key quantitative data and visualizations to aid researchers in designing and implementing their experiments.
Principle of FRET with this compound
FRET involves the transfer of energy from an excited-state donor fluorophore (in this case, this compound) to a suitable acceptor fluorophore in close proximity.[1] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a highly sensitive "spectroscopic ruler".[1][2]
For FRET to occur, the following conditions must be met:
-
Proximity: The donor and acceptor molecules must be within 10-100 Å of each other.[1]
-
Spectral Overlap: The emission spectrum of the donor (PBA) must overlap with the absorption spectrum of the acceptor.[1]
-
Dipole Orientation: The transition dipole moments of the donor and acceptor must be favorably oriented.[1]
A key feature of pyrene (B120774) is its ability to form an "excimer" (excited-state dimer) when two pyrene molecules are in close proximity (approximately 10 Å). This results in a characteristic red-shifted fluorescence emission, providing a powerful tool for monitoring changes in protein structure and oligomerization.[3]
Quantitative Data Summary
The following tables summarize the key photophysical properties of this compound and its performance in FRET pairs.
Table 1: Photophysical Properties of this compound (PBA)
| Parameter | Value | Notes |
| Excitation Maximum (λex) | ~340 nm | In various solvents.[1] |
| Emission Maximum (λem) | ~375-400 nm | Monomer emission, sensitive to solvent polarity.[1] |
| Molar Extinction Coefficient | High | The specific value varies with the solvent.[3] |
| Quantum Yield (Φ) | 0.03 | In a nucleic acid hybridization system. Varies with the environment.[1] |
| Fluorescence Lifetime (τ) | Long | A key advantage for FRET applications.[1] |
Table 2: Example FRET Pair Performance with this compound as Donor
| Acceptor Fluorophore | Förster Distance (R₀) | Application Notes |
| Fluorescein | Experimentally determined | General protein and nucleic acid studies.[1] |
| Rhodamine B | Experimentally determined | Suitable for protein-protein interaction studies.[1] |
Note: The Förster distance (R₀) is the distance at which FRET efficiency is 50% and is dependent on several factors, including the quantum yield of the donor and the spectral overlap with the acceptor.
Experimental Protocols
Protocol 1: Covalent Labeling of a Protein with PBA-NHS Ester
This protocol describes the covalent labeling of a protein with this compound N-hydroxysuccinimide ester (PBA-NHS), which reacts with primary amines (e.g., lysine (B10760008) residues and the N-terminus).[1][3]
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound N-hydroxysuccinimide ester (PBA-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine) that would compete with the labeling reaction.
-
-
PBA-NHS Ester Preparation:
-
Shortly before use, dissolve the PBA-NHS ester in anhydrous DMF or DMSO to a stock concentration of ~10 mg/mL.
-
-
Labeling Reaction:
-
Add the PBA-NHS ester solution to the protein solution dropwise while gently stirring. A typical molar ratio of dye to protein is 10:1 to 20:1, but this may need to be optimized for your specific protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted PBA-NHS ester.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and quenching reagents using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the protein-containing fractions.
-
-
Characterization of the Labeled Protein:
-
Degree of Labeling (DOL): Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of pyrene (around 340 nm). The DOL can be calculated using the Beer-Lambert law, correcting for the absorbance of the pyrene at 280 nm.[3]
-
Fluorescence Spectroscopy: Acquire fluorescence emission spectra of the labeled protein to confirm successful labeling. Excite the sample at around 340 nm and record the emission spectrum.[3]
-
Protocol 2: FRET-Based Protein-Protein Interaction Assay
This protocol outlines a steady-state FRET assay to monitor the interaction between two proteins, one labeled with PBA (donor) and the other with a suitable acceptor (e.g., Rhodamine B or Fluorescein).[1]
Materials:
-
PBA-labeled donor protein
-
Acceptor-labeled protein
-
Assay Buffer (e.g., PBS, pH 7.4)
-
96-well black microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Preparation of Protein Solutions:
-
Prepare stock solutions of the donor- and acceptor-labeled proteins in the Assay Buffer.
-
Determine the concentrations accurately via spectrophotometry.
-
-
Assay Setup:
-
In a 96-well black microplate, set up the following control and experimental wells:
-
Donor Only: A fixed concentration of the PBA-labeled protein.
-
Acceptor Only: A fixed concentration of the acceptor-labeled protein.
-
Donor + Acceptor (Experimental): A fixed concentration of the PBA-labeled protein and varying concentrations of the acceptor-labeled protein.
-
-
-
Incubation:
-
Incubate the microplate at room temperature for a sufficient time to allow the protein-protein interaction to reach equilibrium. The optimal incubation time should be determined empirically.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a plate reader.
-
Set the excitation wavelength to the absorbance maximum of the donor (PBA, ~340 nm).
-
Measure the emission at two wavelengths: the emission maximum of the donor (~380 nm) and the emission maximum of the acceptor.
-
-
Data Analysis:
-
Corrections:
-
Background Subtraction: Subtract the fluorescence of a buffer-only well.
-
Donor Bleed-through: The signal from the "Donor Only" well in the acceptor emission channel needs to be subtracted from the corresponding experimental wells.
-
Acceptor Direct Excitation: The signal from the "Acceptor Only" well when excited at the donor's excitation wavelength should also be subtracted from the experimental wells.[1]
-
-
Calculate FRET Efficiency (E): One common method is to use the quenching of the donor fluorescence:
-
E = 1 - (F_DA / F_D)
-
Where:
-
F_DA is the fluorescence intensity of the donor in the presence of the acceptor.
-
F_D is the fluorescence intensity of the donor in the absence of the acceptor.[1]
-
-
-
Determine Binding Affinity (Kd): Plot the FRET efficiency or the change in donor/acceptor fluorescence as a function of the acceptor-labeled protein concentration. Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Signaling Pathway Visualization
The following diagram illustrates a generic signaling pathway where a protein-protein interaction, detectable by a PBA-based FRET assay, is a key regulatory step. For instance, the binding of Protein A (labeled with PBA) to Protein B (labeled with an acceptor) could be induced by an upstream signal, leading to the activation of a downstream kinase cascade.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no FRET signal | Distance between donor and acceptor is greater than 1.5 times R₀. | Re-engineer protein labeling sites to bring fluorophores closer. |
| Low labeling efficiency. | Optimize the labeling protocol (e.g., molar ratio, pH, incubation time). | |
| Inefficient FRET pair. | Choose an acceptor with better spectral overlap with PBA emission. | |
| High background fluorescence | Unreacted dye present in the sample. | Ensure thorough purification of labeled proteins. |
| Autofluorescence from compounds or buffer components. | Use high-purity reagents and test for background fluorescence of all components. | |
| Variable results | Photobleaching of fluorophores. | Minimize exposure of samples to excitation light. Use a lower excitation intensity if possible. |
| Inaccurate protein concentrations. | Accurately determine protein and dye concentrations before each experiment. | |
| Instability of labeled proteins. | Assess the stability of the labeled proteins over the course of the experiment.[1] |
Conclusion
This compound is a valuable and versatile tool for researchers utilizing FRET to study molecular interactions. Its unique photophysical properties, particularly its long fluorescence lifetime, make it a sensitive probe for a variety of applications.[1] By following the detailed protocols and considering the quantitative data presented in these application notes, researchers can effectively design and execute robust FRET-based assays to gain critical insights into protein-protein interactions, which are fundamental to many biological processes and are key targets in drug development.
References
Application of 1-Pyrenebutyric Acid in Oxygen Sensing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyrenebutyric acid (PBA) is a fluorescent probe widely utilized for the detection and quantification of molecular oxygen in various chemical and biological systems. Its application is primarily based on the principle of fluorescence quenching, where the fluorescence intensity and lifetime of PBA decrease in the presence of oxygen. This property makes PBA a valuable tool for non-invasive, real-time oxygen monitoring in diverse environments, from cellular and subcellular compartments to in vitro diagnostic assays. The fluorescence of PBA is characterized by a long lifetime, which makes it particularly sensitive to quenching by oxygen.[1] The relationship between oxygen concentration and the degree of fluorescence quenching is described by the Stern-Volmer equation, providing a quantitative basis for its use as an oxygen sensor.[2][3] PBA has been shown to be readily taken up by cells and to be non-toxic to oxidative metabolism, making it suitable for intracellular oxygen measurements.[2][4]
Principle of Operation: Fluorescence Quenching
The fundamental mechanism behind PBA's utility as an oxygen sensor is the collisional quenching of its excited state by molecular oxygen. When a PBA molecule absorbs a photon of a specific wavelength, it transitions to an excited electronic state. In the absence of a quencher, it returns to the ground state by emitting a photon, i.e., fluorescence. However, in the presence of oxygen, a non-radiative energy transfer can occur upon collision between the excited PBA molecule and an oxygen molecule. This process de-excites the PBA without the emission of a photon, leading to a decrease in the observed fluorescence intensity and a shortening of the fluorescence lifetime.[1] This dynamic quenching process is described by the Stern-Volmer equation:
I₀ / I = τ₀ / τ = 1 + Ksv [O₂]
Where:
-
I₀ and τ₀ are the fluorescence intensity and lifetime in the absence of oxygen, respectively.
-
I and τ are the fluorescence intensity and lifetime in the presence of oxygen, respectively.
-
Ksv is the Stern-Volmer quenching constant, which is a measure of the sensitivity of the probe to oxygen.
-
[O₂] is the oxygen concentration.
A linear relationship between I₀ / I (or τ₀ / τ) and [O₂] allows for the calibration and subsequent determination of unknown oxygen concentrations.[2]
Quantitative Data Summary
The performance of this compound-based oxygen sensors can be characterized by several key parameters. The following table summarizes quantitative data from various studies.
| Parameter | Value | System/Conditions | Reference |
| Fluorescence Lifetime (τ₀) (Absence of O₂) ** | 185 ns | In single living cells | [5] |
| 215 ns | In freshly fixed cells | [5] | |
| Fluorescence Lifetime (τ) (Presence of O₂) ** | 55 ns | In single living cells (in equilibrium with air) | [5] |
| Stern-Volmer Constant (Ksv) | 0.028 ± 0.13 Torr⁻¹ | PBA chemisorption film | [6] |
| Response Time (Argon to Oxygen) | 10.0 s | PBA chemisorption film | [6] |
| Response Time (Oxygen to Argon) | 53.0 s | PBA chemisorption film | [6] |
| I₀/I₁₀₀ Ratio | 6.14 ± 0.15 | PBA chemisorption film (I₀ at 100% Argon, I₁₀₀ at 100% Oxygen) | [6] |
| Bimolecular Quenching Constant (kq) | ~1.2 x 10¹⁰ M⁻¹s⁻¹ | Aqueous solution | [3] |
| Cellular Uptake (Partition Coefficient) | ~200 | Rabbit heart mitochondria | [2] |
| Mitochondrial Uptake | 0.843 ± 0.087 nmol/mg dried weight | Rabbit heart mitochondria | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the mechanism of oxygen sensing by PBA and a typical experimental workflow for its application.
Caption: Mechanism of PBA Fluorescence Quenching by Oxygen.
Caption: General Experimental Workflow for Oxygen Sensing with PBA.
Experimental Protocols
Protocol 1: Intracellular Oxygen Measurement in Living Cells
This protocol outlines the steps for measuring intracellular oxygen concentrations in cultured cells using this compound.
Materials:
-
This compound (PBA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or other suitable cell culture medium
-
Cultured cells on a suitable imaging dish (e.g., glass-bottom dish)
-
Fluorescence microscope equipped with time-resolved fluorescence capabilities (for lifetime measurements) or a sensitive camera (for intensity measurements)
-
Gas-controlled environmental chamber for the microscope stage
-
Nitrogen (N₂) and Oxygen (O₂) gas cylinders with a precision gas mixer
Procedure:
-
Probe Preparation:
-
Prepare a stock solution of PBA in DMSO (e.g., 10 mM). Store protected from light at -20°C.
-
On the day of the experiment, dilute the PBA stock solution in cell culture medium to the desired final concentration (typically in the µM range, to be optimized for the specific cell type).
-
-
Cell Loading:
-
Wash the cultured cells twice with pre-warmed PBS or medium.
-
Incubate the cells with the PBA-containing medium for an appropriate time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator. The optimal loading time and concentration should be determined empirically to ensure sufficient signal without causing cellular stress.
-
-
Washing:
-
After incubation, wash the cells three times with fresh, pre-warmed medium to remove any extracellular PBA.
-
-
Calibration (Stern-Volmer Plot Generation):
-
Place the dish with PBA-loaded cells onto the microscope stage within the environmental chamber.
-
Equilibrate the chamber with a gas mixture of known oxygen concentration (e.g., 0% O₂ by flowing pure N₂).
-
Acquire fluorescence intensity or lifetime measurements from a region of interest (e.g., single cells). This will serve as the I₀ or τ₀ value.
-
Sequentially introduce gas mixtures with increasing, known oxygen concentrations (e.g., 5%, 10%, 21% O₂). Allow the system to equilibrate at each concentration before taking measurements.
-
Plot I₀ / I or τ₀ / τ versus the oxygen concentration to generate the Stern-Volmer plot and determine the Ksv.
-
-
Measurement of Unknown Oxygen Concentration:
-
For experimental samples where the oxygen concentration is unknown, acquire fluorescence intensity or lifetime measurements under the desired experimental conditions.
-
Calculate the I₀ / I or τ₀ / τ ratio using the previously determined I₀ or τ₀ value.
-
Determine the unknown oxygen concentration using the generated Stern-Volmer plot.
-
Protocol 2: Fabrication of a PBA-Based Oxygen Sensing Film
This protocol describes a general method for creating an oxygen-sensitive film by immobilizing PBA.
Materials:
-
This compound (PBA)
-
A polymer matrix (e.g., polystyrene, ethyl cellulose) or a solid support (e.g., anodized aluminum).[6][7]
-
A suitable solvent for the polymer and PBA (e.g., toluene, chloroform)
-
A substrate (e.g., glass slide, coverslip)
-
Spin coater or dip coater
-
Vacuum oven or desiccator
Procedure:
-
Preparation of the Coating Solution:
-
Dissolve the chosen polymer in the solvent to create a solution of the desired concentration.
-
Add PBA to the polymer solution and mix until fully dissolved. The concentration of PBA will depend on the desired sensitivity and film thickness.
-
-
Substrate Cleaning:
-
Thoroughly clean the substrate to ensure good adhesion of the film. This may involve sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying with a stream of nitrogen.
-
-
Film Deposition:
-
Spin Coating: Dispense a small amount of the PBA/polymer solution onto the center of the substrate. Spin the substrate at a defined speed for a specific duration to create a uniform thin film. The thickness of the film can be controlled by the solution viscosity and the spin speed.
-
Dip Coating: Immerse the substrate into the PBA/polymer solution and withdraw it at a constant, controlled speed. The film thickness is determined by the withdrawal speed, solution viscosity, and solvent evaporation rate.
-
-
Drying and Curing:
-
Dry the coated substrate in a vacuum oven or desiccator to remove any residual solvent. The drying temperature and time will depend on the polymer and solvent used.
-
-
Characterization and Calibration:
-
Characterize the fabricated film for its oxygen sensing properties using a fluorescence spectrometer or a custom-built optical setup.
-
Perform a calibration similar to Protocol 1, by exposing the film to gas mixtures of known oxygen concentrations and measuring the corresponding fluorescence intensity or lifetime to generate a Stern-Volmer plot.
-
Applications in Research and Development
-
Cellular Metabolism and Hypoxia Research: PBA is used to monitor real-time changes in intracellular oxygen levels, providing insights into cellular respiration, mitochondrial function, and the cellular response to hypoxic conditions in fields like cancer biology and ischemia research.[2][5]
-
Drug Development: It can be employed to assess the effect of drug candidates on cellular oxygen consumption, helping to identify compounds that modulate mitochondrial activity or induce hypoxia.
-
Bioprocess Monitoring: Immobilized PBA sensors can be integrated into bioreactors to non-invasively monitor dissolved oxygen levels during cell culture and fermentation processes, ensuring optimal conditions for cell growth and product formation.
-
Environmental Monitoring: PBA-based sensors can be developed for the measurement of dissolved oxygen in water samples.[6]
-
Materials Science: PBA is used as a probe to study the oxygen permeability of different polymers and materials.[8]
Conclusion
This compound is a versatile and sensitive fluorescent probe for oxygen sensing. Its utility spans from fundamental biological research to the development of novel sensing materials. The protocols and data provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively apply PBA in their respective fields of study. Proper calibration and consideration of the specific experimental environment are crucial for obtaining accurate and reproducible results.
References
- 1. Quenching of Fluorescence by Oxygen. A Probe for Structural Fluctuations in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the oxygen probe pyrenebutyric acid in rabbit heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Intracellular measurement of oxygen by quenching of fluorescence of pyrenebutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dual-mode oxygen-sensing based on oxygen-adduct formation at cobaltporphyrin–polymer and luminescence quenching of pyrene: an optical oxygen sensor for a practical atmospheric pressure - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes: Fabrication of Graphene-Based Biosensors Using 1-Pyrenebutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graphene, a two-dimensional allotrope of carbon, has garnered significant attention in the field of biosensing due to its exceptional electronic properties, large surface area, and biocompatibility.[1] One of the key challenges in developing graphene-based biosensors is the effective and stable immobilization of biorecognition molecules (e.g., antibodies, enzymes, nucleic acids) onto the graphene surface without compromising its inherent properties. 1-Pyrenebutyric acid (PBA) has emerged as a widely used linker molecule for the non-covalent functionalization of graphene.[2] This approach leverages the π-π stacking interaction between the pyrene (B120774) group of PBA and the hexagonal lattice of graphene, which preserves the material's electronic structure.[3] The terminal carboxylic acid group of PBA then provides a versatile anchor for the covalent attachment of biomolecules.[3]
These application notes provide a comprehensive overview and detailed protocols for the fabrication of graphene-based biosensors using this compound as a surface modifier.
Principle of Operation
The fundamental principle of PBA-functionalized graphene biosensors lies in the highly sensitive detection of biological recognition events at the sensor surface. The process begins with the non-covalent attachment of PBA to the graphene surface via π-π stacking.[3] This forms a stable functional layer without disrupting the conductive network of the graphene.[3] The exposed carboxylic acid groups of the PBA molecules are then activated to form covalent bonds with amine groups present on the bioreceptor molecules.[3] When the immobilized bioreceptor binds to its specific target analyte, this interaction alters the local electronic environment of the graphene. This change, which can manifest as a shift in charge density or a change in capacitance, is transduced into a measurable electrical signal, such as a change in current, potential, or impedance.[3]
Applications
PBA-functionalized graphene biosensors have demonstrated significant potential across various applications, including:
-
Medical Diagnostics: Detection of disease biomarkers, such as cancer cells and proteins, with high sensitivity and specificity.
-
Environmental Monitoring: Sensitive and specific detection of environmental toxins and pollutants.[3]
-
Drug Development: High-throughput screening of drug candidates and studying biomolecular interactions.
Quantitative Performance Data
The following tables summarize the quantitative performance of various biosensors based on PBA-functionalized graphene for the detection of different analytes.
| Analyte | Bioreceptor | Detection Method | Linear Range | Detection Limit | Reference |
| Glucose | Glucose Oxidase (GOD) | Electrochemical | Up to 5 mmol L⁻¹ | 0.085 mmol L⁻¹ | [4] |
| Human Hepatoma HepG2 Cells | Antibodies | Cyclic Voltammetry | 1 x 10³ to 3 x 10⁵ cells/mL | Not Specified | [5] |
| Target DNA | Amino-modified Oligonucleotides | Electrochemical (Methylene Blue indicator) | 1.0 x 10⁻¹⁵ to 5.0 x 10⁻¹² M | 3.8 x 10⁻¹⁶ M | [6] |
Experimental Protocols
Here, we provide detailed protocols for the key steps in the fabrication of PBA-functionalized graphene biosensors.
Protocol 1: Non-covalent Functionalization of Graphene with this compound
This protocol describes the functionalization of a graphene surface (e.g., on a glassy carbon electrode or a silicon substrate) with this compound.
Materials:
-
Graphene-coated substrate (e.g., glassy carbon electrode, SiO₂/Si wafer)
-
This compound (PBA)
-
Dimethylformamide (DMF) or other suitable organic solvent
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Cleaning the Graphene Substrate: Thoroughly clean the graphene substrate by sonicating in ethanol and DI water for 5-10 minutes each. Dry the substrate under a stream of nitrogen gas.
-
Preparation of PBA Solution: Prepare a solution of this compound in DMF at a concentration of 1-5 mM.
-
Functionalization: Immerse the cleaned graphene substrate in the PBA solution. The incubation time can vary from 2 to 24 hours at room temperature, depending on the desired surface coverage.[7]
-
Washing: After incubation, remove the substrate from the PBA solution. Rinse it thoroughly with DMF and then ethanol to remove any non-adsorbed PBA molecules.
-
Drying: Dry the functionalized substrate under a gentle stream of nitrogen.
Protocol 2: Immobilization of Bioreceptors onto PBA-Functionalized Graphene
This protocol outlines the covalent attachment of bioreceptors (e.g., antibodies, enzymes) to the PBA-functionalized graphene surface.
Materials:
-
PBA-functionalized graphene substrate
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Immobilization Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Bioreceptor solution (e.g., 10-100 µg/mL in PBS)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin - BSA in PBS)
-
Washing Buffer (e.g., PBST - PBS with 0.05% Tween 20)
Procedure:
-
Activation of Carboxylic Acid Groups: Prepare a fresh solution of EDC (e.g., 0.4 M) and NHS (e.g., 0.1 M) in the Activation Buffer. Immerse the PBA-functionalized graphene substrate in this solution for 15-30 minutes at room temperature.[3]
-
Washing: Rinse the substrate with Activation Buffer and then with Immobilization Buffer (PBS).[3]
-
Immobilization of Bioreceptor: Immediately immerse the activated substrate in the bioreceptor solution.[3] Incubate for 1-2 hours at room temperature or overnight at 4°C.[3]
-
Blocking: After immobilization, rinse the substrate with PBST.[3] Immerse the substrate in Blocking Buffer for 30-60 minutes at room temperature to block any remaining active sites and reduce non-specific binding.[3]
-
Final Washing: Rinse the substrate thoroughly with PBST and then with PBS.[3] The biosensor is now ready for analyte detection.
Protocol 3: Electrochemical Detection of Analyte
This protocol provides a general procedure for analyte detection using an electrochemical PBA-graphene biosensor.
Materials:
-
Fabricated biosensor
-
Electrochemical cell
-
Potentiostat
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
Analyte solutions of varying concentrations
Procedure:
-
Baseline Measurement: Place the biosensor in the electrochemical cell containing the appropriate buffer (e.g., PBS). Record the baseline electrochemical signal (e.g., using cyclic voltammetry or differential pulse voltammetry).
-
Analyte Incubation: Introduce the analyte solution into the electrochemical cell and incubate for a specific period to allow for binding to the immobilized bioreceptors.
-
Signal Measurement: After incubation, record the electrochemical signal again. The change in the signal is proportional to the concentration of the analyte.
-
Data Analysis: Plot the change in the electrochemical signal as a function of the analyte concentration to generate a calibration curve.
Visualizations
Caption: Experimental workflow for the fabrication of a graphene-PBA biosensor.
Caption: Signaling pathway of a graphene-PBA biosensor upon analyte detection.
References
- 1. A comprehensive review of graphene-based biosensors: Fabrication, applications, characterization and future perspectives—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. "The Electrochemical Properties of this compound/Graphene Compos" by Min Wang, Jiong Wang et al. [jelectrochem.xmu.edu.cn]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. Application of graphene-pyrenebutyric acid nanocomposite as probe oligonucleotide immobilization platform in a DNA biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The holy grail of pyrene-based surface ligands on the sensitivity of graphene-based field effect transistors - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D1SD00036E [pubs.rsc.org]
Application Notes: Covalent Conjugation of 1-Pyrenebutyric Acid to Oligonucleotides
Introduction
1-Pyrenebutyric acid is a fluorescent probe highly regarded for its sensitivity to the local microenvironment and its distinct photophysical properties.[1] When conjugated to oligonucleotides, it serves as a powerful tool for fundamental research, diagnostics, and materials science.[2][3] The pyrene (B120774) moiety can function as a polarity-sensitive fluorophore, an excimer-generating unit when two pyrenes are in close proximity (~10 Å), an aromatic stacking moiety, and a nucleic acid duplex intercalator.[1][3] These characteristics are leveraged in various applications, including the detection of complementary DNA/RNA targets, discrimination of single nucleotide polymorphisms (SNPs), and the generation of self-assembled helical chromophore arrays.[2][4]
The most common and efficient method for covalently attaching this compound to an oligonucleotide is through the reaction of its N-hydroxysuccinimide (NHS) ester derivative with a primary amine-modified oligonucleotide.[5][6][7] This post-synthetic labeling strategy forms a stable and irreversible amide bond, ensuring the integrity of the conjugate for downstream applications.[1][]
Chemical Principle
The conjugation chemistry relies on a nucleophilic acyl substitution reaction. An oligonucleotide is first synthesized with a primary aliphatic amine group, typically via an amino-modifier phosphoramidite (B1245037) (e.g., Amino-Modifier C6) at the 5' or 3' terminus.[7][9] This amine-modified oligonucleotide then acts as a nucleophile, attacking the carbonyl carbon of the this compound N-hydroxysuccinimide (PBASE) ester. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[] The reaction is typically performed in a slightly basic buffer (pH 8.5-9.5) to ensure the primary amine is deprotonated and thus maximally nucleophilic.[1][10]
Data Presentation
The fluorescent properties of pyrene are highly dependent on its local environment, which is a key feature for its application as a molecular probe.[5] Key quantitative data for this compound and its conjugates are summarized below.
Table 1: Physicochemical and Fluorescent Properties of this compound Conjugates
| Parameter | Value / Characteristic | Source(s) |
| Molecular Weight (PBASE) | 415.44 g/mol | [5] |
| Excitation Wavelength (λex) | ~340-345 nm | [1][5] |
| Emission Wavelength (λem) | Monomer: ~375-400 nmExcimer: ~460-500 nm | [5][11] |
| Fluorescence Lifetime (τ) | 50-100+ ns (environment-dependent) | [5] |
| Extinction Coefficient (ε) | High, allowing for studies at low concentrations. | [5] |
| Quantum Yield (Φ) | Environment-dependent; increases in hydrophobic environments. | [5] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [5][] |
| Target Functional Group | Primary amines (-NH₂) | [6][] |
| Resulting Linkage | Stable amide bond | [7][] |
| Note: Exact fluorescence properties can vary depending on the solvent, conjugation partner, and local nucleic acid sequence environment. |
Experimental Protocols
This section provides a detailed protocol for the covalent conjugation of this compound N-hydroxysuccinimide ester (PBASE) to an amino-modified oligonucleotide.
Protocol: Post-Synthetic Conjugation of PBASE to Amino-Modified Oligonucleotides
This protocol is adapted for a standard laboratory scale (e.g., 100 nmol of oligonucleotide) and should be optimized as needed.
1. Materials
-
5'- or 3'-Amino-Modified Oligonucleotide, lyophilized (e.g., with a C6 linker)
-
This compound N-hydroxysuccinimide ester (PBASE)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.091 M Sodium Borate (Na₂B₄O₇·10H₂O), pH 8.5[9]
-
Nuclease-free water
-
Ethanol (B145695) (100% and 70%)
-
3 M Sodium Acetate buffer, pH 5.2
-
Microcentrifuge tubes (1.5 or 2 mL)
-
Laboratory shaker
-
Refrigerated centrifuge
-
Lyophilizer or centrifugal evaporator
2. Reagent Preparation
-
Amino-Labeled Oligonucleotide Solution:
-
Centrifuge the vial containing the lyophilized amino-oligonucleotide to collect the pellet.
-
Dissolve the oligonucleotide in the Conjugation Buffer (pH 8.5) to a final concentration between 0.3 and 0.8 mM.[9] For example, dissolve 100 nmol of oligo in 200 µL of buffer for a 0.5 mM solution.
-
Vortex thoroughly to ensure complete dissolution.
-
-
PBASE Stock Solution:
-
PBASE is moisture-sensitive; handle it in a dry environment.[9] Allow the vial to warm to room temperature before opening.
-
Immediately before use, dissolve PBASE in anhydrous DMSO to a concentration of approximately 10-14 mM (e.g., 5 mg of PBASE in ~100 µL of DMSO).[5][9] PBASE should be used immediately after preparation.
-
3. Conjugation Reaction
-
To the dissolved amino-oligonucleotide solution, add a molar excess of the PBASE stock solution. A 20- to 50-fold molar excess of PBASE relative to the oligonucleotide is a good starting point.
-
Gently vortex the reaction mixture for 30 seconds.
-
Incubate the reaction on a laboratory shaker for 2-4 hours at room temperature (~25°C).[9] Protect the tube from light using aluminum foil to prevent photobleaching of the pyrene.[9]
4. Purification of the Pyrene-Labeled Oligonucleotide
Purification is critical to remove unreacted PBASE and shorter, failure sequences from the synthesis.[12] High-Performance Liquid Chromatography (HPLC) is the preferred method for achieving high purity.[12][13]
-
Recommended Method: Reversed-Phase HPLC (RP-HPLC):
-
RP-HPLC separates molecules based on hydrophobicity. The hydrophobic pyrene label significantly increases the retention time of the full-length, conjugated oligonucleotide compared to the unlabeled, truncated failure sequences.[12]
-
Use a suitable C8 or C18 column and an appropriate gradient of an ion-pairing reagent (e.g., triethylammonium (B8662869) acetate) and an organic solvent like acetonitrile.
-
Monitor the elution profile using UV absorbance at 260 nm (for the oligonucleotide) and ~340 nm (for pyrene).
-
Collect the peak corresponding to the dual-absorbance pyrene-oligonucleotide conjugate.
-
Lyophilize the collected fractions to obtain the purified product.
-
-
Alternative Method: Ethanol Precipitation (for desalting and partial purification): While less effective than HPLC at removing all impurities, precipitation can remove the majority of unreacted PBASE.[9]
-
Add 0.1 volumes of 3 M Sodium Acetate to the reaction mixture.
-
Add 3 volumes of ice-cold 100% ethanol.
-
Vortex and incubate at -20°C for at least 1 hour (or -70°C for 30 minutes).
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant, which contains the unreacted PBASE.[12]
-
Wash the pellet with 500 µL of cold 70% ethanol and centrifuge again for 10 minutes.
-
Remove the supernatant and air-dry or speed-vac the pellet to remove residual ethanol.
-
Resuspend the purified oligonucleotide pellet in nuclease-free water or a suitable buffer.
-
5. Characterization and Storage
-
Concentration and Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 260 nm (A₂₆₀) and ~340 nm (A₃₄₀) using a UV-Vis spectrophotometer. The concentration of the oligonucleotide and the pyrene can be calculated using the Beer-Lambert law with their respective extinction coefficients. The DOL is the molar ratio of pyrene to oligonucleotide.
-
Fluorescence Spectroscopy: Confirm successful conjugation by acquiring a fluorescence emission spectrum. Excite the sample at ~340 nm and record the emission from ~350 nm to 550 nm. The presence of a characteristic monomer peak (~375-400 nm) confirms the presence of the pyrene label.[1][5]
-
Storage: Store the purified pyrene-labeled oligonucleotide dissolved in a nuclease-free buffer at -20°C, protected from light.[14] For long-term storage, lyophilized aliquots at -20°C or -80°C are recommended.
Applications in Research and Drug Development
Pyrene-labeled oligonucleotides are valuable reagents in various fields:
-
Molecular Probes: Their fluorescence is sensitive to the local environment, making them excellent probes for studying DNA and RNA conformation, protein-nucleic acid interactions, and membrane binding events.[1][2]
-
SNP Detection: Hybridization of a pyrene-labeled probe to a complementary target can lead to significant changes in fluorescence intensity or wavelength, enabling the detection of single nucleotide polymorphisms.[15]
-
Drug Development: As tools in antisense and siRNA therapies, pyrene labels can be used to monitor the delivery, stability, and mechanism of action of oligonucleotide-based drugs.[][17][18] The ability of pyrene to intercalate can also influence the thermal stability of nucleic acid duplexes.[2][4]
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrene-functionalized oligonucleotides and locked nucleic acids (LNAs): Tools for fundamental research, diagnostics, and materials science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrene-functionalized oligonucleotides and locked nucleic acids (LNAs): Tools for fundamental research, diagnostics, and nanotechnology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and characterization of oligodeoxyribonucleotides modified with 2′-thio-2′-deoxy-2′-S-(pyren-1-yl)methyluridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 7. biomers.net | Chemical modification - biomers.net Oligonucleotides [biomers.net]
- 9. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Conjugation of chemical handles and functional moieties to DNA during solid phase synthesis with sulfonyl azides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Pyrene-dU Fluorescent Base Oligonucleotide Modification [biosyn.com]
- 15. mdpi.com [mdpi.com]
- 17. search.tcsedsystem.edu [search.tcsedsystem.edu]
- 18. contractpharma.com [contractpharma.com]
Application Notes and Protocols for Live Cell Imaging Using 1-Pyrenebutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyrenebutyric acid (PBA) is a versatile, UV-excitable fluorescent probe widely utilized in biochemical and biophysical research to investigate the structure, dynamics, and interactions of biomolecules within living cells.[1][2] Its utility stems from the unique photophysical properties of its pyrene (B120774) moiety, which is highly sensitive to the local microenvironment, combined with a butyric acid linker that allows for covalent attachment to biomolecules like proteins and lipids.[3][4] This document provides detailed application notes and protocols for utilizing PBA in live cell imaging.
Physicochemical and Spectroscopic Properties
PBA's fluorescence is characterized by a long lifetime and spectral properties that are influenced by factors such as solvent polarity, viscosity, and the presence of quenchers like molecular oxygen.[1][3][5] This environmental sensitivity is fundamental to its application as a probe.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3443-45-6 | [6] |
| Molecular Formula | C₂₀H₁₆O₂ | [6] |
| Molecular Weight | 288.34 g/mol | [6] |
| Appearance | Pale yellow crystalline powder | [6] |
| Solubility | Soluble in organic solvents (e.g., DMSO, EtOH) | [6][7] |
| Melting Point | 184-186 °C |
Table 2: Spectroscopic Properties of this compound in Various Solvents
| Solvent | Absorption Maxima (λ_abs, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) at λ_max | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) | Reference(s) |
| Methanol | 343, 326, 313, 276, 265, 242, 234 | ~40,000 at 338 nm (for a similar derivative) | 377, 397 | 0.19 - 0.22 | 5.1 | [3] |
| Ethanol | 342 | 33,113 at 342 nm | 377, 397 | 0.38 | ~100 (deoxygenated) | [3] |
| DMSO | ~345 | Data not available | ~378, ~398 | Data not available | Data not available | [3] |
| Water | ~340 | Data not available | ~375, ~395 | Data not available | ~100-200 | [8] |
Application Notes
Probing Lipid Bilayers and Membrane Fluidity
The lipophilic pyrene core of PBA allows it to readily insert into lipid environments like cell membranes.[1][5] Once embedded, its fluorescence characteristics provide valuable information about the physical state of the membrane.[5] A key feature is the ability of pyrene to form excited-state dimers, known as excimers, at high local concentrations.[2][6] The ratio of excimer (emission ~470 nm) to monomer (emission ~375-400 nm) fluorescence intensity is a quantitative measure of the proximity and collision frequency of PBA molecules, offering insights into membrane fluidity and the lateral organization of lipids.[6][9]
Investigating Protein Structure and Dynamics
PBA can be covalently attached to proteins, typically through the activation of its carboxylic acid group to react with primary amines (e.g., lysine (B10760008) residues).[2][4] Changes in the fluorescence spectrum or intensity of the attached PBA can reveal critical information about protein conformational changes, folding, binding events with other molecules, or enzymatic activity.[1] The sensitivity of PBA's emission spectrum to the polarity of its microenvironment allows it to probe the hydrophobicity of its binding site on a biomolecule.[2]
Sensing Intracellular Oxygen and Reactive Oxygen Species (ROS)
The fluorescence lifetime of PBA is quenched by molecular oxygen.[5][10] This property has been exploited to measure fluctuations in oxygen concentration within single living cells.[5][10] In live cells, the PBA lifetime has been observed to decrease from approximately 185 ns to 55 ns with increasing oxygen concentration.[10] Furthermore, PBA's fluorescence lifetime is also sensitive to free radical concentrations, enabling it to be used to quantify reactive oxygen species (ROS).[11] For instance, an increase in intracellular ROS has been shown to cause a decrease in PBA's fluorescence lifetime.[11]
Förster Resonance Energy Transfer (FRET) Assays
PBA can serve as a donor fluorophore in FRET-based assays to monitor molecular interactions, such as protease activity.[3] In a typical setup, a peptide substrate is dually labeled with PBA (donor) and a suitable acceptor molecule. In the intact peptide, the proximity of the donor and acceptor allows for FRET. Upon cleavage by a protease, the donor and acceptor are separated, leading to a decrease in FRET and an increase in the donor's fluorescence.[3]
Experimental Protocols
Protocol 1: General Live Cell Imaging with PBA
This protocol outlines the general steps for loading PBA into live cells for imaging.
Materials:
-
This compound (PBA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging system with appropriate filters for UV excitation and blue emission.
-
Environmental chamber to maintain 37°C and 5% CO₂.[12]
Procedure:
-
Prepare PBA Stock Solution: Dissolve PBA in anhydrous DMSO to prepare a stock solution (e.g., 10-20 mM).
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
-
Loading Cells with PBA: a. Dilute the PBA stock solution in pre-warmed cell culture medium to the final working concentration (typically in the micromolar range, to be optimized for the specific cell type and application). b. Remove the existing medium from the cells and wash once with PBS. c. Add the PBA-containing medium to the cells. d. Incubate the cells for a sufficient time to allow the probe to incorporate into the desired cellular compartments (e.g., 15-30 minutes at 37°C).
-
Washing: Remove the loading solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe.
-
Imaging: a. Add fresh, pre-warmed culture medium to the cells. b. Place the imaging dish on the microscope stage within the environmental chamber.[12] c. Excite the sample at approximately 345 nm and record the fluorescence emission from 370 nm to 550 nm to capture both monomer and potential excimer fluorescence.[2][8] d. For lifetime imaging, use a time-resolved microfluorimetry setup.
Protocol 2: Covalent Labeling of Proteins with PBA
This protocol describes the covalent labeling of a protein with PBA using a carbodiimide-mediated reaction.[2]
Materials:
-
This compound (PBA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous dimethylformamide (DMF) or DMSO
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment.
Procedure:
-
Activation of PBA: a. Dissolve PBA in anhydrous DMF or DMSO to a final concentration of 10-20 mM. b. Add a 1.5-fold molar excess of EDC and NHS to the PBA solution. c. Incubate the mixture at room temperature for 1-2 hours in the dark to form the PBA-NHS ester.[2]
-
Protein Labeling: a. Prepare the protein solution at a concentration of 1-10 mg/mL. b. Add the activated PBA-NHS ester solution to the protein solution. The molar ratio of probe to protein should be optimized (a starting point is a 10:1 to 20:1 molar ratio).[2] c. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[4]
-
Purification: a. Remove the unreacted probe from the labeled protein using a size-exclusion chromatography column or by dialysis against the appropriate buffer.[4][5]
-
Characterization: a. Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the pyrene moiety (at ~343 nm).[4]
Visualizations
Caption: Workflow for covalent labeling of proteins with PBA.
Caption: Principle of PBA monomer-excimer fluorescence in membranes.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
- 9. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Variation of this compound fluorescence lifetime in single living cells treated with molecules increasing or decreasing reactive oxygen species levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Image-Based Profiling in Live Cells Using Live Cell Painting - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Reactive Oxygen Species in Cells with 1-Pyrenebutyric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen.[1] In biological systems, ROS play a dual role; at low to moderate concentrations, they function as critical second messengers in various cellular signaling pathways, including cell proliferation, differentiation, and immune responses.[2][3] However, excessive ROS production leads to oxidative stress, a deleterious process that can damage cellular macromolecules such as DNA, lipids, and proteins, and is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][4] Consequently, the accurate detection and quantification of intracellular ROS are crucial for understanding cellular physiology and disease mechanisms, as well as for the development of novel therapeutic agents.
1-Pyrenebutyric acid (PBA) is a fluorescent probe that has emerged as a valuable tool for monitoring intracellular ROS levels.[5] The detection principle is based on the quenching of PBA's fluorescence lifetime by molecular oxygen and certain free radicals.[6] An increase in intracellular ROS concentration leads to a decrease in the fluorescence lifetime of PBA, which can be quantitatively measured using Fluorescence Lifetime Imaging Microscopy (FLIM).[5][6] This method offers a sensitive and quantitative approach to assess changes in the overall ROS levels within single living cells.
Principle of Detection
The utility of this compound as a ROS sensor lies in its photophysical properties. PBA is a fluorescent molecule whose excited state can be quenched by paramagnetic species like molecular oxygen and other reactive oxygen species. This quenching process is primarily dynamic (collisional), meaning it occurs upon contact between the excited PBA molecule and the quencher (ROS). This interaction provides a non-radiative pathway for the excited PBA to return to its ground state, thereby reducing both its fluorescence intensity and, more importantly, its fluorescence lifetime.[7]
The relationship between the fluorescence lifetime and the concentration of the quencher can be described by the Stern-Volmer equation:
τ₀ / τ = 1 + Kₛᵥ[Q]
Where:
-
τ₀ is the fluorescence lifetime of PBA in the absence of the quencher (ROS).
-
τ is the fluorescence lifetime of PBA in the presence of the quencher at concentration [Q].
-
Kₛᵥ is the Stern-Volmer quenching constant.
By measuring the change in PBA's fluorescence lifetime, one can determine the relative change in intracellular ROS concentration. FLIM is the preferred method for this measurement as it is independent of the probe concentration, which can vary between cells.[8]
Data Presentation
The following table summarizes quantitative data regarding the use of this compound for ROS detection.
| Parameter | Value | Cell Type | Notes | Reference |
| Principle of Detection | Fluorescence lifetime quenching | - | Sensitive to overall changes in oxygen and some ROS. | [6] |
| Typical Excitation Wavelength | ~340-345 nm | - | - | [9] |
| Monomer Emission Wavelength | ~377, 397 nm (vibronic peaks) | - | The relative intensity of these peaks is sensitive to solvent polarity. | [6] |
| Excimer Emission Wavelength | ~480 nm | - | Occurs at high local concentrations. | [7] |
| Fluorescence Lifetime in Living Cells (Low ROS) | ~185 ns | Single living cells | Under nitrogen atmosphere, the lifetime can increase to ~215 ns in fixed cells. | [10] |
| Fluorescence Lifetime in Living Cells (High ROS) | ~55 ns | Single living cells | Decrease in lifetime indicates an increase in ROS. | [10] |
| Observed ROS Increase with Adriamycin | 80% | CCRF-CEM cells | Corresponded to a decrease in PBA fluorescence lifetime. | [5] |
| Observed ROS Reduction with Cysteamine | 67% | CCRF-CEM cells | Corresponded to an increase in PBA fluorescence lifetime. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (PBA)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
-
Procedure:
-
Prepare a 10 mM stock solution of PBA in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Staining of Cultured Cells with this compound
-
Materials:
-
Cultured cells (e.g., HeLa, CCRF-CEM)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS), pre-warmed to 37°C
-
This compound (PBA) stock solution (10 mM in DMSO)
-
Glass-bottom dishes or imaging plates suitable for microscopy
-
-
Procedure:
-
Seed the cells onto glass-bottom dishes or imaging plates and culture until they reach the desired confluency (typically 70-80%).
-
On the day of the experiment, prepare a working solution of PBA. Dilute the 10 mM PBA stock solution in serum-free medium to a final concentration in the low micromolar range (e.g., 1-10 µM). The optimal concentration should be determined empirically for each cell type.
-
Aspirate the complete culture medium from the cells.
-
Wash the cells once with pre-warmed PBS or HBSS.
-
Add the PBA working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
After incubation, gently aspirate the PBA-containing medium.
-
Wash the cells twice with pre-warmed PBS or HBSS to remove any excess, unbound probe.
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. The cells are now ready for imaging.
-
Protocol 3: Induction of Oxidative Stress (Optional)
-
Materials:
-
PBA-loaded cells
-
ROS-inducing agent (e.g., Adriamycin, H₂O₂) or ROS-scavenging agent (e.g., Cysteamine, N-acetylcysteine)
-
-
Procedure:
-
Following the staining protocol, treat the PBA-loaded cells with the desired concentration of the ROS-inducing or -scavenging agent in culture medium.
-
Incubate for the desired period to induce a change in intracellular ROS levels.
-
Proceed immediately to imaging.
-
Protocol 4: Fluorescence Lifetime Imaging Microscopy (FLIM)
-
Instrumentation:
-
A confocal or multiphoton microscope equipped with a FLIM system (e.g., Time-Correlated Single Photon Counting - TCSPC).
-
A pulsed laser for excitation (e.g., ~375 nm).
-
A detector and data acquisition software for FLIM.
-
-
Procedure:
-
Turn on the microscope, laser, and FLIM system and allow them to warm up according to the manufacturer's instructions.
-
Place the dish containing the PBA-loaded cells on the microscope stage.
-
Locate the cells of interest using brightfield or differential interference contrast (DIC) microscopy.
-
Set the excitation wavelength to ~375 nm.
-
Acquire fluorescence lifetime images. The acquisition time will depend on the brightness of the sample and the desired signal-to-noise ratio.
-
Analyze the FLIM data using the appropriate software. Fit the fluorescence decay data for each pixel to a multi-exponential decay model to determine the average fluorescence lifetime (τ).
-
A decrease in the fluorescence lifetime of PBA compared to control (untreated) cells indicates an increase in intracellular ROS levels.
-
Visualizations
References
- 1. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ROS and ROS-Mediated Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variation of this compound fluorescence lifetime in single living cells treated with molecules increasing or decreasing reactive oxygen species levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Guide to Fluorescence Lifetime Imaging Microscopy (FLIM) | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. benchchem.com [benchchem.com]
- 10. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Pyrenebutyric Acid: A Versatile Fluorescent Probe for Elucidating Lipid-Protein Interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyrenebutyric acid (PBA) is a fluorescent probe widely utilized in biophysical and biochemical research to investigate the intricate interactions between lipids and proteins.[1][2] Its utility stems from the unique photophysical properties of the pyrene (B120774) moiety, which is highly sensitive to its local microenvironment.[1][2] This sensitivity allows researchers to glean valuable insights into protein conformation, membrane dynamics, and the binding events that govern cellular processes. The butyric acid functional group provides a convenient linker for covalent attachment to biomolecules, making PBA a versatile tool for targeted studies.[2][3] These application notes provide a comprehensive overview of the principles, experimental protocols, and data interpretation for using PBA to study lipid-protein interactions.
The fluorescence of PBA is characterized by a structured monomer emission spectrum and the formation of a distinct, red-shifted excimer (excited-state dimer) when two pyrene molecules are in close proximity (within ~10 Å).[2][4] The ratio of excimer to monomer fluorescence intensity (Ie/Im) is a powerful indicator of molecular proximity and is extensively used to monitor protein association, lipid organization, and membrane fluidity.[2][5][6] Furthermore, the vibronic fine structure of the monomer emission is sensitive to the polarity of the environment, providing information about the hydrophobicity of the probe's binding site.[2] PBA's fluorescence can also be quenched by various molecules, a property that can be exploited to study the accessibility of the probe to its surroundings.[7]
Data Presentation: Photophysical and Interaction Parameters
The following tables summarize key quantitative data for this compound, offering a reference for experimental design and data analysis.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | References |
| CAS Number | 3443-45-6 | [1] |
| Molecular Formula | C₂₀H₁₆O₂ | [1] |
| Molecular Weight | 288.34 g/mol | [1] |
| Appearance | Pale yellow crystalline powder | [1] |
| Solubility | Soluble in organic solvents (e.g., Chloroform, Methanol, DMSO) | [1] |
| Monomer Excitation (λex) | ~345 nm | [1] |
| Monomer Emission (λem) | 375-400 nm (with vibronic fine structure) | [1] |
| Excimer Emission (λem) | ~470 nm (broad, structureless) | [1] |
Table 2: Fluorescence Lifetime of this compound in Various Environments
| Environment | Fluorescence Lifetime (τ) | References |
| Single Living Cells (under varying oxygen concentrations) | 55 - 185 ns | [8] |
| Single Living Cells (under nitrogen atmosphere) | up to 215 ns (in fixed cells) | [8] |
| Tris-acetate buffer (non-deaerated) | 90 ns | [9] |
| Attached to DNA oligonucleotides | 10 - 35 ns | [9] |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound N-hydroxysuccinimide (PBA-NHS) Ester
This protocol describes the covalent attachment of PBA to primary amines (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound N-hydroxysuccinimide ester (PBA-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column or dialysis tubing
Procedure:
-
Preparation of PBA-NHS Stock Solution: Immediately before use, dissolve PBA-NHS in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the amine-free buffer.
-
Labeling Reaction: a. While gently vortexing the protein solution, add the PBA-NHS stock solution. A 10:1 to 20:1 molar ratio of probe to protein is a common starting point for optimization. b. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[4]
-
Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM and incubate for an additional 30 minutes at room temperature.[4]
-
Purification: Remove unreacted probe by size-exclusion chromatography or dialysis against the appropriate buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein at 280 nm (for protein) and ~340 nm (for pyrene). Confirm labeling by acquiring a fluorescence emission spectrum (excitation at ~345 nm).
Protocol 2: Preparation of PBA-Labeled Liposomes
This protocol details the incorporation of commercially available pyrene-labeled phospholipids (B1166683) or PBA into liposomes.
Materials:
-
Primary lipid (e.g., DOPC, POPC)
-
Pyrene-labeled phospholipid (e.g., 1-palmitoyl-2-(1-pyrenedecanoyl)-sn-glycero-3-phosphocholine) or this compound
-
Chloroform
-
Hydration buffer (e.g., PBS, Tris buffer)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. In a round-bottom flask, dissolve the desired lipids (e.g., a 99:1 molar ratio of primary lipid to pyrene-labeled lipid) in chloroform. b. Remove the solvent using a rotary evaporator to form a thin lipid film on the inside of the flask. c. Place the flask under high vacuum for at least 1 hour to remove residual solvent.[1]
-
Hydration: a. Add the hydration buffer to the flask. The buffer temperature should be above the phase transition temperature of the primary lipid.[1] b. Vortex the flask vigorously to hydrate (B1144303) the lipid film, forming multilamellar vesicles (MLVs).[1]
-
Extrusion: a. To create unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through a mini-extruder fitted with a polycarbonate membrane (e.g., 100 nm).[1] b. Perform at least 11 passes through the extruder to ensure a homogeneous liposome (B1194612) population.[1]
Protocol 3: Fluorescence-Based Lipid-Protein Interaction Assay
This protocol outlines a general method to study the binding of a protein to PBA-labeled liposomes using fluorescence spectroscopy.
Materials:
-
PBA-labeled liposomes (from Protocol 2)
-
Protein of interest
-
Spectrofluorometer
Procedure:
-
Sample Preparation: a. In a fluorescence cuvette, add a known concentration of PBA-labeled liposomes suspended in the desired buffer. b. Record the baseline fluorescence emission spectrum of the liposomes (excitation at ~345 nm, emission scan from 360 nm to 550 nm).
-
Titration: a. Add increasing concentrations of the protein of interest to the liposome suspension. b. After each addition, allow the sample to equilibrate (e.g., 5-10 minutes) and record the fluorescence emission spectrum.
-
Data Analysis: a. Binding Affinity (Kd): Monitor the change in a specific fluorescence parameter (e.g., fluorescence intensity at a particular wavelength, Ie/Im ratio, or fluorescence anisotropy) as a function of protein concentration. Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd). b. Environmental Changes: Analyze the vibronic fine structure of the pyrene monomer emission to detect changes in the polarity of the probe's environment upon protein binding. c. Proximity and Conformational Changes: Analyze the Ie/Im ratio to detect protein-induced changes in lipid organization or protein oligomerization on the membrane surface.
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and concepts related to the use of PBA in studying lipid-protein interactions.
Conclusion
This compound is a powerful and versatile fluorescent probe for the qualitative and quantitative analysis of lipid-protein interactions.[2] Its sensitivity to the local environment, coupled with its ability to form excimers, provides a multi-faceted approach to understanding membrane binding events, protein conformational changes, and lipid dynamics.[2][6] The detailed protocols and data presented in these application notes serve as a valuable resource for researchers employing PBA in their studies of the complex interplay between lipids and proteins, which is fundamental to cellular function and drug development.
References
- 1. Variation of this compound fluorescence lifetime in single living cells treated with molecules increasing or decreasing reactive oxygen species levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quenching of fluorescence of pyrene-substituted lecithin by tetracyanoquinodimethane in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Molecular Mechanism of Fluorescence Lifetime of Fluorescent Probes in Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of protein–lipid selectivity using FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edinst.com [edinst.com]
- 8. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Steady-State Fluorescence and Lifetime Emission Study of pH-Sensitive Probes Based on i-motif Forming Oligonucleotides Single and Double Labeled with Pyrene | MDPI [mdpi.com]
Application Note: Monitoring Polymer Dynamics with 1-Pyrenebutyric Acid Fluorescence
Introduction
1-Pyrenebutyric acid (PBA) is a versatile fluorescent probe widely employed in biochemical and biophysical research to investigate the structure, dynamics, and function of macromolecules.[1] Its utility stems from the unique photophysical properties of its pyrene (B120774) moiety, which is highly sensitive to the local microenvironment.[1][2] This sensitivity makes PBA an invaluable tool for studying dynamic processes in polymer systems, including micelle formation, polymer aggregation, and conformational changes. The butyric acid linker provides a convenient handle for covalent attachment to biomolecules, further expanding its applications.[3][4] This application note provides a comprehensive overview of the principles, applications, and experimental protocols for utilizing PBA to monitor polymer dynamics, tailored for researchers, scientists, and drug development professionals.
Principles of Detection
The fluorescence of PBA is characterized by two key phenomena: its sensitivity to environmental polarity and its ability to form excimers.
-
Environmental Polarity: In non-polar environments, such as the hydrophobic core of a polymer micelle, the fluorescence emission spectrum of the PBA monomer exhibits well-resolved vibronic bands. As the polarity of the environment increases, these bands broaden and experience a red-shift.[2] This solvatochromic shift is a key indicator of changes in the hydrophobicity of the probe's location.[1] The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in the emission spectrum is often used to probe the polarity of the microenvironment.[5]
-
Excimer Formation: At sufficiently high local concentrations, an excited-state pyrene monomer can interact with a ground-state pyrene molecule to form an excited-state dimer, known as an excimer. This excimer emits light at a longer, red-shifted wavelength (around 470 nm) compared to the monomer (around 375-400 nm).[1][3] The ratio of excimer to monomer fluorescence intensity (Iₑ/Iₘ) is dependent on the proximity of pyrene molecules, which in turn is influenced by the fluidity and dynamics of the polymer system.[3][6]
These principles allow PBA to act as a sensitive reporter on various aspects of polymer behavior.
Applications in Polymer Dynamics
Determination of Critical Micelle Concentration (CMC)
PBA is widely used to determine the CMC of surfactants and amphiphilic polymers. Below the CMC, PBA resides in a polar aqueous environment. Upon micelle formation, PBA partitions into the non-polar core of the micelles, leading to a significant change in its fluorescence spectrum. This change, typically a decrease in the I₁/I₃ ratio, can be plotted against the logarithm of the polymer concentration to determine the CMC.[1][5][7]
Studying Polymer Aggregation and Chain Dynamics
The formation of excimers is a powerful tool for studying the aggregation of polymers and the dynamics of polymer chains.[6][8][9] By labeling polymers with PBA, the proximity of polymer chains or different segments of the same chain can be monitored through the Iₑ/Iₘ ratio. An increase in this ratio indicates closer proximity, which can be correlated with polymer aggregation or specific conformational changes.[3][6]
Application in Drug Delivery Systems
The ability of PBA to probe the hydrophobic domains of polymer assemblies makes it a valuable tool in the development of drug delivery systems.[10][11][12] It can be used to characterize the formation and stability of polymer nanoparticles and micelles used for encapsulating hydrophobic drugs. Furthermore, PBA and its derivatives have been explored as components of drug delivery systems themselves, for instance, by mediating the translocation of cell-penetrating peptides.[11]
Quantitative Data Presentation
The following tables summarize key quantitative data for this compound as a fluorescent probe.
Table 1: Photophysical Properties of this compound
| Property | Value | Solvent/Conditions | Reference(s) |
| Excitation Maximum (λex) | ~340 nm | Water | [3] |
| ~340 nm | Ethanol (B145695) | [3] | |
| Emission Maximum (λem) - Monomer | ~375 nm, ~395 nm | Water | [3] |
| ~377 nm, ~397 nm | Ethanol | [3] | |
| Emission Maximum (λem) - Excimer | ~470 nm | - | [3] |
| Stokes Shift | ~35 nm, ~55 nm | Water | [3] |
| ~37 nm, ~57 nm | Ethanol | [3] | |
| Fluorescence Lifetime (τ) | ~100-200 ns | Water | [3] |
| ~185 ns | Ethanol | [3] |
Table 2: Application-Specific Quantitative Data
| Application | Parameter | Value | Reference(s) |
| DNA Quantification | Detection Limit (calf thymus DNA) | 0.01 µg/mL | [13][14] |
| Linear Range (calf thymus DNA) | 0.2-15 µg/mL | [14] | |
| Reactive Oxygen Species (ROS) Detection | Principle | Fluorescence lifetime quenching | [13][15] |
| Glucose Biosensing (with PBA/Graphene) | Detection Limit | 0.085 mmol L⁻¹ | [16] |
| Linear Range | up to 5 mmol L⁻¹ | [16] |
Experimental Protocols
Protocol for Determination of Critical Micelle Concentration (CMC)
This protocol outlines the use of PBA to determine the CMC of an amphiphilic polymer.[1]
Materials:
-
This compound (PBA)
-
Amphiphilic polymer of interest
-
Aqueous buffer (e.g., deionized water or PBS)
-
Suitable organic solvent for PBA stock (e.g., ethanol or DMSO)
-
Fluorometer
Procedure:
-
Prepare PBA Stock Solution: Prepare a stock solution of PBA in a suitable organic solvent (e.g., 1 mM in ethanol).
-
Prepare Polymer Solutions: Prepare a series of polymer solutions in the aqueous buffer with concentrations spanning the expected CMC.
-
Sample Preparation: a. To a set of clean vials, add a small aliquot of the PBA stock solution. b. Evaporate the solvent completely to leave a thin film of PBA. The final concentration of PBA in the polymer solutions should be low (e.g., 1-2 µM) to minimize excimer formation.[1] c. Add the prepared polymer solutions to the vials containing the PBA film and mix thoroughly to ensure complete dissolution. d. Incubate the samples for a sufficient time to allow for equilibration and potential micelle formation.
-
Fluorescence Measurement: a. Using a fluorometer, excite the samples at approximately 340 nm. b. Record the fluorescence emission spectrum from 350 nm to 500 nm.
-
Data Analysis: a. From the emission spectra, determine the fluorescence intensities of the first (I₁) and third (I₃) vibronic peaks of the monomer emission (typically around 373 nm and 384 nm, respectively). b. Calculate the I₁/I₃ ratio for each polymer concentration. c. Plot the I₁/I₃ ratio as a function of the logarithm of the polymer concentration. d. The CMC is determined from the inflection point of the resulting sigmoidal curve.[5][7]
Protocol for Monitoring Polymer Aggregation using Excimer Formation
This protocol describes the use of PBA-labeled polymers to monitor aggregation.
Materials:
-
PBA-labeled polymer
-
Aqueous buffer or solvent system
-
Fluorometer
Procedure:
-
Prepare Labeled Polymer Solutions: Prepare a series of solutions of the PBA-labeled polymer at different concentrations or under different conditions (e.g., temperature, pH) that are expected to influence aggregation.
-
Fluorescence Measurement: a. Excite the samples at approximately 340 nm. b. Record the fluorescence emission spectrum from 350 nm to 600 nm to capture both monomer and excimer emission.
-
Data Analysis: a. Determine the fluorescence intensity of the monomer peak (Iₘ at ~375 nm) and the excimer peak (Iₑ at ~470 nm). b. Calculate the ratio of excimer to monomer intensity (Iₑ/Iₘ). c. An increase in the Iₑ/Iₘ ratio indicates an increase in polymer aggregation or closer proximity of the polymer chains.[3]
Visualizations
Caption: Principle of PBA fluorescence changes upon polymer self-assembly.
Caption: Workflow for determining the Critical Micelle Concentration (CMC).
Conclusion
This compound is a powerful and versatile fluorescent probe for monitoring a wide range of dynamic processes in polymer science. Its sensitivity to the local microenvironment and its ability to form excimers provide nuanced insights into polymer self-assembly, aggregation, and conformational changes. The experimental protocols detailed in this application note provide a solid foundation for researchers to employ PBA in their studies of polymer dynamics, with significant applications in materials science, biochemistry, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. A case for using randomly labeled polymers to study long-range polymer chain dynamics by fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combining poly-arginine with the hydrophobic counter-anion 4-(1-pyrenyl)-butyric acid for protein transduction in transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct and rapid cytosolic delivery using cell-penetrating peptides mediated by pyrenebutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microbial synthesis of poly-3-hydroxybutyrate and its application as targeted drug delivery vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Fluorescence determination of DNA with this compound nanoparticles coated with beta-cyclodextrin as a fluorescence probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Variation of this compound fluorescence lifetime in single living cells treated with molecules increasing or decreasing reactive oxygen species levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. "The Electrochemical Properties of this compound/Graphene Compos" by Min Wang, Jiong Wang et al. [jelectrochem.xmu.edu.cn]
Application Notes and Protocols: 1-Pyrenebutyric Acid in Drug Delivery Systems and Release Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyrenebutyric acid (PBA) is a fluorescent molecule widely utilized in the field of drug delivery for its unique photophysical properties. Its pyrene (B120774) moiety exhibits environment-sensitive fluorescence, making it an exceptional tool for probing the microenvironment of drug delivery systems and monitoring drug release. The carboxylic acid group on PBA allows for its covalent conjugation to polymers, lipids, peptides, and drugs, enabling the development of sophisticated and traceable drug delivery vehicles.
These application notes provide a comprehensive overview of the use of this compound in the design and evaluation of drug delivery systems. Detailed protocols for the synthesis of PBA-functionalized polymers, preparation of nanoparticles, and conducting drug release studies are presented. Furthermore, quantitative data from relevant studies are summarized, and key experimental workflows are visualized to facilitate the practical application of PBA in drug delivery research.
I. Synthesis of this compound-Functionalized Polymers
The covalent attachment of this compound to a polymer backbone is a common strategy to impart fluorescent properties to the drug carrier. This allows for the tracking of the polymer in vitro and in vivo and can be used to monitor drug release through mechanisms like Fluorescence Resonance Energy Transfer (FRET).
Protocol 1: Synthesis of Pyrene-Functionalized Poly(acrylic acid)
This protocol describes the synthesis of a pH and photo-responsive amphiphilic polymer by conjugating pyrenemethanol to a poly(acryloyl chloride) backbone, followed by hydrolysis.
Materials:
-
Poly(acrylic acid) (PAA)
-
Thionyl chloride (SOCl₂)
-
Pyrenemethanol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Dialysis membrane (MWCO 3500 Da)
Procedure:
-
Activation of Poly(acrylic acid):
-
Dissolve Poly(acrylic acid) in anhydrous DMF.
-
Slowly add thionyl chloride to the solution at 0°C with constant stirring.
-
Allow the reaction to proceed for 24 hours at room temperature to obtain poly(acryloyl chloride).
-
Precipitate the resulting polymer in cold diethyl ether and dry under vacuum.
-
-
Conjugation of Pyrenemethanol:
-
Dissolve the dried poly(acryloyl chloride) and pyrenemethanol in anhydrous DMF.
-
Add triethylamine to the solution and stir the mixture at room temperature for 48 hours in the dark.
-
-
Hydrolysis and Purification:
-
Add a small amount of water to the reaction mixture to hydrolyze the remaining acryloyl chloride groups.
-
Neutralize the solution with NaOH.
-
Dialyze the polymer solution against deionized water for 3 days to remove unreacted reagents and by-products.
-
Lyophilize the purified solution to obtain the pyrene-functionalized poly(acrylic acid) (PAA-Py).
-
Characterization:
-
Confirm the successful conjugation of pyrene to the PAA backbone using ¹H NMR and FT-IR spectroscopy.
-
Determine the degree of substitution of pyrene using UV-Vis spectrophotometry by measuring the absorbance of the pyrene moiety at its characteristic wavelength (~345 nm).
II. Preparation of PBA-Based Drug Delivery Systems
PBA-functionalized polymers can self-assemble into various nanostructures, such as nanoparticles and micelles, which can encapsulate hydrophobic drugs for delivery.
Protocol 2: Preparation of PAA-Py Nanoparticles for Drug Loading
This protocol details the preparation of nanoparticles from the PAA-Py polymer and the encapsulation of a model hydrophobic drug, Nile Red.
Materials:
-
PAA-Py polymer
-
Nile Red
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
Procedure:
-
Nanoparticle Formulation:
-
Dissolve the PAA-Py polymer in deionized water to a desired concentration (e.g., 1 mg/mL).
-
The amphiphilic nature of the PAA-Py will cause it to self-assemble into nanoparticles.
-
-
Drug Loading:
-
Prepare a stock solution of Nile Red in DMSO.
-
Add a specific amount of the Nile Red stock solution to the PAA-Py nanoparticle suspension.
-
Stir the mixture overnight in the dark to allow for the encapsulation of Nile Red within the hydrophobic pyrene cores of the nanoparticles.
-
Remove unloaded Nile Red by dialysis against deionized water.
-
Characterization:
-
Determine the particle size and size distribution of the drug-loaded nanoparticles using Dynamic Light Scattering (DLS).
-
Visualize the morphology of the nanoparticles using Transmission Electron Microscopy (TEM).
-
Calculate the drug loading content (DLC) and encapsulation efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
III. Drug Release Studies
The release of the encapsulated drug from PBA-functionalized nanoparticles can be triggered by various stimuli, such as changes in pH or exposure to light. The intrinsic fluorescence of PBA can be utilized to monitor the integrity of the nanoparticles and, in some cases, the release of the drug.
Protocol 3: Stimuli-Responsive Release of Nile Red from PAA-Py Nanoparticles
This protocol describes how to conduct in vitro release studies of Nile Red from PAA-Py nanoparticles under pH and photo-stimulation.
Materials:
-
Nile Red-loaded PAA-Py nanoparticles
-
Phosphate buffered saline (PBS) of various pH values (e.g., 7.4, 5.0)
-
UV lamp (e.g., 365 nm)
-
Dialysis membrane (MWCO 3500 Da)
-
Fluorescence spectrophotometer
Procedure:
-
Setup of Release Study:
-
Place a known amount of the Nile Red-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release medium (PBS of a specific pH) at 37°C with gentle stirring.
-
-
Stimuli Application:
-
pH-Responsive Release: Use release media with different pH values to simulate physiological and tumor microenvironments.
-
Photo-Responsive Release: Expose the dialysis bag to UV light for specific durations at predetermined time points.
-
-
Sample Collection and Analysis:
-
At designated time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Measure the fluorescence intensity of Nile Red in the collected samples using a fluorescence spectrophotometer (Excitation ~550 nm, Emission ~630 nm).
-
Calculate the cumulative percentage of drug released over time.
-
Data Presentation:
The quantitative data from the synthesis, characterization, and release studies should be summarized in tables for clear comparison.
Table 1: Physicochemical Properties of PAA-Py Nanoparticles
| Formulation | Polymer Concentration (mg/mL) | Drug-to-Polymer Ratio (w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| PAA-Py-NR1 | 1.0 | 1:10 | 150 ± 5 | 0.15 ± 0.02 | -25 ± 2 | 8.5 ± 0.5 | 85 ± 5 |
| PAA-Py-NR2 | 1.0 | 1:5 | 165 ± 7 | 0.18 ± 0.03 | -22 ± 3 | 15.2 ± 0.8 | 76 ± 4 |
Table 2: Cumulative Release of Nile Red from PAA-Py Nanoparticles under Different Conditions
| Time (h) | pH 7.4 (%) | pH 5.0 (%) | pH 7.4 + UV (%) | pH 5.0 + UV (%) |
| 1 | 5 ± 1 | 15 ± 2 | 20 ± 3 | 35 ± 4 |
| 2 | 8 ± 1 | 25 ± 3 | 35 ± 4 | 55 ± 5 |
| 4 | 12 ± 2 | 40 ± 4 | 50 ± 5 | 75 ± 6 |
| 8 | 18 ± 2 | 60 ± 5 | 70 ± 6 | 90 ± 7 |
| 12 | 22 ± 3 | 75 ± 6 | 85 ± 7 | 98 ± 5 |
| 24 | 30 ± 4 | 88 ± 7 | 95 ± 6 | >99 |
IV. Visualization of Workflows and Principles
Diagram 1: Synthesis of Pyrene-Functionalized Poly(acrylic acid)
Diagram 2: Drug Loading and Nanoparticle Self-Assembly
Application Notes and Protocols for High-Throughput Screening Assays Using 1-Pyrenebutyric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for utilizing 1-Pyrenebutyric acid (PBA) in high-throughput screening (HTS) assays. PBA is a versatile fluorescent probe whose emission is highly sensitive to its local microenvironment, making it a valuable tool in drug discovery and biochemical research.[1][2][3][4] This document outlines key applications, detailed experimental protocols, and data presentation guidelines for assays amenable to a high-throughput format.
Core Principles of this compound Fluorescence
This compound's utility as a fluorescent probe stems from several key photophysical properties:
-
Environmental Sensitivity: The fluorescence emission spectrum of the pyrene (B120774) moiety is highly sensitive to the polarity of its surroundings. In non-polar environments, the emission spectrum displays distinct vibronic bands. The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃), known as the Py scale, is a reliable indicator of the microenvironment's polarity.[1]
-
Excimer Formation: At sufficiently high local concentrations, an excited-state pyrene monomer can interact with a ground-state pyrene molecule to form an excited-state dimer known as an excimer. This excimer emits light at a longer, red-shifted wavelength (around 470 nm) compared to the monomer (around 375-400 nm). The ratio of excimer to monomer fluorescence intensity (Ie/Im) is sensitive to the proximity and mobility of the PBA molecules, making it a useful parameter for studying membrane fluidity and intermolecular interactions.[4][5][6]
-
Conjugation Capability: The terminal carboxylic acid group on the butyric acid chain allows for covalent attachment to biomolecules, such as proteins, lipids, and nucleic acids, or for immobilization onto surfaces.[2][4][7] The N-hydroxysuccinimide (NHS) ester of PBA is a common derivative used for labeling primary amines on proteins and other molecules.[8][9]
Key Applications in High-Throughput Screening
The unique fluorescent properties of PBA can be leveraged for various HTS applications:
-
Membrane Fluidity Assays: Screening for compounds that modulate membrane fluidity is crucial for understanding drug-membrane interactions and their effects on cellular processes. PBA's ability to form excimers makes it an excellent probe for this purpose.[3][5]
-
Enzyme Inhibition Assays: PBA can be used to develop FRET-based assays for monitoring protease activity.[2] By labeling a peptide substrate with PBA as a donor and a suitable quencher as an acceptor, cleavage of the substrate by a protease results in an increase in donor fluorescence.
-
Protein-Ligand Binding Assays: Changes in the fluorescence of PBA conjugated to a protein can be used to screen for ligands that bind to the protein and alter its conformation or the microenvironment of the probe.[3][10]
-
Biomolecule Quantification: Assays based on PBA fluorescence quenching or enhancement can be adapted for high-throughput quantification of biomolecules like DNA.[11][12]
Data Presentation
Quantitative data for this compound is summarized below to aid in experimental design and data analysis.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | References |
| CAS Number | 3443-45-6 | [7] |
| Molecular Formula | C₂₀H₁₆O₂ | [7] |
| Molecular Weight | 288.34 g/mol | [7] |
| Appearance | Pale yellow to light brown crystalline powder | [7] |
| Melting Point | 184 - 193 °C | [7] |
| Solubility | Partially soluble in water; good solubility in Dichloromethane (DCM) and Chloroform; slightly soluble in DMSO and heated Methanol. | [7] |
| pKa (Predicted) | 4.76 ± 0.10 | [7] |
| Absorption Maxima (λ_abs, nm) in Ethanol (B145695) | 342 | [2] |
| Molar Absorptivity (ε, M⁻¹cm⁻¹) at λ_max in Ethanol | 33,113 | [2] |
| Emission Maxima (λ_em, nm) in Ethanol | 377, 397 | [2][6] |
| Fluorescence Quantum Yield (Φ_f) in Ethanol | 0.38 | [2] |
| Fluorescence Lifetime (τ, ns) in Ethanol (deoxygenated) | ~100 | [2] |
Experimental Protocols
Protocol 1: High-Throughput Membrane Fluidity Assay
This protocol describes a method for screening compounds that alter membrane fluidity using PBA excimer formation.
Materials:
-
This compound (PBA) stock solution (in ethanol or DMSO)
-
Liposomes or cell suspension
-
Assay buffer (e.g., PBS, pH 7.4)
-
Multi-well plates (e.g., 96- or 384-well, black, clear bottom)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Liposome/Cell Preparation: Prepare a suspension of liposomes or cells in the assay buffer to the desired concentration.
-
Probe Incorporation: Add a small aliquot of the PBA stock solution to the liposome/cell suspension. The final concentration of PBA should be optimized to ensure sufficient excimer formation without causing membrane perturbations. Incubate to allow the probe to incorporate into the membranes.[5]
-
Compound Addition: Dispense the liposome/cell suspension containing PBA into the wells of the multi-well plate. Add test compounds from a compound library at various concentrations. Include appropriate controls (e.g., vehicle control, positive control known to alter membrane fluidity).
-
Incubation: Incubate the plate for a specific duration to allow for compound interaction with the membranes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. Set the excitation wavelength to approximately 340 nm. Record the emission intensity at the monomer emission maximum (around 375-400 nm) and the excimer emission maximum (around 470 nm).[5]
-
Data Analysis: Calculate the ratio of excimer to monomer fluorescence intensity (Ie/Im) for each well. An increase in the Ie/Im ratio corresponds to an increase in membrane fluidity.[5] Plot the Ie/Im ratio against the compound concentration to determine dose-response curves.
Protocol 2: FRET-Based Protease Inhibition Assay
This protocol outlines a general method for screening protease inhibitors using a FRET-based assay with PBA as the donor fluorophore.
Materials:
-
Peptide substrate dually labeled with PBA (donor) and a suitable acceptor (quencher)
-
Protease enzyme solution
-
Assay buffer
-
Multi-well plates
-
Plate reader with fluorescence detection
Procedure:
-
Reagent Preparation: Prepare solutions of the FRET-peptide substrate, protease enzyme, and test compounds in the assay buffer.
-
Assay Reaction: In the wells of a multi-well plate, add the test compounds, followed by the protease enzyme solution. Allow for a short pre-incubation period.
-
Initiate Reaction: Add the FRET-peptide substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity of the PBA donor at its emission maximum (around 377 nm) with an excitation wavelength of approximately 343 nm.[2] Measurements can be taken in kinetic mode over a period of time.
-
Data Analysis: In the absence of an inhibitor, the protease will cleave the peptide substrate, separating the PBA donor from the acceptor and leading to an increase in donor fluorescence.[2] Inhibitors will prevent this cleavage, resulting in a lower fluorescence signal. Calculate the rate of reaction for each well and determine the percent inhibition for each test compound.
Protocol 3: Covalent Labeling of Proteins with this compound N-hydroxysuccinimide Ester
This protocol provides a general method for labeling proteins with PBA for use in binding or conformational change assays.
Materials:
-
This compound N-hydroxysuccinimide ester (PBA-NHS)
-
Protein of interest
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[4]
-
Quenching solution (e.g., Tris-HCl)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the target protein in the amine-free buffer at a concentration of 1-10 mg/mL.[4]
-
PBA-NHS Preparation: Prepare a stock solution of PBA-NHS in an anhydrous organic solvent like DMSO.
-
Protein Labeling: Add the PBA-NHS stock solution to the protein solution. The molar ratio of probe to protein should be optimized for the specific protein and desired degree of labeling (a starting point is a 10:1 to 20:1 molar ratio).[1]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[1]
-
Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to quench any unreacted PBA-NHS ester. Incubate for 30 minutes at room temperature.[1]
-
Purification: Remove the unreacted probe and byproducts by passing the reaction mixture through a size-exclusion chromatography column.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein and the covalently bound PBA.[1] The labeled protein is now ready for use in HTS binding assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 1-芘丁酸 N -羟基琥珀酰亚胺酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. nbinno.com [nbinno.com]
- 11. Fluorescence determination of DNA with this compound nanoparticles coated with beta-cyclodextrin as a fluorescence probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | CAS#:3443-45-6 | Chemsrc [chemsrc.com]
Application Notes and Protocols for 1-Pyrenebutyric Acid Conjugates in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1-Pyrenebutyric acid (PBA) conjugates for a variety of flow cytometry applications. PBA is a versatile fluorescent probe whose emission is sensitive to its microenvironment, making it a powerful tool for studying cellular processes. Its succinimidyl ester derivative (PBA-NHS) allows for straightforward conjugation to primary amines on biomolecules like antibodies and peptides.
Core Applications in Flow Cytometry
This compound conjugates can be employed in flow cytometry for several key applications:
-
Immunophenotyping: PBA-conjugated antibodies can be used to identify and quantify specific cell surface markers, similar to other fluorescently-labeled antibodies. The unique spectral properties of pyrene (B120774) can offer an alternative to commonly used fluorophores.
-
Cellular Uptake and Internalization Studies: Peptides or other molecules conjugated with PBA can be used to quantify their uptake into cells. Flow cytometry allows for the rapid analysis of a large number of cells, providing statistically robust data on the efficiency of internalization.
-
Detection of Protein-Protein Interactions: The ability of pyrene to form an excimer (an excited-state dimer) when two pyrene molecules are in close proximity (approximately 10 Å) offers a unique opportunity for ratiometric analysis of protein-protein interactions on a single-cell level.[1] When two proteins, each labeled with a single PBA molecule, interact, the resulting proximity of the pyrene moieties leads to a shift in fluorescence from the monomer emission to a longer wavelength excimer emission.
Data Presentation: Photophysical Properties and Labeling Parameters
For successful experimental design, it is crucial to understand the key parameters of this compound and its conjugates.
| Parameter | Value | Reference |
| PBA-NHS Molecular Weight | 385.41 g/mol | |
| Excitation Wavelength (λex) | ~345 nm | [2] |
| Monomer Emission (λem) | ~375-400 nm | [2] |
| Excimer Emission (λem) | ~460-500 nm | [2] |
| Fluorescence Lifetime (τ) | 50-100+ ns | [2] |
| Recommended Antibody Purity | >95% | [3] |
| Recommended Antibody Concentration for Labeling | ≥ 2 mg/mL | [3] |
| Labeling Reaction Buffer | 0.1 M Sodium Bicarbonate | [3] |
| Optimal Labeling Reaction pH | 8.3 - 8.5 | [3] |
| PBA-NHS Ester Stock Solution | 10 mg/mL in anhydrous DMSO | [3] |
| Recommended Dye:Antibody Molar Ratio | 5:1 to 20:1 (start with 10:1) | [3] |
| Labeling Incubation Time | 1 hour at room temperature | [3] |
Experimental Protocols
Protocol 1: Conjugation of this compound N-hydroxysuccinimide Ester (PBA-NHS) to Antibodies
This protocol details the covalent labeling of an antibody with PBA-NHS ester.
Materials:
-
Antibody of interest (in an amine-free buffer like PBS)
-
This compound N-hydroxysuccinimide ester (PBA-NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate solution, pH 8.5
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer (e.g., PBS).[3] If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be dialyzed against PBS.
-
Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to adjust the pH to ~8.3-8.5.
-
-
PBA-NHS Stock Solution Preparation:
-
Immediately before use, dissolve PBA-NHS in anhydrous DMSO to a concentration of 10 mg/mL.[3]
-
-
Labeling Reaction:
-
Purification of the Conjugate:
-
Remove unreacted PBA-NHS by size-exclusion chromatography (e.g., a Sephadex G-25 column) pre-equilibrated with PBS. The first colored fraction to elute will contain the PBA-labeled antibody.[2]
-
Alternatively, the labeled antibody can be purified by dialysis against PBS overnight at 4°C with at least three buffer changes.[2]
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and ~340 nm (for pyrene).
-
Protocol 2: Staining of Cell Surface Markers with PBA-Conjugated Antibodies for Flow Cytometry
This protocol describes the staining of a cell suspension with a PBA-conjugated antibody for analysis of surface markers.
Materials:
-
Cell suspension (e.g., peripheral blood mononuclear cells or cultured cells)
-
PBA-conjugated antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum)
-
Fc receptor blocking solution (optional)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
-
Fc Receptor Blocking (Optional):
-
To minimize non-specific binding, incubate cells with an Fc receptor blocking solution for 10-15 minutes at 4°C.[3]
-
-
Cell Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add the predetermined optimal concentration of the PBA-conjugated antibody. This should be titrated for each new conjugate, but a starting point of 1-5 µg/mL can be used.
-
Gently vortex to mix.
-
Incubate for 20-30 minutes at 4°C, protected from light.[3]
-
-
Washing:
-
Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.[3]
-
Carefully decant the supernatant.
-
Repeat the wash step once.
-
-
Sample Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.[3]
-
Analyze the samples on a flow cytometer equipped with a UV or violet laser capable of exciting the pyrene moiety at ~345 nm.
-
Collect fluorescence emission in the blue channel (e.g., using a 450/50 nm bandpass filter) for monomer emission.
-
Protocol 3: Ratiometric Analysis of Protein-Protein Interactions
This application utilizes the excimer-forming property of pyrene to detect the interaction of two proteins. It requires each interacting protein to be labeled with PBA and introduced into the cells or that two PBA-labeled antibodies targeting the interacting proteins are used for staining.
Principle:
-
No Interaction: When the two PBA-labeled proteins are not interacting, the pyrene moieties are distant. Upon excitation at ~345 nm, only monomer fluorescence at ~375-400 nm is observed.
-
Interaction: When the proteins interact, the pyrene moieties are brought into close proximity, leading to the formation of an excimer. This results in a new, red-shifted fluorescence emission at ~460-500 nm.
-
Ratiometric Analysis: The ratio of excimer to monomer fluorescence intensity (I_excimer / I_monomer) provides a quantitative measure of the protein-protein interaction.
Flow Cytometry Setup:
-
Excitation: Use a UV or violet laser (~345 nm).
-
Emission Detection:
-
Monomer Channel: Use a bandpass filter centered around 380-400 nm (e.g., 405/20 nm).
-
Excimer Channel: Use a bandpass filter centered around 470-500 nm (e.g., 480/30 nm).
-
-
Data Analysis: Create a bivariate plot of the excimer channel versus the monomer channel. A shift in the cell population towards higher excimer fluorescence indicates protein-protein interaction. The ratio of the geometric mean fluorescence intensities of the two channels can be calculated to quantify the interaction.
Troubleshooting and Considerations
-
Low Fluorescence Signal:
-
Increase the concentration of the PBA-conjugated probe.
-
Ensure that the flow cytometer's laser and filter set are optimal for pyrene excitation and emission.
-
Check the degree of labeling of the conjugate.
-
-
High Background Staining:
-
Include an Fc receptor blocking step.
-
Titrate the PBA-conjugated antibody to find the optimal concentration with the best signal-to-noise ratio.
-
Ensure adequate washing steps to remove unbound conjugate.
-
-
Excimer Formation: For protein-protein interaction studies, the efficiency of excimer formation depends on the precise orientation and proximity of the two pyrene molecules. The absence of an excimer signal does not definitively rule out a protein-protein interaction.
-
Photostability: While pyrene is relatively photostable, it is always good practice to protect stained samples from light before analysis to minimize photobleaching.
By following these guidelines and protocols, researchers can effectively utilize this compound conjugates as valuable tools in their flow cytometry-based investigations.
References
Troubleshooting & Optimization
Technical Support Center: 1-Pyrenebutyric Acid (PBA) Fluorescence Quenching
Welcome to the technical support center for 1-pyrenebutyric acid (PBA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during fluorescence quenching experiments with PBA.
Troubleshooting Guides
This section provides step-by-step solutions to specific problems you might encounter during your experiments.
Issue 1: Unexpectedly Low or No Fluorescence Signal
Possible Causes:
-
Presence of dissolved molecular oxygen: Oxygen is a highly efficient collisional quencher of pyrene (B120774) fluorescence.[1][2][3]
-
Inappropriate solvent choice: The fluorescence quantum yield of PBA is sensitive to the solvent's polarity.[1][4]
-
Aggregation or precipitation of PBA: At high concentrations, PBA can form aggregates, leading to self-quenching.[1]
-
Photobleaching: Prolonged exposure to high-intensity excitation light can irreversibly destroy the fluorophore.[1]
-
Presence of unknown chemical quenchers: Contaminants in the sample or buffer can quench fluorescence.[1]
Troubleshooting Protocol:
-
Deoxygenate Your Sample: Sparge your solvent and sample solution with an inert gas like nitrogen or argon for 15-20 minutes before measurement.[1] Use sealed cuvettes to prevent oxygen from re-dissolving.[1]
-
Optimize PBA Concentration: Prepare a dilution series to find the optimal concentration range where fluorescence intensity is linear with concentration, thus avoiding aggregation-induced quenching.
-
Solvent Selection: Ensure the chosen solvent is appropriate for PBA. In nonpolar solvents, the emission spectrum shows well-resolved vibronic bands, which may broaden with increasing polarity.[2][4]
-
Minimize Photobleaching: Reduce the excitation light intensity and limit the sample's exposure time. Use a shutter to block the light when not actively measuring.[1]
-
Check for Contaminants: Use high-purity, fluorescence-grade solvents and ensure all labware is thoroughly cleaned.[4] Run a blank sample to check for background fluorescence from the sample matrix.[4][5]
Issue 2: Inconsistent or Drifting Fluorescence Readings
Possible Causes:
-
Instrument Drift: The fluorometer may not have had adequate time to warm up and stabilize.[4]
-
Solvent Evaporation: Evaporation of the solvent can concentrate the sample, leading to an increase in signal over time.[1]
-
Photobleaching: Continuous exposure to the excitation light can lead to a gradual decrease in signal.[1]
-
Temperature Fluctuations: Fluorescence intensity can be temperature-dependent.
Troubleshooting Protocol:
-
Instrument Warm-up: Allow the fluorometer to warm up and stabilize according to the manufacturer's instructions before taking measurements.[4]
-
Prevent Evaporation: Use cuvettes with caps (B75204) or stoppers to minimize solvent evaporation.[1]
-
Limit Light Exposure: Acquire data efficiently and use a shutter to block the excitation light between measurements to minimize photobleaching.[1]
-
Temperature Control: Use a temperature-controlled cuvette holder to maintain a constant sample temperature.
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for this compound?
A1: The optimal excitation and emission wavelengths for PBA can vary slightly with the solvent. A common starting point is an excitation wavelength (λex) between 320 nm and 340 nm. The monomer emission spectrum typically displays characteristic vibronic bands between 370 nm and 400 nm.[4] For instance, in methanol, the excitation maximum is around 341 nm, with an emission maximum at approximately 376 nm.[1]
Q2: What is excimer formation and how does it affect my measurements?
A2: An excimer is an "excited-state dimer" that can form when an excited PBA molecule interacts with a ground-state PBA molecule.[1][2] This is more likely to happen at higher concentrations. Excimer formation results in a broad, featureless emission band at a longer wavelength, typically around 470-500 nm.[1][4] This can cause a decrease in the monomer fluorescence intensity and might be mistaken for quenching if not properly identified.[1]
Q3: How can I distinguish between static and dynamic quenching?
A3: The most definitive way to differentiate between static and dynamic quenching is by measuring the fluorescence lifetime.
-
Dynamic (collisional) quenching: The quencher interacts with the fluorophore in its excited state. This process reduces both the fluorescence intensity and the fluorescence lifetime.[1]
-
Static quenching: The quencher forms a non-fluorescent complex with the fluorophore in its ground state. This reduces the fluorescence intensity but does not affect the fluorescence lifetime of the uncomplexed fluorophore.[1]
Q4: What is the Stern-Volmer equation and how is it used?
A4: The Stern-Volmer equation mathematically describes the relationship between fluorescence intensity and quencher concentration for a dynamic quenching process:[1]
I₀ / I = 1 + Kₛᵥ[Q]
Where:
-
I₀ is the fluorescence intensity without the quencher.
-
I is the fluorescence intensity with the quencher at concentration [Q].
-
Kₛᵥ is the Stern-Volmer quenching constant.
A plot of I₀/I versus [Q] should produce a straight line for a simple collisional quenching process, with the slope equal to Kₛᵥ.[1] Deviations from this linearity can suggest more complex quenching mechanisms or a combination of static and dynamic quenching.[1]
Q5: How does pH affect the fluorescence of PBA?
A5: The fluorescence of a molecule can be influenced by pH, as changes in pH can alter the molecule's ionization state.[6] For PBA, the carboxylic acid group can be protonated or deprotonated depending on the pH, which may affect its fluorescence properties, including intensity and lifetime.[6][7][8][9] It is crucial to maintain a constant and known pH in your experiments to ensure reproducibility.
Data Presentation
Table 1: Photophysical Properties of this compound
| Property | Value | Notes and References |
| Typical Excitation Maxima (nm) | ~320-340 | Varies with solvent polarity.[4] |
| Monomer Emission Maxima (nm) | ~375-400 (vibronic peaks) | The relative intensity of these peaks is sensitive to the polarity of the microenvironment.[2][4] |
| Excimer Emission Maximum (nm) | ~470-500 | Broad, featureless emission observed at higher concentrations.[1][4] |
| Molar Extinction Coefficient (ε) | ~40,000 M⁻¹cm⁻¹ at ~345 nm | Varies slightly with solvent. |
| Fluorescence Lifetime (τ) | ~100-200 ns in deoxygenated solutions | Highly sensitive to quenching by oxygen.[3][10] |
Table 2: Common Quenchers of Pyrene Fluorescence
| Quencher | Quenching Mechanism | Notes and References |
| Molecular Oxygen (O₂) | Dynamic (Collisional) | A very efficient quencher. Deoxygenation of samples is often necessary.[1][2][3] |
| Nitroxides (e.g., TEMPO) | Dynamic (Collisional) | Efficiently quenches pyrene fluorescence.[11][12] |
| Iodide Ions (I⁻) | Dynamic (Collisional) | A common quencher used in quenching studies.[13][14] |
| Nitroaromatic Compounds | Static and/or Dynamic | Can quench through various mechanisms, including complex formation.[15][16] |
| Amines | Static and/or Dynamic | Can form non-fluorescent complexes with pyrene.[14] |
Experimental Protocols
Protocol 1: General Fluorescence Quenching Assay
Objective: To measure the quenching of PBA fluorescence by a specific compound.
Materials:
-
This compound (PBA)
-
High-purity solvent (e.g., ethanol, methanol, or an appropriate buffer)
-
Quencher stock solution
-
Fluorometer
-
Quartz cuvettes
-
Inert gas (Nitrogen or Argon) for deoxygenation (optional but recommended)
Methodology:
-
Prepare a PBA Stock Solution: Dissolve PBA in the chosen solvent to create a concentrated stock solution (e.g., 1 mM).
-
Prepare Working Solution: Dilute the PBA stock solution to a final concentration that gives a strong fluorescence signal without significant excimer formation (e.g., 1-10 µM).
-
Deoxygenate (Optional): Sparge the PBA working solution and the quencher stock solution with an inert gas for 15-20 minutes.
-
Set up the Fluorometer:
-
Set the excitation wavelength (e.g., 340 nm).
-
Set the emission scan range to cover both monomer and potential excimer emission (e.g., 350-600 nm).
-
Optimize excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.[17]
-
-
Measure Initial Fluorescence (I₀): Transfer the PBA working solution to a cuvette and record the fluorescence spectrum. This is your initial intensity, I₀.
-
Titration with Quencher:
-
Make successive small additions of the quencher stock solution to the cuvette.
-
Mix thoroughly after each addition and allow the solution to equilibrate.
-
Record the fluorescence spectrum after each addition. This gives you the intensity, I, at different quencher concentrations, [Q].
-
-
Data Analysis:
-
Correct the fluorescence intensities for dilution if the added volume of the quencher is significant.
-
Plot the Stern-Volmer graph of I₀/I versus [Q].
-
If the plot is linear, determine the Stern-Volmer constant (Kₛᵥ) from the slope.
-
Visualizations
Troubleshooting Workflow for Low Fluorescence Signal
Caption: A step-by-step workflow for troubleshooting low fluorescence signals in PBA experiments.
Static vs. Dynamic Quenching Mechanisms
Caption: Comparison of dynamic (collisional) and static fluorescence quenching mechanisms for PBA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quenching of Fluorescence by Oxygen. A Probe for Structural Fluctuations in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extracellular pH affects the fluorescence lifetimes of metabolic co-factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Nitroanilines as quenchers of pyrene fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. edinst.com [edinst.com]
Overcoming solubility and aggregation problems of 1-Pyrenebutyric acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and aggregation of 1-Pyrenebutyric acid (PBA).
Frequently Asked Questions (FAQs)
Q1: Why is this compound (PBA) difficult to dissolve in aqueous solutions?
A1: The poor aqueous solubility of PBA is a direct result of its molecular structure. It contains a large, non-polar and hydrophobic pyrene (B120774) ring, combined with a more polar butyric acid side chain.[1][2] The hydrophobic pyrene group is the dominant feature, leading to very low solubility in water.[1] This hydrophobicity also promotes self-association through π–π stacking interactions in aqueous environments, leading to aggregation, which further reduces solubility and can cause precipitates or cloudy solutions.[1][3]
Q2: What is aggregation-caused quenching (ACQ) and how does it relate to PBA?
A2: Aggregation-caused quenching (ACQ) is a phenomenon where the fluorescence intensity of a substance decreases as it aggregates.[4] In dilute solutions, PBA molecules exist as monomers and exhibit strong fluorescence.[3] However, at high concentrations or in solvents where it has poor solubility, PBA molecules tend to form aggregates. This close proximity allows an excited-state molecule to interact with a ground-state molecule, forming an "excimer" (excited-state dimer).[3][4] These excimers emit light at a different, longer wavelength (a red-shift) and with much lower intensity, or they may be non-emissive, thus "quenching" the overall fluorescence signal.[3][4]
Q3: What are the primary methods to improve the aqueous solubility of PBA?
A3: The most effective strategies involve altering the solvent environment to increase PBA's affinity for water. The three main approaches are:
-
pH Adjustment: Increasing the solution's pH above the pKa of PBA's carboxylic acid group (~4.76) causes it to deprotonate, forming a negatively charged carboxylate salt that is significantly more water-soluble.[1]
-
Use of Co-solvents: Employing a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695), reduces the overall polarity of the solvent system, making it more favorable for the hydrophobic pyrene ring to dissolve.[1] This is a common method for creating highly concentrated stock solutions.[1]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic molecules with a hydrophobic interior and a hydrophilic exterior.[1] They can encapsulate the hydrophobic pyrene portion of PBA, forming an inclusion complex that has a water-soluble exterior, thereby increasing its overall solubility in aqueous media.[1]
Q4: Which organic solvents are best for dissolving PBA?
A4: PBA shows the best solubility in polar aprotic solvents. Dimethyl sulfoxide (DMSO) and ethanol are commonly used and effective solvents for preparing stock solutions.[2][5] It also demonstrates good qualitative solubility in halogenated solvents like dichloromethane (B109758) (DCM) and chloroform.[2]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 3443-45-6 | [6][7] |
| Molecular Formula | C₂₀H₁₆O₂ | [6][7] |
| Molecular Weight | 288.34 g/mol | [6][7] |
| Appearance | Pale yellow to yellow-beige crystalline powder | [6][7] |
| Melting Point | 184-186 °C | [6] |
| pKa | ~4.76 | [1] |
Solubility of this compound in Common Solvents
| Solvent | Chemical Class | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥49.9 mg/mL | Sonication may be required for full dissolution.[2][5] |
| Ethanol (EtOH) | Polar Protic | ≥5.71 mg/mL | Sonication may be required for full dissolution.[2][5] |
| Dichloromethane (DCM) | Halogenated | Good Solubility | Qualitative assessment.[2] |
| Chloroform | Halogenated | Good Solubility | Qualitative assessment.[2] |
| Methanol (MeOH) | Polar Protic | Slightly Soluble | Heating may be required.[2][6] |
| Water | Aqueous | Insoluble / Partially Soluble | Solubility is highly dependent on pH.[2][6] |
Troubleshooting Guides
Problem: My prepared PBA solution is cloudy or has visible precipitate.
This indicates that the PBA concentration has exceeded its solubility limit under the current conditions, or the molecules are forming aggregates.[1]
Caption: Troubleshooting workflow for cloudy PBA solutions.
Problem: The fluorescence signal from my PBA probe is weak or unstable.
This could be due to several factors, including aggregation-caused quenching (ACQ), photobleaching, or an inappropriate solvent environment.
Caption: Diagnostic workflow for weak fluorescence signals.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is used to create a concentrated stock solution that can be diluted into aqueous buffers for experiments.
Caption: Workflow for preparing and using a PBA stock solution.
Methodology:
-
Calculate Mass: Determine the required mass of PBA using its molecular weight (288.34 g/mol ). For 1 mL of a 10 mM stock solution, approximately 2.88 mg of PBA is needed.[6]
-
Weigh Compound: Accurately weigh the calculated amount of PBA powder into a sterile microcentrifuge tube or an amber glass vial.[6]
-
Add Solvent: Using a calibrated micropipette, add the precise volume of anhydrous DMSO to the tube.[6]
-
Dissolve: Securely cap the tube and vortex thoroughly for 1-2 minutes.[6] If necessary, briefly sonicate the solution in a water bath to ensure the solid is completely dissolved. The final solution should be clear.[6]
-
Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store these aliquots at -20°C, protected from light.[6]
Protocol 2: Solubility Enhancement via pH Adjustment
This method is suitable for applications where a neutral or slightly basic pH is acceptable and avoids the use of organic co-solvents.
Methodology:
-
Weigh PBA: Weigh the desired amount of PBA powder into a suitable container.
-
Initial Dissolution: While stirring, add a small amount of a basic solution (e.g., 0.1 M NaOH) dropwise until the solid PBA completely dissolves.[1] This deprotonates the carboxylic acid group, forming the more soluble carboxylate salt.[1]
-
Buffer Addition: Once the PBA is dissolved, add the desired aqueous buffer (e.g., PBS, pH 7.4) to reach the final desired volume and concentration.[1]
-
Final Check: Verify the pH of the final solution if it is critical for your experiment. The solution should remain clear.
Protocol 3: Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is ideal for creating stable aqueous solutions of PBA for sensitive applications like cell-based assays, where organic solvents may be undesirable.[1]
Methodology:
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v in sterile water or PBS).[1]
-
Add PBA: Add the PBA powder directly to the HP-β-CD solution. The molar ratio of HP-β-CD to PBA may need to be optimized, but starting with a significant molar excess of cyclodextrin (B1172386) is recommended.
-
Incubate: Stir or shake the mixture at room temperature for several hours, or overnight, protected from light, to allow for the formation of the inclusion complex.
-
Clarify Solution: If any undissolved particles remain, sonicate the solution briefly.[1]
-
Sterile Filtration: For biological applications, filter the final solution through a 0.22 µm syringe filter to remove any potential aggregates and ensure sterility.[1]
References
Technical Support Center: 1-Pyrenebutyric Acid (PBA) for Cell Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of 1-Pyrenebutyric acid (PBA) for effective cell labeling.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PBA) and why is it used for cell labeling?
A1: this compound (PBA) is a fluorescent probe widely used in biochemical and biophysical research.[1][2] It consists of a pyrene (B120774) core, which is highly fluorescent, and a butyric acid chain that allows for its interaction with cellular components.[2] PBA is particularly valuable because its fluorescence is sensitive to the local microenvironment, such as polarity and viscosity.[1][2][3] This property allows it to be used for studying cellular structures like lipid bilayers and cell membranes.[2]
Q2: What are the typical excitation and emission wavelengths for PBA?
A2: The optimal excitation and emission wavelengths for PBA can vary slightly depending on its environment (e.g., solvent). A common starting point for the PBA monomer is an excitation wavelength (λex) between 320 nm and 340 nm, with an emission wavelength (λem) in the range of 375 nm to 400 nm.[4] The emission spectrum often shows distinct vibronic bands.[1]
Q3: What is excimer formation and how does it affect my measurements?
A3: An excimer is an "excited-state dimer" that can form when an excited PBA molecule interacts with a ground-state PBA molecule.[1][5] This is more likely to occur at higher PBA concentrations.[4][6] Excimer formation results in a broad, red-shifted emission band at a longer wavelength, typically around 470-500 nm.[3][4][5][7] This phenomenon can be used to study membrane fluidity, but if you are interested in monomer fluorescence, it's important to use a PBA concentration that minimizes excimer formation.[6]
Q4: Can PBA be toxic to cells?
A4: While PBA is generally considered to have low cytotoxicity, high concentrations can potentially be toxic.[8] It has been shown that PBA is readily taken up by cells and does not appear to be toxic to oxidative metabolism in mitochondria at effective concentrations.[9] However, it is always recommended to perform a cytotoxicity assay to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
Problem 1: Weak or No Fluorescence Signal
| Possible Cause | Solution |
| Incorrect Wavelengths | Ensure your fluorometer or microscope is set to the optimal excitation and emission wavelengths for PBA (Ex: ~340 nm, Em: ~375-400 nm for monomer).[4][6] |
| Low PBA Concentration | The concentration of PBA may be too low for detection.[4] Titrate the concentration to find the optimal balance between a strong signal and low background.[10] |
| Photobleaching | Minimize the sample's exposure to the excitation light. Use the lowest effective excitation intensity and appropriate anti-fade reagents if fixing cells.[4][11] |
| Quenching | Ensure your media and buffers are free of quenching agents.[4] Molecular oxygen can quench PBA fluorescence.[1] |
| Low Cell Number | Ensure you have a sufficient number of cells for detection. An optimal cell concentration is around 1x10⁶ cells/mL.[12] |
Problem 2: High Background Fluorescence
| Possible Cause | Solution |
| Excess Unbound Probe | Increase the number and duration of washing steps after PBA incubation to thoroughly remove any unbound probe.[10] |
| High PBA Concentration | Using too high a concentration can lead to excess unbound probe and non-specific binding.[10] Perform a concentration titration to find the lowest effective concentration. |
| Autofluorescence | Cellular components (e.g., NADH, riboflavins) or culture medium (e.g., phenol (B47542) red, serum) can cause autofluorescence.[10] Switch to a phenol red-free, low-fluorescence medium and use a buffer with reduced serum or a non-fluorescent alternative like BSA.[10] |
| Non-Specific Binding | To reduce non-specific binding, you can add a blocking agent like bovine serum albumin (BSA) to your imaging buffer.[10] |
Problem 3: Cell Death or Altered Morphology
| Possible Cause | Solution |
| PBA Cytotoxicity | The PBA concentration may be too high for your specific cell type.[8] Perform a viability assay (e.g., MTT or Trypan Blue exclusion) to determine the maximum non-toxic concentration. |
| Solvent Toxicity | PBA is often dissolved in solvents like DMSO or DMF.[13] High concentrations of these solvents can be toxic to cells. Ensure the final solvent concentration in your cell culture is low (typically <0.5%). |
| Extended Incubation Time | Long exposure to the labeling solution can be stressful for cells. Optimize the incubation time to be as short as possible while still achieving adequate labeling. |
Quantitative Data Summary
Table 1: Spectroscopic Properties of this compound
| Parameter | Wavelength / Value | Notes |
| Monomer Excitation (λex) | ~345 nm | Optimal excitation wavelength for the pyrene monomer.[3] |
| Monomer Emission (λem) | 375-400 nm | Exhibits characteristic fine structure sensitive to the microenvironment's polarity.[3] |
| Excimer Emission (λem) | ~470 nm | Broad, structureless emission band resulting from dimer formation at high local concentrations.[3] |
| Fluorescence Lifetime (τ) | 50-100+ ns | Environment-dependent.[7] |
Table 2: Recommended Starting Concentrations and Conditions for Cell Labeling
| Application | Starting PBA Concentration | Incubation Time | Incubation Temperature | Notes |
| Live Cell Imaging | 1-10 µM | 15-60 minutes | Room Temperature or 37°C | Optimization is crucial to balance signal and viability. |
| Fixed Cell Staining | 5-20 µM | 30-60 minutes | Room Temperature | Higher concentrations may be tolerated by fixed cells. |
| Protein Labeling (in solution) | 10:1 to 20:1 molar ratio (PBA:protein) | 2-4 hours | Room Temperature | Requires amine-free buffers (e.g., PBS).[1][14] |
Experimental Protocols
Protocol 1: General Protocol for Live Cell Labeling with PBA
Materials:
-
This compound (PBA)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[13]
-
Live cells cultured on glass-bottom imaging dishes
-
Phenol red-free cell culture medium[10]
-
Phosphate-Buffered Saline (PBS)
-
Imaging buffer (e.g., PBS with 1% BSA)[10]
Procedure:
-
Prepare PBA Stock Solution: Dissolve PBA in anhydrous DMSO to create a 10 mM stock solution.[7] Store protected from light.
-
Prepare Working Solution: Immediately before use, dilute the PBA stock solution in phenol red-free medium to the desired final concentration (e.g., start with 5 µM).
-
Cell Preparation: Aspirate the culture medium from the cells. Wash the cells once with warm PBS.
-
Incubation: Add the PBA working solution to the cells and incubate at 37°C for 15-30 minutes, protected from light.
-
Washing: Aspirate the labeling solution. Wash the cells 2-3 times with warm imaging buffer to remove unbound PBA.[10]
-
Imaging: Add fresh imaging buffer to the cells. Image immediately using a fluorescence microscope with appropriate filters for pyrene (Ex: ~340 nm, Em: ~375-400 nm).
Protocol 2: Determining Optimal PBA Concentration
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24- or 96-well) at a density that will result in 70-80% confluency on the day of the experiment.
-
Concentration Gradient: Prepare a series of PBA working solutions with varying concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10, 20 µM) in phenol red-free medium. Include a "no-PBA" control.
-
Labeling: Label the cells with the different PBA concentrations as described in Protocol 1.
-
Fluorescence Measurement: After washing, measure the fluorescence intensity of each well using a plate reader or by quantifying the average fluorescence intensity from microscope images.
-
Viability Assay: In a parallel plate, treat cells with the same PBA concentration gradient. After the incubation period, perform a cell viability assay (e.g., MTT, alamarBlue, or Trypan Blue) to assess cytotoxicity.
-
Data Analysis: Plot fluorescence intensity versus PBA concentration and cell viability versus PBA concentration. The optimal concentration will provide a strong fluorescence signal with minimal impact on cell viability.
Visualizations
Caption: General workflow for labeling live cells with this compound.
Caption: A logical workflow for troubleshooting common PBA cell labeling issues.
Caption: The mechanism of PBA fluorescence, showing monomer and excimer pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Toward Tumor Fight and Tumor Microenvironment Remodeling: PBA Induces Cell Cycle Arrest and Reduces Tumor Hybrid Cells’ Pluripotency in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the oxygen probe pyrenebutyric acid in rabbit heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. biotium.com [biotium.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Improving the signal-to-noise ratio in 1-Pyrenebutyric acid fluorescence measurements
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in 1-Pyrenebutyric acid (PBA) fluorescence measurements.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with PBA, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: High Background Fluorescence
Question: My blank samples (e.g., cells and media without PBA) exhibit high fluorescence. What is the cause, and how can I resolve this?
Answer: High fluorescence in blank samples is typically due to autofluorescence from endogenous cellular components or the culture medium itself.[1] Common sources include NADH, riboflavins, and collagen within cells, as well as phenol (B47542) red and fetal bovine serum (FBS) in the culture medium.[1]
Solutions:
-
Media Composition: Switch to a phenol red-free or a specialized low-fluorescence medium.[1] Consider reducing the concentration of FBS or replacing it with a non-fluorescent alternative like bovine serum albumin (BSA).[1]
-
Cellular Autofluorescence: If possible, choose a cell line with lower inherent autofluorescence. For fixed cells, perfusing with phosphate-buffered saline (PBS) before fixation can help remove red blood cells, which contain autofluorescent heme groups.[1]
-
Background Subtraction: A crucial step is to measure the average fluorescence intensity of your blank samples and subtract this value from the readings of your PBA-labeled samples.[1]
Question: The background signal in my PBA-labeled samples is very high, masking the specific signal. What are the likely causes?
Answer: High background in labeled samples can arise from several factors, including unbound or non-specifically bound PBA, autofluorescence from the sample, or fluorescence from the imaging vessel.[1]
Solutions:
-
Optimize Probe Concentration: Titrate the PBA concentration to find the best balance between a strong specific signal and low background. Excessively high concentrations can lead to a surplus of unbound probe.[1]
-
Improve Washing Steps: Increase the number and duration of washing steps after PBA incubation to more effectively remove the unbound probe.[1]
Issue 2: Weak or No Fluorescence Signal
Question: I am observing a very low or no fluorescence signal from my samples. What could be the issue?
Answer: A weak or absent signal can be due to several factors, including incorrect instrument settings, low probe concentration, photobleaching, or the presence of quenchers.[2][3]
Solutions:
-
Verify Wavelength Settings: Ensure your fluorometer is set to the correct excitation and emission wavelengths for PBA. A good starting point is an excitation wavelength (λex) of approximately 320-340 nm and an emission wavelength (λem) between 375-400 nm for monomer emission.[3]
-
Increase PBA Concentration: If the concentration is too low, you may not get a detectable signal. However, be aware that at higher concentrations, PBA can form excimers, which have a different emission profile.[3]
-
Minimize Photobleaching: Photobleaching is the irreversible destruction of the fluorophore by light.[3] To reduce this, limit the sample's exposure to the excitation light by using the lowest possible intensity and shortest exposure time necessary for a measurable signal.[2][3][4]
-
Identify and Remove Quenchers: Dissolved molecular oxygen is a highly efficient quencher of pyrene (B120774) fluorescence.[2] Deoxygenating your sample by sparging with an inert gas like nitrogen or argon can significantly improve the signal.[2] Also, check for other potential chemical quenchers in your sample or buffer.[2]
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for this compound?
A1: The optimal excitation and emission wavelengths for PBA can vary slightly depending on the solvent's polarity.[3] Generally, an excitation wavelength of around 320-340 nm is used, with monomer emission typically observed between 375 nm and 400 nm.[3] In methanol, the excitation maximum is around 341 nm, and the emission maximum is approximately 376 nm.[2]
Q2: I'm seeing a broad, red-shifted emission peak around 470-500 nm. What is this?
A2: This is likely due to the formation of "excimers," which are excited-state dimers that form when an excited-state pyrene molecule interacts with a ground-state pyrene molecule.[2][3] This phenomenon is more common at higher PBA concentrations and results in a broad, featureless emission band at a longer wavelength.[2][3] To reduce excimer formation, try decreasing the PBA concentration.[3]
Q3: How does the solvent polarity affect PBA fluorescence?
A3: The fluorescence of PBA is highly sensitive to the polarity of its environment.[3] In nonpolar solvents, the emission spectrum shows well-defined vibronic bands. As solvent polarity increases, these bands can broaden, and the relative peak intensities may change.[3] This property makes PBA a useful probe for studying microenvironments like lipid membranes and protein binding sites.[3][5]
Q4: What is fluorescence quenching, and how can I distinguish between static and dynamic quenching?
A4: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore.[1] The primary method to differentiate between static and dynamic quenching is through fluorescence lifetime measurements.
-
Dynamic (collisional) quenching: The quencher interacts with the excited-state fluorophore, reducing both the fluorescence intensity and the fluorescence lifetime.[2]
-
Static quenching: The quencher forms a non-fluorescent complex with the ground-state fluorophore, which reduces the fluorescence intensity but does not affect the fluorescence lifetime of the uncomplexed fluorophore.[2]
Q5: What is the Stern-Volmer equation?
A5: The Stern-Volmer equation describes the relationship between fluorescence intensity and quencher concentration for dynamic quenching: I₀ / I = 1 + Kₛᵥ[Q] Where I₀ is the fluorescence intensity without the quencher, I is the intensity with the quencher at concentration [Q], and Kₛᵥ is the Stern-Volmer quenching constant. A linear plot of I₀/I versus [Q] indicates a simple collisional quenching process.[2]
Data Presentation
Table 1: Photophysical Properties of this compound in Different Solvents
| Probe | Solvent | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Fluorescence Lifetime (τ, ns) |
| This compound | Water | ~340 | ~375, ~395 | ~35, ~55 | ~100-200[6] |
| This compound | Ethanol | ~340 | ~377, ~397 | ~37, ~57 | ~185[6] |
Table 2: Troubleshooting Summary for Low Signal-to-Noise Ratio
| Problem | Potential Cause | Recommended Action | Expected Outcome |
| High Background | Autofluorescence | Use phenol red-free media, reduce serum, or use a low-fluorescence buffer.[1] | Reduction in background fluorescence.[4] |
| Unbound Probe | Increase the number and duration of washing steps; optimize PBA concentration.[1] | Lower background signal from non-specific binding. | |
| Weak Signal | Photobleaching | Minimize light exposure: reduce excitation intensity and exposure time.[2][4] | More stable fluorescence signal over time.[4] |
| Quenching | Deoxygenate samples with nitrogen or argon gas.[2] | Increased fluorescence intensity. | |
| Light Scattering | Centrifuge or filter the sample to remove aggregates.[4] | A smoother baseline and reduced noise.[4] |
Experimental Protocols
Protocol 1: Staining Live Cells with this compound
Objective: To label live cultured cells with PBA for fluorescence microscopy.[1]
Materials:
-
This compound (PBA) stock solution (e.g., 10 mM in DMSO)
-
Live cells cultured on glass-bottom imaging dishes
-
Phenol red-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Imaging buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Preparation: Grow cells on glass-bottom dishes to the desired confluency (typically 60-80%).[1]
-
PBA Loading Solution: Prepare the final PBA loading solution by diluting the stock solution in a phenol red-free medium. A typical starting concentration is 10 µM, but this should be optimized for your specific cell type and experimental conditions.[1]
-
Cell Labeling:
-
Remove the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the PBA loading solution to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator.[1]
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells three times with a warm imaging buffer, incubating for 5 minutes during each wash to ensure the removal of unbound PBA.[1]
-
-
Imaging:
-
Add fresh imaging buffer to the cells.
-
Proceed with fluorescence microscopy using appropriate filter sets for pyrene (Excitation: ~340 nm, Emission: ~380-400 nm).[1]
-
Visualizations
Caption: Troubleshooting workflow for improving the signal-to-noise ratio in PBA fluorescence measurements.
Caption: Relationship between PBA concentration and monomer vs. excimer fluorescence emission.
References
Stability of 1-Pyrenebutyric acid in different buffer systems
Welcome to the Technical Support Center for 1-Pyrenebutyric Acid (PBA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of PBA in different buffer systems and to offer troubleshooting for common experimental issues.
Stability of this compound in Common Buffer Systems
The stability of this compound (PBA) is crucial for obtaining reliable and reproducible results in fluorescence-based assays. While comprehensive quantitative data on the long-term stability of PBA in all common biological buffers is not extensively documented in publicly available literature, this section summarizes the key factors influencing its stability and provides general guidance for its use in different buffer systems.
PBA's fluorescence and chemical integrity can be affected by several factors, including the buffer composition, pH, temperature, and exposure to light. Due to its hydrophobic pyrene (B120774) core, PBA has low solubility in aqueous solutions, which can lead to aggregation and fluorescence quenching.[1]
Key Influencing Factors on PBA Stability:
-
pH: The pH of the buffer can influence the ionization state of the carboxylic acid group of PBA, which has a predicted pKa of approximately 4.76.[2] Changes in pH can affect its solubility and fluorescence properties. For instance, at pH values significantly above the pKa, the carboxylate form is predominant, which may slightly increase aqueous solubility. The fluorescence of pyrene derivatives can be pH-sensitive.[3]
-
Buffer Composition:
-
Phosphate-Buffered Saline (PBS): PBS is a commonly used buffer and is generally considered compatible with many fluorescent probes. However, the stability of probes in PBS can be influenced by the presence of salts and the specific pH.[4]
-
Tris-HCl: Tris buffers are widely used in molecular biology. It is important to note that the pH of Tris buffers is temperature-dependent.[5][6] Degradation of substances has been observed in Tris-HCl buffer, particularly at physiological pH and elevated temperatures.[7]
-
Citrate (B86180) Buffer: Citrate buffers are often used at acidic to neutral pH. It's important to be aware that citrate can photochemically degrade in the presence of trace metals and light, which could potentially affect the stability of the fluorescent probe.[8]
-
-
Temperature: Higher temperatures generally accelerate chemical degradation. For long-term storage of PBA solutions, lower temperatures (e.g., 4°C or -20°C) are recommended.[9]
-
Light Exposure: Like many fluorescent molecules, PBA is susceptible to photobleaching upon prolonged exposure to excitation light.[10] It is crucial to minimize light exposure to maintain signal integrity.
-
Oxygen and Reactive Oxygen Species (ROS): The fluorescence lifetime of PBA is known to be sensitive to the local concentration of oxygen and reactive oxygen species, which can cause fluorescence quenching.[11][12] For applications requiring high signal stability, deoxygenating the buffer may be beneficial.
Summary of this compound Stability in Different Buffer Systems
| Buffer System | pH Range | Temperature | Light Exposure | Key Considerations |
| Phosphate-Buffered Saline (PBS) | 6.0 - 8.0 | 4°C to 37°C | Minimize | Generally a suitable buffer. Stability is pH and temperature-dependent. Monitor for precipitation. |
| Tris-HCl | 7.0 - 9.0 | 4°C to 37°C | Minimize | pH is temperature-sensitive. Potential for amine reactivity and buffer-induced degradation at physiological pH.[7] |
| Citrate Buffer | 3.0 - 6.2 | 4°C to 37°C | Minimize | Potential for photochemical degradation in the presence of trace metals.[8] May be suitable for experiments requiring acidic pH. |
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during experiments with this compound.
Q1: My fluorescence signal is unexpectedly low or absent.
A1:
-
Poor Solubility/Precipitation: PBA has low solubility in aqueous buffers.[1] Visually inspect your solution for any precipitate. If precipitation is observed, consider preparing a fresh stock solution in an organic solvent like DMSO or DMF and then diluting it into your aqueous buffer with vigorous mixing.[13] The final concentration of the organic solvent should be kept low to avoid affecting your experiment.
-
Aggregation-Induced Quenching: At higher concentrations, PBA can aggregate, leading to self-quenching of its fluorescence.[10] Prepare a dilution series to determine the optimal concentration range where fluorescence intensity is linear with concentration.
-
Presence of Quenchers: The fluorescence of PBA is sensitive to quenching by molecular oxygen and other reactive oxygen species.[11][12] If possible, deoxygenate your buffer by sparging with nitrogen or argon. Also, ensure your buffer components are of high purity and do not contain quenching impurities.
-
Incorrect Excitation/Emission Wavelengths: Verify that your fluorometer or microscope is set to the correct excitation (approx. 343 nm) and emission (approx. 377 nm and 397 nm for monomer) wavelengths for PBA.[14]
Q2: The fluorescence signal is unstable and drifts over time.
A2:
-
Photobleaching: Continuous or high-intensity illumination will cause photobleaching.[10] Reduce the excitation light intensity, decrease the exposure time, and use a shutter to block the light path when not acquiring data.
-
Temperature Fluctuations: Ensure your sample is at a stable temperature, as fluorescence can be temperature-dependent. For Tris-HCl buffers, temperature changes will also alter the pH, which can affect the fluorescence signal.[5]
-
Evaporation: Use capped cuvettes or sealed plates to prevent solvent evaporation, which would concentrate the sample and alter the signal.
-
Chemical Instability: The PBA may be degrading in your buffer over the time course of your experiment. Refer to the stability table above and consider performing a stability test as described in the Experimental Protocols section.
Q3: I observe a broad, red-shifted emission peak around 480 nm.
A3:
-
Excimer Formation: This is likely due to the formation of excimers (excited-state dimers), which occurs when two pyrene molecules are in close proximity.[14] While this is a useful property for studying membrane fluidity or molecular proximity, it can be an artifact if you are intending to measure monomer fluorescence. To reduce excimer formation, decrease the concentration of PBA.
Q4: My blank samples (without PBA) show high background fluorescence.
A4:
-
Autofluorescence: Biological samples and cell culture media can have significant autofluorescence.[15] Use a phenol (B47542) red-free medium and consider using a specialized low-fluorescence imaging buffer.
-
Contaminated Reagents or Consumables: Ensure all buffers, solvents, and consumables (e.g., microplates, cuvettes) are clean and free of fluorescent contaminants. Black, opaque microplates are recommended for fluorescence assays to reduce background and crosstalk.[15]
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Buffer System
This protocol provides a general method to evaluate the stability of PBA in a specific buffer under defined conditions (e.g., temperature, light exposure).
Materials:
-
This compound (PBA)
-
High-purity organic solvent (e.g., DMSO or DMF)
-
The buffer system to be tested (e.g., PBS, Tris-HCl, Citrate)
-
Fluorometer or fluorescence plate reader
-
HPLC system with a fluorescence or UV detector (for more detailed analysis)
-
Constant temperature incubator/water bath
-
Light source for photostability testing (optional)
Procedure:
-
Prepare a Concentrated Stock Solution of PBA:
-
Dissolve PBA in a high-purity organic solvent (e.g., DMSO) to a concentration of 1-10 mg/mL. Ensure it is fully dissolved. This stock solution should be stored at -20°C, protected from light.
-
-
Prepare the Test Solution:
-
Dilute the PBA stock solution into the desired buffer to a final working concentration (e.g., 1-10 µM). The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the buffer and the assay.
-
Prepare a sufficient volume of the test solution for all time points.
-
-
Establish Baseline (Time = 0):
-
Immediately after preparation, take an aliquot of the test solution and measure its fluorescence intensity using a fluorometer. Record the full emission spectrum (e.g., 360-600 nm with excitation at ~343 nm).
-
If using HPLC, inject a sample to obtain the initial peak area of PBA.
-
-
Incubation under Test Conditions:
-
Divide the remaining test solution into different containers for each time point and condition to be tested (e.g., different temperatures, light vs. dark).
-
For Temperature Stability: Place the samples in incubators or water baths set to the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
For Photostability: Expose samples to a controlled light source (e.g., UV lamp or ambient laboratory light) for defined periods. Keep a parallel set of samples in the dark as a control.
-
-
Time-Point Measurements:
-
At regular intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.
-
Allow the sample to equilibrate to room temperature before measuring its fluorescence intensity and spectrum as in the baseline measurement.
-
If using HPLC, analyze the sample to quantify the remaining PBA and detect any degradation products.[16][17]
-
-
Data Analysis:
-
Plot the fluorescence intensity or PBA peak area as a function of time for each condition.
-
Calculate the percentage of remaining fluorescence or PBA at each time point relative to the baseline (Time = 0).
-
A significant decrease in fluorescence intensity or the appearance of new peaks in the HPLC chromatogram indicates degradation.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting common issues with this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound? A1: Solid PBA should be stored at room temperature or below, protected from light. Stock solutions of PBA in organic solvents like DMSO or DMF should be stored at -20°C or -80°C and protected from light to ensure long-term stability.[9]
Q2: What is the solubility of this compound in aqueous buffers? A2: this compound has poor solubility in water and aqueous buffers.[1] It is recommended to first dissolve it in an organic solvent such as DMSO or DMF before diluting it into the desired aqueous buffer.
Q3: What are the typical excitation and emission wavelengths for this compound? A3: The typical excitation maximum is around 343 nm. The monomer emission spectrum shows characteristic vibronic peaks at approximately 377 nm and 397 nm.[14] The excimer emission, if present, is a broad peak centered around 480 nm.[14]
Q4: Can I use this compound for live-cell imaging? A4: Yes, PBA has been used as a fluorescent probe in living cells to measure intracellular oxygen and reactive oxygen species concentrations.[11][12] However, its low aqueous solubility and potential for aggregation should be considered when preparing loading solutions for cells.
Q5: Is this compound toxic to cells? A5: Like any exogenous compound, PBA can exhibit cytotoxicity at high concentrations or with prolonged exposure. It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. PH changes of Tris hcl buffer at different concentrations - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. conservancy.umn.edu [conservancy.umn.edu]
- 7. Chemical degradation of 3H-labeled substance P in tris buffer solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photochemical degradation of citrate buffers leads to covalent acetonation of recombinant protein therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Variation of this compound fluorescence lifetime in single living cells treated with molecules increasing or decreasing reactive oxygen species levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 14. benchchem.com [benchchem.com]
- 15. Fluorescence-Based Protein Stability Monitoring—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for dissolving and storing 1-Pyrenebutyric acid
This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving and storing 1-Pyrenebutyric acid (PBA). Find answers to frequently asked questions and troubleshooting guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound exhibits poor solubility in aqueous solutions but is more soluble in polar aprotic solvents.[1] Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating concentrated stock solutions.[2][3] For some applications, ethanol (B145695) can also be used, particularly with sonication to aid dissolution.[1][3]
Q2: How can I prepare a stock solution of this compound?
A2: To prepare a stock solution, for example, a 10 mM solution in DMSO, you would weigh the appropriate amount of PBA powder, add the calculated volume of anhydrous DMSO, and then vortex thoroughly.[2] Sonication in a water bath can be used as an additional step to ensure the compound is completely dissolved.[2] The resulting solution should be clear and pale yellow.[2]
Q3: What are the optimal storage conditions for this compound powder and its solutions?
A3: this compound powder should be stored at 0-8 °C. For long-term storage, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C, protected from light and moisture.[2][4] Some sources suggest that in solvent, it can be stored at -80°C for up to 6 months or at -20°C for one month.[4][5]
Q4: My this compound solution appears cloudy or has a precipitate. What should I do?
A4: Cloudiness or precipitation can indicate that the solubility limit has been reached or that the molecules are aggregating.[3] To resolve this, you can try the following troubleshooting steps:
-
Sonication: Use ultrasonic energy to help break up aggregates and facilitate dissolution.[3]
-
Gentle Heating: Slightly warming the solution can increase solubility. However, be cautious to avoid degradation of the compound.[3]
-
Filtration: If particles remain, filter the solution through a 0.22 µm syringe filter to ensure a clear solution.[3]
-
Re-evaluate your method: If precipitation persists, you may need to adjust the pH, use a co-solvent, or a solubilizing agent.[3]
Q5: How does pH affect the solubility of this compound in aqueous solutions?
A5: this compound is a weak acid with a predicted pKa of around 4.76.[3] Its solubility in water is pH-dependent. At a pH below its pKa, the less soluble, neutral form predominates.[3] By adjusting the pH to be above the pKa (e.g., pH 7.4), the more soluble, deprotonated carboxylate form is favored, which can significantly increase its aqueous solubility.[3]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Chemical Class | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥49.9 mg/mL[1] | Sonication may be required for dissolution.[1] |
| Ethanol (EtOH) | Polar Protic | ≥5.71 mg/mL[1] | Sonication is recommended to aid dissolution.[1] |
| Dichloromethane (DCM) | Halogenated | Good solubility[1] | Qualitative assessment.[1] |
| Chloroform | Halogenated | Good solubility[1] | Qualitative assessment.[1] |
| Methanol (MeOH) | Polar Protic | Slightly soluble[2][6] | Heating may be required.[2][6] |
| Water | Aqueous | Insoluble / Partially soluble[1][2][6] | Solubility is pH-dependent.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
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This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine the required mass: The molecular weight of this compound is 288.34 g/mol .[2] To prepare 1 mL of a 10 mM stock solution, calculate the required mass using the formula: Mass (mg) = 10 mmol/L * 0.001 L * 288.34 g/mol * 1000 mg/g = 2.8834 mg.[2]
-
Weigh the compound: Tare a clean, dry microcentrifuge tube or amber vial on an analytical balance. Carefully weigh out approximately 2.88 mg of this compound into the tube and record the exact weight.[2]
-
Add the solvent: Based on the actual mass weighed, calculate the precise volume of anhydrous DMSO needed to achieve a 10 mM concentration. Add the calculated volume of DMSO to the tube containing the PBA powder.[2]
-
Dissolve the compound: Securely cap the tube and vortex it thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution. The final solution should be clear and pale yellow.[2]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.[2]
Protocol 2: Preparation of Working Solutions
Procedure:
-
Determine the final concentration and volume: Decide on the desired final concentration and volume of the working solution for your experiment.
-
Dilute the stock solution: For example, to prepare 1 mL of a 100 µM working solution from a 10 mM stock, pipette 990 µL of the appropriate experimental buffer or media into a new microcentrifuge tube. Add 10 µL of the 10 mM this compound stock solution to the tube.[2]
-
Mix thoroughly: Gently vortex the tube to ensure the working solution is homogeneous. The solution is now ready for use. It is recommended to prepare working solutions fresh for each experiment.[2]
Mandatory Visualization
Caption: Troubleshooting workflow for dissolving this compound.
References
Minimizing background fluorescence when using 1-Pyrenebutyric acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background fluorescence when using 1-Pyrenebutyric acid (PBA). High background can obscure specific signals, leading to low signal-to-noise ratios and unreliable data.
Troubleshooting Guide: Minimizing High Background Fluorescence
High background fluorescence can originate from multiple sources. Follow this guide to systematically identify and address the root cause of the issue in your PBA-based experiments.
Issue 1: High fluorescence signal in blank wells (no cells/sample).
This indicates that your reagents, consumables, or instrument settings are the primary source of the background.
| Potential Cause | Recommended Action |
| Media & Buffers | Switch to phenol (B47542) red-free media or a specialized low-fluorescence medium (e.g., FluoroBrite™)[1][2]. If serum is necessary, reduce its concentration or substitute it with a non-fluorescent alternative like Bovine Serum Albumin (BSA)[2]. |
| Consumables | Use opaque black microplates, which are designed to reduce background fluorescence and prevent crosstalk between wells[1]. Ensure all consumables, like cuvettes and plates, are clean and free of dust[1]. |
| Reagent Contamination | Test all components of your experimental buffer system for intrinsic fluorescence[2]. Use high-purity, fluorescence-grade solvents and reagents[3]. |
| Instrument Settings | Optimize instrument settings, such as gain and slit width, to maximize signal while minimizing noise. Allow the instrument to warm up and stabilize before taking measurements[3]. |
Issue 2: High background signal in labeled samples compared to controls.
This suggests that issues with the probe itself, its interaction with the sample, or sample autofluorescence are contributing to the high background.
| Potential Cause | Recommended Action |
| Excess Unbound Probe | Titrate the concentration of PBA to determine the optimal balance between a strong specific signal and low background. Using an excessive concentration is a common error that increases background[1][2]. |
| Inefficient Washing | Increase the number or duration of washing steps after PBA incubation to more effectively remove the unbound probe[2]. Ensure the washing buffer itself is not contributing to the background[2]. |
| Sample Autofluorescence | Include a "Sample Autofluorescence Control" (wells with cells/sample but no PBA) to measure the inherent fluorescence of your sample[1]. This value can then be subtracted from your measurements. |
| Fixative-Induced Fluorescence | Aldehyde-based fixatives like glutaraldehyde (B144438) can induce autofluorescence. Consider reducing fixation time or switching to an organic solvent fixative like ice-cold methanol[2]. If aldehyde fixation is necessary, a quenching agent like sodium borohydride (B1222165) may help reduce autofluorescence[2]. |
| Photobleaching | Minimize the sample's exposure to excitation light by reducing light intensity and exposure time[3][4]. Use antifade reagents in your mounting media if applicable[5][6]. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence in my pyrene (B120774) assay?
High background fluorescence can stem from several sources:
-
Autofluorescence from Biological Samples : Cellular components like NADH, FAD, collagen, and elastin (B1584352) naturally fluoresce, especially in the blue-green spectral region[1].
-
Cell Culture Media and Buffers : Components such as phenol red and riboflavin (B1680620) are inherently fluorescent. Fetal Bovine Serum (FBS) also contains fluorescent molecules[1][2].
-
Assay Reagents : High concentrations of the pyrene probe itself can contribute to the background. Impurities within the probe or other reagents can also be a source of unwanted fluorescence[1].
-
Plasticware and Consumables : The choice of microplate is critical. Clear or white plates can lead to higher background and crosstalk compared to black plates[1]. Dust and other particles can also scatter light[1].
-
Instrumental Noise and Light Scatter : Imperfections in the instrument's optics can contribute to background noise[1].
Q2: How do I correctly set up controls for my PBA experiment?
Proper controls are essential for accurately interpreting your data. Key controls include:
-
Sample Autofluorescence Control : Contains your cells or sample in the assay media but without the this compound probe. This measures the intrinsic fluorescence of your sample.
-
Reagent Blank Control : Contains the assay media and the PBA probe but without your cells or sample. This measures the fluorescence of your reagents and consumables[1].
-
Positive Control : A sample treated under conditions known to produce a strong PBA signal[2].
-
Negative Control : A sample where you expect no or minimal signal[2].
Q3: What is photobleaching and how can I minimize it?
Photobleaching is the irreversible photochemical destruction of a fluorophore, which leads to a loss of fluorescence[3]. To minimize photobleaching:
-
Reduce the intensity of the excitation light by using neutral density filters[6][7].
-
Limit the sample's exposure time to the excitation light[3][4][7].
-
Use a shutter to block the excitation light when not actively acquiring data[4].
-
For fixed cells, use a commercially available antifade mounting medium[5][6].
Q4: Can the concentration of this compound affect background fluorescence?
Yes, using an excessive concentration of PBA is a common mistake that can significantly increase background fluorescence due to a higher amount of unbound probe[1][2]. It is crucial to perform a concentration titration to find the lowest probe concentration that still provides a robust signal-to-background ratio[1]. High concentrations can also lead to excimer formation, which results in a broad, red-shifted emission that can interfere with your measurements[4][8].
Q5: My blank wells (no sample/no probe) show high fluorescence. What should I check first?
High fluorescence in blank wells points to issues with your reagents, consumables, or instrument settings[1].
-
Evaluate Your Microplates : Ensure you are using black, opaque-walled plates, as clear or white plates can contribute to higher background readings[1].
-
Check Your Media : Media components like phenol red and riboflavin are common sources of background fluorescence. Switch to a phenol red-free or low-fluorescence formulation[1][2].
Data Presentation
Table 1: Effect of Microplate and Media Choice on Background Fluorescence
The choice of microplate and media components can dramatically affect background fluorescence. The table below summarizes typical relative fluorescence units (RFU) for different plate types and the effect of phenol red.
| Plate Type | Media | Typical Background (RFU) | Recommendation |
| Black, Opaque | Phenol Red-Free | 50 - 150 | Optimal Choice |
| Black, Opaque | With Phenol Red | 200 - 500 | Sub-optimal |
| Clear | Phenol Red-Free | 300 - 800 | Not Recommended |
| White | Phenol Red-Free | 400 - 1000+ | Not Recommended |
Data are illustrative and will vary based on the instrument, settings, and specific reagents.[1]
Table 2: Impact of Washing Buffers on Background Reduction
Effective washing is crucial for removing non-specifically bound probe.
| Washing Buffer | Typical Background Reduction (%) | Notes |
| PBS (1x) | 50% | Standard baseline wash. |
| PBS + 0.05% Tween-20 | 65% | Detergent helps remove non-specifically bound probe. |
| PBS + 1% BSA | 60% | Protein can block non-specific binding sites. |
| High-Salt PBS (500 mM NaCl) | 55% | Can disrupt weak electrostatic interactions. |
Data is adapted from illustrative examples and should be optimized for your specific assay.[2]
Experimental Protocols & Visualizations
Protocol: Cell Labeling with this compound
This protocol outlines the key steps for labeling live cells with PBA, highlighting points where background can be minimized.
-
Reagent Preparation :
-
Prepare a stock solution of PBA in an appropriate solvent (e.g., DMSO).
-
Prepare the final PBA loading solution by diluting the stock solution in phenol red-free medium . A typical starting concentration is 10 µM, but this should be optimized[2].
-
-
Cell Labeling :
-
Remove the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the PBA loading solution to the cells and incubate for 15-30 minutes at 37°C[2].
-
-
Washing :
-
Remove the loading solution.
-
Wash the cells three times with a warm imaging buffer, incubating for 5 minutes during each wash to ensure the complete removal of unbound PBA[2].
-
-
Imaging :
Diagram: Troubleshooting Workflow for High Background
Caption: A troubleshooting flowchart for pyrene assay background.
Diagram: General Experimental Workflow
Caption: A generalized workflow for a PBA fluorescence assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. emsdiasum.com [emsdiasum.com]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
Calibrating 1-Pyrenebutyric acid fluorescence for quantitative measurements
Welcome to the Technical Support Center for 1-Pyrenebutyric Acid (PBA) Fluorescence Calibration. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for quantitative measurements using this compound.
Troubleshooting Guides
This section provides step-by-step solutions to specific problems you might encounter during your experiments.
Issue 1: Unexpectedly Low or No Fluorescence Signal
Description: Upon excitation, the fluorescence intensity of your PBA sample is significantly lower than expected or absent altogether.
| Possible Cause | Recommended Solution |
| Incorrect Wavelength Settings | Verify the excitation and emission wavelengths on your fluorometer. For PBA, a good starting point is an excitation wavelength of around 330-340 nm and scanning the emission from 350 nm to 600 nm. This range will allow you to capture both the monomer and any potential excimer fluorescence.[1] |
| PBA Concentration is Too Low | Prepare a fresh sample with a higher concentration of PBA. Be aware that at very high concentrations, you may observe self-quenching or excimer formation.[1] |
| Photobleaching | Photobleaching is the irreversible photochemical destruction of the fluorophore.[1] To minimize this, reduce the intensity of the excitation light to the lowest level that provides a measurable signal.[1] Also, limit the sample's exposure time to the excitation light by using a shutter when not actively acquiring data.[1][2] |
| Fluorescence Quenching | The presence of dissolved molecular oxygen is a common cause of fluorescence quenching.[2] Deoxygenate your sample by sparging the solvent and sample solution with an inert gas like nitrogen or argon for 15-20 minutes before measurement.[2] Also, ensure your solvent and sample containers are free of other quenching agents such as heavy atoms.[1] |
| Inappropriate Solvent Choice | The fluorescence quantum yield of PBA is sensitive to the solvent environment.[2] Ensure you are using a suitable, high-purity, fluorescence-grade solvent. |
| Aggregation or Precipitation | At high concentrations, PBA can aggregate or precipitate out of solution, leading to self-quenching.[2] Try preparing a dilution series to find the optimal concentration range where fluorescence intensity is linear with concentration.[2] |
Issue 2: Inconsistent or Drifting Fluorescence Readings
Description: The fluorescence signal is unstable, showing significant drift or inconsistent measurements over time.
| Possible Cause | Recommended Solution |
| Instrument Drift | Allow the fluorometer to warm up and stabilize before beginning your measurements to ensure consistent performance.[1] |
| Solvent Evaporation | Use cuvettes with caps (B75204) or stoppers to minimize solvent evaporation during the experiment, which can concentrate the sample and alter readings.[2] |
| Photobleaching | As mentioned previously, prolonged exposure to high-intensity light can lead to photobleaching.[2] Acquire your data efficiently to minimize the sample's exposure to the excitation light.[2] |
| Temperature Fluctuations | Ensure a stable temperature is maintained throughout the experiment, as fluorescence intensity can be temperature-dependent. |
Issue 3: High Background Signal
Description: The fluorescence signal from your blank or control samples is excessively high, potentially masking the signal from PBA.
| Possible Cause | Recommended Solution |
| Contaminated Solvent or Cuvette | Always use high-purity, fluorescence-grade solvents and meticulously clean your cuvettes before use. |
| Autofluorescence from Sample Matrix | Biological samples often contain endogenous molecules that fluoresce.[3] Run a blank sample (containing everything except PBA) to measure the background fluorescence and subtract this from your sample's spectrum.[1][3] |
| Use of Phenol (B47542) Red in Media | If working with cell cultures, be aware that phenol red in the media is fluorescent.[3] Switch to a phenol red-free medium for your experiments.[3] |
Issue 4: Unexpected Spectral Shape
Description: The emission spectrum of PBA does not have the expected shape or shows additional peaks.
| Possible Cause | Recommended Solution |
| Excimer Formation | At higher concentrations, an excited PBA molecule can interact with a ground-state molecule to form an excimer, which results in a broad, featureless emission band at a longer wavelength (around 480-500 nm).[2][4] This can be misinterpreted as quenching.[2] To confirm if this is the cause, dilute your sample; the excimer peak should decrease relative to the monomer peak.[1] |
| Contamination | Ensure the purity of your PBA and the cleanliness of your experimental setup to avoid fluorescent contaminants.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for this compound?
A1: The excitation and emission maxima of PBA can vary slightly depending on the solvent.[2] In methanol, the excitation maximum is around 341 nm, with an emission maximum of approximately 376 nm.[2] The monomer's emission spectrum typically displays characteristic vibronic bands between 370 nm and 400 nm.[2]
Q2: What is excimer formation and how does it affect my measurements?
A2: An excimer is an "excited state dimer" that can form when an excited-state pyrene (B120774) molecule interacts with a ground-state pyrene molecule.[2] This is more likely to occur at higher PBA concentrations.[2] The formation of an excimer results in a broad, featureless emission band at a longer wavelength (typically around 480-500 nm).[2] This phenomenon leads to a decrease in the monomer fluorescence intensity and can be mistaken for quenching if not properly accounted for.[2]
Q3: How can I distinguish between static and dynamic quenching?
A3: The most definitive way to differentiate between static and dynamic quenching is through fluorescence lifetime measurements.
-
Dynamic (collisional) quenching: In this process, the quencher interacts with the fluorophore in its excited state. This reduces both the fluorescence intensity and the fluorescence lifetime.[2]
-
Static quenching: Here, the quencher forms a non-fluorescent complex with the ground-state fluorophore. This reduces the fluorescence intensity but does not affect the fluorescence lifetime of the uncomplexed fluorophore.[2]
Q4: What is the Stern-Volmer equation and how is it used?
A4: The Stern-Volmer equation describes the relationship between fluorescence intensity and the concentration of a quencher in a dynamic quenching process.[2] The equation is:
I₀ / I = 1 + Kₛᵥ[Q]
Where:
-
I₀ is the fluorescence intensity in the absence of the quencher.
-
I is the fluorescence intensity in the presence of the quencher at concentration [Q].
-
Kₛᵥ is the Stern-Volmer quenching constant.
A plot of I₀/I versus [Q] should produce a straight line with a slope equal to Kₛᵥ for a simple collisional quenching process.[2] Deviations from this linearity can suggest more complex quenching mechanisms or the presence of both static and dynamic quenching.[2]
Q5: How can I minimize photobleaching?
A5: To minimize the irreversible photochemical destruction of PBA (photobleaching), you can take the following steps:
-
Reduce the intensity of the excitation light.[1]
-
Limit the sample's exposure time to the excitation light.[1]
-
If using PBA for fluorescence microscopy, consider using a mounting medium that contains an antifade reagent.[1]
-
Ensure proper storage of your PBA solution, protected from light and at a low temperature (e.g., -20°C for long-term storage).[1]
Quantitative Data
Photophysical Properties of this compound in Different Solvents
| Property | Water | Ethanol |
| Excitation Maximum (λex, nm) | ~340 | ~340 |
| Emission Maximum (λem, nm) | ~375, ~395 | ~377, ~397 |
| Stokes Shift (nm) | ~35, ~55 | ~37, ~57 |
| Fluorescence Lifetime (τ, ns) | ~100-200[4] | ~185[4] |
Note: The photophysical properties of fluorescent probes can vary depending on specific experimental conditions such as temperature, pH, and the presence of quenchers.[4]
Experimental Protocols
Protocol 1: Determining Optimal Excitation and Emission Wavelengths
This protocol outlines the steps to determine the ideal excitation and emission wavelengths for PBA in a specific solvent.
Materials:
-
This compound (PBA)
-
Fluorescence-grade solvent
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute solution of PBA: Dissolve a small amount of PBA in your chosen solvent. A starting concentration in the micromolar range is recommended to avoid excimer formation.[1]
-
Record the Excitation Spectrum:
-
Set the emission monochromator to an estimated emission maximum (e.g., 378 nm).
-
Scan the excitation monochromator over a range of wavelengths (e.g., 250 nm to 370 nm).[1]
-
The wavelength at which the highest fluorescence intensity is observed is the excitation maximum (λex).
-
-
Record the Emission Spectrum:
-
Set the excitation monochromator to the determined λex.
-
Scan the emission monochromator from a wavelength slightly higher than the λex to a longer wavelength (e.g., 350 nm to 600 nm) to capture both monomer and potential excimer fluorescence.[1]
-
The wavelength at the peak of the emission is the emission maximum (λem).
-
Protocol 2: Generating a Standard Curve for Quantitative Measurements
This protocol describes how to create a standard curve to determine the concentration of an unknown sample.
Materials:
-
PBA stock solution of known concentration
-
Solvent/buffer
-
Spectrofluorometer
-
Quartz cuvettes
-
Precision pipettes
Procedure:
-
Prepare a series of standards: From your PBA stock solution, prepare a series of dilutions with known concentrations. The range of these concentrations should bracket the expected concentration of your unknown sample.
-
Prepare a blank: Prepare a sample containing only the solvent or buffer used to dilute the standards.
-
Measure fluorescence:
-
Set the spectrofluorometer to the optimal excitation and emission wavelengths for PBA.
-
Measure the fluorescence intensity of the blank and each standard.
-
-
Subtract background: Subtract the fluorescence intensity of the blank from the reading of each standard.
-
Construct the calibration curve: Plot the background-subtracted fluorescence intensity (y-axis) versus the corresponding PBA concentration (x-axis).
-
Analyze the unknown sample: Measure the fluorescence intensity of your unknown sample using the same instrument settings and subtract the blank reading.
-
Determine the unknown concentration: Use the equation of the line from the linear regression of your standard curve to calculate the concentration of your unknown sample based on its fluorescence intensity.
Visualizations
Caption: Troubleshooting workflow for low fluorescence signal.
References
Validation & Comparative
Navigating the Cellular Microenvironment: A Comparative Guide to 1-Pyrenebutyric Acid and Other Pyrene-Based Fluorescent Probes
For researchers, scientists, and drug development professionals, the precise selection of a fluorescent probe is a critical step in unraveling complex biological processes. This guide offers an objective comparison of 1-pyrenebutyric acid (PBA), a versatile and widely used fluorescent probe, with other pyrene-based alternatives. By presenting key performance data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the necessary information to make informed decisions for their specific experimental needs.
This compound is a derivative of the polycyclic aromatic hydrocarbon pyrene (B120774), featuring a butyric acid linker.[1][2] This structural modification provides a convenient attachment point for covalent labeling of biomolecules, including proteins, lipids, and nucleic acids, making it a powerful tool for studying molecular interactions and dynamics.[1][2] The core of its utility lies in the pyrene moiety, whose fluorescence is exceptionally sensitive to the polarity and viscosity of its immediate surroundings.[1][3]
Performance Comparison of Pyrene-Based Probes
The photophysical properties of a fluorescent probe dictate its suitability for a particular application. Key parameters include the excitation and emission wavelengths, the Stokes shift (the difference between the maximum excitation and emission wavelengths), the fluorescence lifetime (the average time the molecule stays in its excited state), and the quantum yield (the efficiency of photon emission after absorption). The following table summarizes these properties for this compound and other relevant pyrene derivatives, offering a direct comparison of their performance in different solvent environments.
| Probe | Solvent | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Fluorescence Lifetime (τ, ns) | Quantum Yield (Φ) | Key Feature |
| This compound (PBA) | Water | ~340 | ~375, ~395 | ~35, ~55 | ~100-200[1] | - | Versatile, conjugatable[2] |
| Ethanol (B145695) | ~340 | ~377, ~397 | ~37, ~57 | ~185[1] | 0.38[4] | Sensitive to polarity[1] | |
| Methanol | 343, 326, 313, 276 | 377, 397[4] | ~34, ~54 | 5.1[4] | 0.19 - 0.22[4] | ||
| Unsubstituted Pyrene | Cyclohexane | ~335, 320, 307 | ~375, 385, 395 | ~40, ~65, ~88 | - | ~0.32[2] | Classic free probe for hydrophobicity[2] |
| Pyrene Acylhydrazone | - | - | - | - | - | - | High sensitivity to polarity[5] |
| Pyrene-based Probe (PYS) | Ethanol-HEPES | - | - | - | - | - | Sequential detection of Cu2+ and picric acid[6][7] |
Note: The photophysical properties of fluorescent probes can vary depending on the specific experimental conditions, including temperature, pH, and the presence of quenchers.[1]
Key Applications and Experimental Protocols
The unique characteristics of pyrene-based probes make them suitable for a variety of applications, from sensing the local environment to tracking molecular interactions.
Sensing Microenvironment Polarity
The emission spectrum of pyrene and its derivatives is highly sensitive to the polarity of the solvent, a phenomenon known as the Ham effect.[2] The relative intensity of the vibronic peaks in the monomer emission spectrum changes with polarity. This property can be exploited to probe the polarity of different cellular compartments or the binding sites of proteins.
Experimental Protocol: Measuring Microenvironment Polarity
-
Probe Preparation: Prepare a stock solution of the pyrene-based probe (e.g., this compound) in a suitable organic solvent (e.g., ethanol or DMSO).
-
Sample Incubation: Incubate the cells or biomolecules of interest with the probe at an appropriate concentration and for a sufficient time to allow for incorporation into the desired environment.[1]
-
Fluorescence Measurement: Using a spectrofluorometer, excite the sample at approximately 340 nm.[1]
-
Data Acquisition: Record the fluorescence emission spectrum from 350 nm to 500 nm.[1]
-
Data Analysis: Analyze the changes in the ratios of the vibronic peak intensities to determine the local polarity.
Measuring Membrane Fluidity via Excimer Formation
At higher concentrations or in environments that promote molecular proximity, such as biological membranes, pyrene and its derivatives can form excited-state dimers called excimers.[1] These excimers exhibit a broad, red-shifted fluorescence emission centered around 470-500 nm.[1][8] The ratio of the excimer to monomer fluorescence intensity (Ie/Im) is dependent on the fluidity or viscosity of the membrane, with a higher ratio indicating increased fluidity.[1]
Experimental Protocol: Assessing Membrane Fluidity
-
Probe Labeling: Label the biological membrane of interest (e.g., cells or liposomes) with a pyrene-based probe suitable for membrane studies, such as pyrenedecanoic acid.[1]
-
Fluorescence Measurement: Excite the labeled sample at approximately 340 nm.[1]
-
Data Acquisition: Record the fluorescence emission spectrum from 350 nm to 600 nm.[1]
-
Data Analysis: Determine the fluorescence intensity of the monomer peak (Im at ~375 nm) and the excimer peak (Ie at ~470 nm). The ratio of Ie/Im provides a measure of membrane fluidity.[1] An increase in this ratio corresponds to an increase in membrane fluidity.[1]
Workflow for Membrane Fluidity Assessment
Caption: A schematic workflow for determining membrane fluidity using a pyrene-based probe.
Covalent Labeling of Biomolecules
The carboxylic acid group of this compound allows for its covalent attachment to biomolecules, enabling the study of their structure, function, and interactions.[2] This is a key advantage over unsubstituted pyrene.[2]
Experimental Protocol: Covalent Labeling of Proteins
-
Activation of PBA: Dissolve this compound in an anhydrous organic solvent like DMF. Add N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent (e.g., EDC) in a slight molar excess to form the PBA-NHS ester.[2]
-
Conjugation Reaction: Add the activated PBA-NHS ester solution to the protein solution in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5-8.0).[2]
-
Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C.[2]
-
Purification: Remove the excess, unreacted probe by dialysis or size-exclusion chromatography.
Signaling Pathway of Pyrene Excimer Formation
Caption: Simplified diagram illustrating the formation of pyrene excimers.
Conclusion
This compound and other pyrene-based derivatives are powerful fluorescent probes with a wide range of applications in biological research.[9] Their sensitivity to the microenvironment provides valuable insights into cellular processes that are often difficult to obtain with other methods.[3] While this compound offers the significant advantage of being conjugatable to biomolecules, other derivatives have been synthesized for specific applications such as the detection of metal ions.[6][7] The choice of the most suitable probe ultimately depends on the specific research question and the experimental system. By understanding their photophysical properties and the principles behind their application, researchers can effectively leverage these tools to advance their scientific discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Sensitive Concentration- and Polarity-Dependent Pyrene-Derived Vibrationally Resolved Fluorescence Probe for The Polymer Interdiffusion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Application of Pyrene-Based Fluorescent Probe for the Continuous Detection of Cu2+ and Picric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Application of Pyrene‐Based Fluorescent Probe for the Continuous Detection of Cu2+ and Picric Acid | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Protein Labeling: 1-Pyrenebutyric Acid vs. N-(1-pyrenyl)maleimide
In the fields of biochemical research and drug development, fluorescent labeling of proteins is a cornerstone technique for elucidating protein structure, function, and interactions.[1] Among the diverse array of fluorescent probes, pyrene (B120774) and its derivatives are particularly valuable due to the unique photophysical properties of the pyrene moiety.[2][3] Pyrene exhibits a long fluorescence lifetime, and its emission spectrum is highly sensitive to the local microenvironment's polarity.[2][4] A key feature is its ability to form an excited-state dimer, or "excimer," when two pyrene molecules are in close proximity (approximately 10 Å), resulting in a characteristic red-shifted fluorescence emission.[5][6] This phenomenon provides a powerful tool for monitoring changes in molecular distance, such as those occurring during protein folding, oligomerization, or protein-protein interactions.[5][6]
This guide provides a detailed comparison of two popular pyrene-based labeling reagents: 1-Pyrenebutyric acid (PBA) and N-(1-pyrenyl)maleimide (NPM). The fundamental difference between them lies in their reactive groups, which target different amino acid residues on a protein. PBA, typically activated as an N-hydroxysuccinimide (NHS) ester, targets primary amines, while NPM targets free thiol groups.[7][8] This distinction dictates the specificity, experimental design, and ultimate application of the labeling strategy.
Quantitative Performance Comparison
The choice between an amine-reactive and a thiol-reactive labeling strategy is critical and depends on the protein of interest and the experimental goals. The following table summarizes the key performance characteristics of this compound (as its amine-reactive NHS ester) and N-(1-pyrenyl)maleimide.
| Parameter | This compound (Amine-Reactive NHS Ester) | N-(1-pyrenyl)maleimide (Cysteine-Reactive) | Data Source(s) |
| Target Residue(s) | Primary amines (ε-amino group of Lysine (B10760008), N-terminus) | Free thiols (sulfhydryl group of Cysteine) | [1][7][8] |
| Reaction Chemistry | Acylation (forms a stable amide bond) | Michael Addition (forms a stable thioether bond) | [7][9][10] |
| Optimal Reaction pH | 7.5–8.5 | 6.5–7.5 | [1] |
| Reaction Speed | 1–4 hours at room temperature | ~30 minutes to 2 hours at room temperature | [1][5][11] |
| Specificity | Lower specificity; labels multiple accessible lysine residues | High specificity for free cysteines, enabling site-specific labeling | [1][12] |
| Stability of Conjugate | Very stable amide bond | Stable thioether bond | [7] |
| Excitation Max (λex) | ~345 nm | ~338 nm | [7][8] |
| Monomer Emission (λem) | ~375-400 nm | ~376, 396, 416 nm | [7][8][13] |
| Excimer Emission (λem) | ~470-480 nm | ~460-500 nm | [2][6][8] |
| Key Competing Reaction | Hydrolysis of the NHS ester in aqueous buffer | Oxidation of cysteine thiols to disulfides | [1] |
Chemical Principles and Reaction Pathways
The distinct reactivity of PBA and NPM stems from their functional groups. Understanding these chemical pathways is essential for successful protein conjugation.
This compound (PBA): Amine-Reactive Labeling
The carboxylic acid group of PBA itself is not reactive towards proteins. It must first be activated, most commonly by converting it into an N-hydroxysuccinimide (NHS) ester.[2][14] This PBA-NHS ester is an amine-reactive reagent that readily couples with nucleophilic primary amino groups found on the N-terminus of the polypeptide chain and the side chains of lysine residues.[5][7] The reaction, which forms a stable amide bond, is typically performed in a slightly alkaline buffer (pH 7.5-8.5) to ensure that the target amino groups are deprotonated and thus more nucleophilic.[5]
Chemical pathway for amine-reactive protein labeling with PBA-NHS ester.
N-(1-pyrenyl)maleimide (NPM): Cysteine-Reactive Labeling
NPM belongs to the maleimide (B117702) class of reagents, which are highly selective for thiol (sulfhydryl) groups.[9][10] The reaction proceeds via a Michael addition, where the thiol group of a cysteine residue attacks the double bond of the maleimide ring, forming a stable thioether linkage.[9] This reaction is most efficient at a pH range of 6.5-7.5.[1] Below this range, the thiol group is protonated and less reactive, while at higher pH, the maleimide can react with amines and undergo hydrolysis.[9] The low natural abundance of cysteine compared to lysine makes NPM an excellent choice for site-specific labeling.[9][12]
Chemical pathway for cysteine-reactive protein labeling with NPM.
Experimental Protocols
Detailed and reproducible protocols are essential for successful protein labeling. Below are representative protocols for both amine-reactive and cysteine-reactive strategies.
Protocol 1: Protein Labeling with this compound N-Hydroxysuccinimide Ester (PBA-NHS)
This protocol provides a general framework for labeling proteins via primary amines.[6][7]
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.0).[2] Avoid buffers like Tris or glycine.[5]
-
This compound N-hydroxysuccinimide ester (PBA-NHS).[]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[6]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).[2]
-
Purification column (e.g., Sephadex G-25) or dialysis equipment.[7]
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.[6]
-
PBA-NHS Stock Solution: Immediately before use, dissolve PBA-NHS in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[5]
-
Labeling Reaction: While gently stirring the protein solution, add a 5- to 20-fold molar excess of the PBA-NHS stock solution.[5][6] The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6][7]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 30 minutes to quench any unreacted PBA-NHS ester.[2][5]
-
Purification: Remove unreacted probe by passing the solution through a size-exclusion chromatography column (e.g., G-25) or by dialysis against a suitable buffer (e.g., PBS).[5][14] The labeled protein will typically be in the first colored fraction to elute.[5]
-
Characterization (Degree of Labeling - DOL):
Protocol 2: Protein Labeling with N-(1-pyrenyl)maleimide (NPM)
This protocol outlines the steps for labeling protein cysteine residues.
Materials:
-
Protein of interest in a degassed, amine-free buffer (e.g., PBS, pH 7.0-7.5).[10][16]
-
N-(1-pyrenyl)maleimide (NPM).[8]
-
Anhydrous DMF or DMSO.[10]
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[8][16]
-
Purification column (e.g., Sephadex G-25) or dialysis equipment.[11]
Procedure:
-
Protein Preparation: Dissolve the protein at 1-10 mg/mL in degassed reaction buffer.[10]
-
(Optional) Reduction of Disulfides: If the target cysteine(s) are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[11][16] If using DTT, it must be removed by dialysis or a desalting column before adding NPM, as DTT contains a free thiol.[16]
-
NPM Stock Solution: Prepare a 10 mM stock solution of NPM in anhydrous DMSO or DMF.[16]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NPM stock solution to the protein solution.[16] Flush the vial with an inert gas (e.g., nitrogen or argon) to minimize re-oxidation of thiols.[11]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[10]
-
Purification: Separate the labeled protein from unreacted NPM using size-exclusion chromatography or dialysis.[10][11]
-
Characterization (Degree of Labeling - DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~338 nm (for pyrene).[8]
-
Calculate the DOL using the Beer-Lambert law and the respective molar extinction coefficients.
-
Visualizing the Process
General Experimental Workflow
The overall process for labeling proteins, whether targeting amines or thiols, follows a consistent workflow from preparation to final characterization.
A generalized workflow for protein labeling experiments.
Principle of Pyrene Excimer Fluorescence
A primary application of pyrene labeling is to monitor molecular proximity. When two pyrene-labeled molecules or two labeled sites on the same molecule are distant, excitation results in characteristic monomer fluorescence. When they are brought into close proximity (~10 Å), excimer fluorescence is observed at a longer wavelength.[6]
Principle of using pyrene excimer fluorescence to detect protein-protein interaction.
Conclusion: Making the Right Choice
The decision between this compound and N-(1-pyrenyl)maleimide hinges on the specific research question and the characteristics of the target protein.
-
Choose this compound (via NHS ester) for general labeling when the goal is to attach multiple probes to a protein. This strategy is well-suited for applications like monitoring protein folding or aggregation where changes in the overall solvent exposure of many pyrene labels are of interest.[3][6] However, be aware that this can result in a heterogeneous population of labeled proteins, which may not be suitable for all applications.[1]
-
Choose N-(1-pyrenyl)maleimide when specificity is paramount. Thiol-reactive labeling is the preferred method for site-specific modification, especially for proteins that have a single accessible cysteine or have been engineered to contain one at a specific location.[1][9] This precision is crucial for FRET studies, mapping specific domains, or investigating the local environment of a single residue without affecting other parts of the protein.[9]
Both reagents leverage the powerful, environment-sensitive fluorescence of the pyrene moiety, making them invaluable tools in the researcher's toolkit. By understanding their distinct chemistries and performance characteristics, scientists can select the optimal probe to illuminate the complexities of protein behavior.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]
- 13. N-(1-pyrene)maleimide: a fluorescent cross-linking reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 16. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
1-Pyrenebutyric Acid vs. Fluorescein-Based Probes: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that significantly impacts experimental outcomes. This guide provides a comprehensive comparison of 1-pyrenebutyric acid (PBA) and fluorescein-based probes, offering an objective analysis of their performance characteristics supported by experimental data and detailed protocols.
This compound, a derivative of the polycyclic aromatic hydrocarbon pyrene (B120774), has emerged as a versatile fluorescent tool in biochemical and biomedical research.[1] Its unique photophysical properties, particularly its sensitivity to the local microenvironment, distinguish it from commonly used fluorophores like fluorescein (B123965).[1][2] This guide will delve into the distinct advantages of PBA, providing a clear rationale for its selection in various research applications.
Quantitative Comparison of Photophysical Properties
The selection of a fluorescent probe is fundamentally guided by its photophysical properties. The following table summarizes the key performance indicators for this compound and fluorescein, providing a direct comparison to inform experimental design.
| Property | This compound (PBA) | Fluorescein (FITC) | Key Considerations & References |
| Typical Excitation Maxima (nm) | ~343, 326, 313, 276 | ~490 | PBA's multiple absorption bands offer flexibility in excitation source selection.[3] Fluorescein's single excitation peak is in the visible range.[4] |
| Typical Emission Maxima (nm) | Monomer: ~377, 397 (vibronic peaks)Excimer: ~480 | ~515-520 | PBA exhibits environment-sensitive monomer emission and a distinct, red-shifted excimer emission at high concentrations or proximity.[3][5] Fluorescein has a characteristic green emission.[4] |
| Stokes Shift (nm) | Monomer: ~35-55Excimer: ~140 | ~25-30 | PBA's excimer formation leads to a significantly larger Stokes shift, which is advantageous for minimizing background interference.[1] |
| Fluorescence Lifetime (τ, ns) | ~100-200 (in deoxygenated solution) | ~4 | PBA possesses an exceptionally long fluorescence lifetime, making it ideal for time-resolved fluorescence measurements and reducing interference from short-lived autofluorescence.[5][6] |
| Quantum Yield (Φ) | ~0.38 (in Ethanol) | ~0.95 (in 0.1 M NaOH) | Fluorescein has a very high quantum yield under optimal conditions, leading to bright signals.[4][5] |
| Environmental Sensitivity | Highly sensitive to polarity and viscosity. | Sensitive to pH. | PBA's fluorescence is strongly influenced by the polarity of its microenvironment, making it an excellent reporter of molecular interactions and conformational changes.[1][2] Fluorescein's fluorescence is highly dependent on pH, which can be a limitation in environments with fluctuating pH.[4][7] |
| Photostability | Generally more photostable. | Prone to photobleaching. | Fluorescein is known to photobleach rapidly upon intense light exposure, which can compromise quantitative measurements.[4][8] |
Key Advantages of this compound
The distinct photophysical properties of PBA translate into several key advantages over fluorescein-based probes in various experimental contexts.
1. Environmental Sensitivity for Probing Molecular Interactions: PBA's fluorescence is highly sensitive to the polarity and viscosity of its immediate surroundings.[1] In non-polar environments, its emission spectrum shows well-resolved vibronic bands. As the polarity of the environment increases, these bands broaden and undergo a red-shift.[1] This solvatochromism makes PBA an exceptional tool for studying protein folding, conformational changes, and ligand binding events that alter the local environment of the probe.[1]
2. Excimer Formation for Proximity Assays: A unique characteristic of pyrene and its derivatives is the formation of an "excimer" (excited-state dimer) at high local concentrations or when two pyrene molecules are in close proximity (<10 Å).[1] This excimer exhibits a broad, red-shifted emission at around 470 nm, which is easily distinguishable from the monomer emission (around 375-400 nm).[1][5] This phenomenon provides a powerful tool for monitoring processes that involve changes in intermolecular or intramolecular distances, such as protein dimerization, membrane fusion, and nucleic acid hybridization.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Pyrenebutyric Acid and Dansyl Chloride for Protein Studies
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable fluorescent probe is a critical step in protein studies, directly impacting the quality and reliability of experimental data. Among the myriad of available options, 1-Pyrenebutyric acid (PBA) and Dansyl chloride stand out as two of the most widely utilized reagents for labeling proteins. Their utility stems from the sensitivity of their fluorescence to the local microenvironment, providing valuable insights into protein conformation, dynamics, and interactions. This guide presents a comprehensive, data-driven comparison of this compound and Dansyl chloride to aid researchers in making an informed decision for their specific applications.
At a Glance: Key Performance Indicators
The following table summarizes the key photophysical and chemical properties of this compound and Dansyl chloride when conjugated to proteins. These parameters are crucial for designing and interpreting fluorescence-based protein assays.
| Property | This compound (PBA) | Dansyl Chloride | Key Considerations & References |
| Excitation Max (λex) | ~343 nm | ~340 nm | Both probes are excited in the UV-A range, which can be advantageous for minimizing autofluorescence from biological samples.[1] |
| Emission Max (λem) | Monomer: ~377, 397 nm; Excimer: ~480 nm | ~450 - 550 nm (highly solvent dependent) | PBA's dual emission (monomer and excimer) is a unique feature for studying proximity events. Dansyl chloride's emission is highly sensitive to the polarity of its environment.[1][2] |
| Fluorescence Lifetime (τ) | ~100-200 ns in ethanol | 10-20 ns for protein conjugates | PBA's long lifetime is beneficial for time-resolved fluorescence measurements and minimizing interference from short-lived fluorescent species.[3] |
| Quantum Yield (Φ) | Environment-dependent; increases in non-polar environments. | Environment-dependent; generally moderate to high in non-polar environments. | Both probes exhibit enhanced fluorescence in hydrophobic protein pockets, making them excellent reporters of conformational changes.[3] |
| Reactive Group | Carboxylic acid (activated to NHS ester) | Sulfonyl chloride | Both primarily target primary amines (lysine residues and N-terminus) on proteins.[1] |
| Labeling Reaction pH | 7.2 - 8.5 | 8.5 - 10.0 | The optimal pH for labeling differs, which may be a consideration for protein stability. |
| Environmental Sensitivity | High (solvatochromic, excimer formation) | High (solvatochromic) | Both are excellent probes for studying changes in the local protein environment. Dansyl chloride's fluorescence is particularly sensitive to solvent polarity.[2] |
| Stability of Conjugate | Stable amide bond | Stable sulfonamide bond | Both form robust covalent bonds with proteins. |
In-Depth Analysis
This compound: A Probe for Proximity and Polarity
This compound is a derivative of pyrene (B120774), a polycyclic aromatic hydrocarbon known for its unique photophysical properties. The butyric acid side chain provides a convenient handle for covalent attachment to biomolecules.
Key Features:
-
Excimer Formation: A hallmark of pyrene and its derivatives is the formation of an "excimer" (excited-state dimer) when two pyrene moieties are in close proximity (approximately 3-4 Å). This results in a distinct, red-shifted emission band around 480 nm, in addition to the monomer emission at shorter wavelengths. This property is invaluable for studying protein-protein interactions, protein folding, and conformational changes that alter the distance between two labeled sites.
-
Environmental Sensitivity: The fluorescence emission spectrum of the pyrene monomer is sensitive to the polarity of its local environment. In non-polar environments, the vibronic fine structure of the emission spectrum is well-resolved. As the polarity of the solvent increases, the fine structure is lost. This solvatochromism allows for the probing of hydrophobic pockets within proteins.
-
Long Fluorescence Lifetime: PBA possesses a long fluorescence lifetime, which is advantageous for time-resolved fluorescence studies and for minimizing background fluorescence from endogenous biomolecules.
Dansyl Chloride: A Classic Probe for Environmental Sensing
Dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride) has a long history in protein chemistry, initially used for N-terminal amino acid analysis. Its utility as a fluorescent probe stems from the significant changes in its fluorescence properties upon conjugation and in response to its environment.
Key Features:
-
High Environmental Sensitivity: The fluorescence quantum yield and emission maximum of dansyl-protein conjugates are highly dependent on the polarity of the local environment. The fluorescence is significantly enhanced in non-polar environments, such as the hydrophobic interior of a protein, making it an excellent reporter of protein conformational changes and ligand binding events.[2]
-
Small Size: The dansyl group is relatively small, which can minimize potential perturbations to the structure and function of the labeled protein.
-
Versatility: Dansyl chloride has been used in a wide range of applications, from protein sequencing to fluorescence resonance energy transfer (FRET) studies.
Experimental Protocols
Protein Labeling with this compound N-hydroxysuccinimide (NHS) Ester
This protocol describes the covalent attachment of PBA to primary amines on a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)
-
This compound N-hydroxysuccinimide ester (PBA-NHS)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in the appropriate amine-free buffer.
-
PBA-NHS Stock Solution: Immediately before use, dissolve PBA-NHS in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the PBA-NHS stock solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction.
-
Purification: Remove unreacted probe and byproducts by size-exclusion chromatography.
Protein Labeling with Dansyl Chloride
This protocol outlines the procedure for labeling a protein with Dansyl chloride.
Materials:
-
Protein of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0)
-
Dansyl chloride
-
Dialysis tubing or desalting column for purification
Procedure:
-
Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in the labeling buffer.
-
Dansyl Chloride Solution: Prepare a stock solution of Dansyl chloride in acetone (e.g., 1-5 mg/mL).
-
Labeling Reaction: While gently stirring the protein solution at 4°C, slowly add the Dansyl chloride solution. The molar ratio of Dansyl chloride to protein should be optimized for the specific protein, typically ranging from 2:1 to 10:1.
-
Incubation: Continue stirring the reaction mixture at 4°C for 1-2 hours or overnight in the dark.
-
Purification: Remove unreacted Dansyl chloride by extensive dialysis against a suitable buffer (e.g., PBS) at 4°C or by using a desalting column.
Visualizing the Chemistry and Workflows
Caption: Chemical reactions for labeling proteins with this compound and Dansyl chloride.
Caption: A logical workflow for the comparative analysis of protein labeling and fluorescence.
Conclusion: Making the Right Choice
Both this compound and Dansyl chloride are powerful tools for investigating protein structure and function. The choice between them depends on the specific experimental goals.
-
Choose this compound when:
-
Studying protein-protein interactions or conformational changes involving significant changes in distance between two points on the protein(s) is the primary goal, by leveraging excimer formation.
-
Time-resolved fluorescence measurements are planned, taking advantage of its long fluorescence lifetime.
-
Probing the polarity of specific, well-defined hydrophobic regions within a protein is of interest.
-
-
Choose Dansyl Chloride when:
-
A highly sensitive reporter of changes in the local environment's polarity is needed.
-
A smaller, potentially less perturbing probe is desired.
-
The experimental setup is optimized for excitation in the UV and emission in the blue-green region of the spectrum.
-
Ultimately, the optimal choice of fluorescent probe requires careful consideration of the protein system under investigation and the specific questions being addressed. This guide provides the foundational data and protocols to assist researchers in navigating this selection process and advancing their protein-related research.
References
A Head-to-Head Comparison of 1-Pyrenebutyric Acid and DPH for Measuring Membrane Fluidity
A definitive guide for researchers navigating the choice between two classic fluorescent probes for the analysis of lipid bilayer dynamics.
In the intricate world of cellular biology and drug development, understanding the fluidity of cell membranes is paramount. Membrane fluidity, a measure of the viscosity of the lipid bilayer, influences a host of cellular processes, including signal transduction, membrane trafficking, and the function of membrane-bound proteins. For researchers seeking to quantify this critical parameter, two fluorescent probes have long stood as reliable workhorses: 1-Pyrenebutyric acid (PBA) and 1,6-Diphenyl-1,3,5-hexatriene (DPH). This guide provides a comprehensive cross-validation of these two probes, presenting a direct comparison of their performance, detailed experimental protocols, and supporting data to aid researchers in selecting the optimal tool for their specific needs.
Principles of Detection: Two Probes, Two Perspectives
While both PBA and DPH are employed to measure membrane fluidity, they do so by reporting on different aspects of lipid dynamics, a crucial distinction for the nuanced interpretation of experimental results.
This compound (PBA): A Tale of Two Molecules
PBA's utility as a membrane probe is rooted in its unique photophysical property of forming "excimers" (excited-state dimers). When a pyrene (B120774) molecule in its excited state encounters another in its ground state, they can form a transient, associated species that emits light at a longer wavelength than the individual monomer. The ratio of excimer to monomer fluorescence intensity (E/M ratio) is dependent on the probe's concentration and its lateral diffusion rate within the membrane. A higher E/M ratio signifies increased molecular collisions, indicative of a more fluid membrane that allows for greater lateral movement. Consequently, PBA is considered a probe of the lateral mobility within the outer region of the lipid bilayer.[1]
1,6-Diphenyl-1,3,5-hexatriene (DPH): The Dance of Anisotropy
In contrast, DPH provides insights into the "order" or rotational freedom of lipid acyl chains deep within the hydrophobic core of the membrane.[1] DPH is a hydrophobic molecule that aligns itself with the lipid chains. When excited with polarized light, the extent to which the emitted light is depolarized is a function of the probe's rotational mobility. In a highly fluid membrane, DPH can rotate more freely, leading to greater depolarization and thus lower fluorescence anisotropy. Conversely, in a more rigid or ordered membrane, the probe's rotation is constrained, resulting in higher fluorescence anisotropy. Therefore, DPH fluorescence anisotropy is inversely correlated with membrane fluidity.
Head-to-Head Comparison: Quantitative Data
Direct comparative studies using both PBA and DPH in the same experimental systems provide invaluable data for cross-validation. The following tables summarize key findings from such studies.
Table 1: Comparison of PBA and DPH in Response to Physical and Chemical Perturbations in Model Membranes (Dilaurylphosphatidylcholine Liposomes)
| Perturbation | Pyrene Excimer/Monomer (E/M) Ratio | DPH Fluorescence Polarization (P) | Correlation (r) |
| Temperature Decrease (37°C to 8°C) | Decreased | Increased | 0.99 |
| Pressure Increase (0.1 to 70 MPa) | Decreased | Increased | 0.99 |
| Cholesterol Enrichment (up to 0.30 mole fraction) | Decreased | Increased | 0.99 |
Data adapted from Macdonald, A. G., et al. (1988). Biochimica et Biophysica Acta (BBA) - Biomembranes.[1]
Table 2: Comparison of PBA and DPH in Human Erythrocyte Membranes from Renal Dialysis Patients
| Patient Group | Pyrene Dimer/Monomer Ratio (vs. Controls) | DPH Anisotropy (vs. Controls) |
| Pre-dialysis | Significantly Lower | Unchanged |
| Post-dialysis | Significantly Lower | Unchanged |
| CAPD Patients | Increased Fluidity (less marked) | Increased Fluidity (more marked) |
Data adapted from McClean, E., et al. (1995). Irish Journal of Medical Science.[2]
These studies highlight that while both probes generally report on changes in membrane fluidity, their sensitivities can differ depending on the nature of the perturbation and the specific membrane environment. The strong correlation observed in liposomes under various physical stresses suggests that for these model systems, the two probes provide highly consistent information.[1] However, the study on erythrocyte membranes indicates that in a complex biological membrane, PBA and DPH can offer complementary, and sometimes differing, insights into membrane dynamics.[2]
Experimental Workflows
The following diagram illustrates the parallel experimental workflows for measuring membrane fluidity using PBA and DPH.
Experimental Protocols
Protocol 1: Membrane Fluidity Measurement using this compound (PBA)
-
Probe Preparation: Prepare a stock solution of PBA (e.g., 1-10 mM) in a suitable organic solvent such as ethanol (B145695) or dimethylformamide (DMF).
-
Labeling of Membranes:
-
For cell suspensions, add the PBA stock solution to the cell suspension (e.g., 10^6 cells/mL in a suitable buffer) to a final concentration typically in the range of 1-10 µM.
-
For liposomes, the PBA can be co-sonicated with the lipids during vesicle preparation or added to a pre-formed liposome (B1194612) suspension.
-
-
Incubation: Incubate the labeled sample at the desired temperature (e.g., 37°C) for a period of 30-60 minutes in the dark to allow for probe incorporation into the membranes.
-
Fluorescence Measurement:
-
Transfer the labeled sample to a quartz cuvette.
-
Using a spectrofluorometer, excite the sample at approximately 336 nm.
-
Record the emission spectrum from approximately 350 nm to 550 nm.
-
Identify the monomer emission peak (typically around 379 nm) and the excimer emission peak (a broad band centered around 470 nm).
-
-
Data Analysis: Calculate the Excimer to Monomer (E/M) ratio by dividing the fluorescence intensity at the excimer peak by the intensity at the monomer peak. An increase in the E/M ratio corresponds to an increase in membrane fluidity.
Protocol 2: Membrane Fluidity Measurement using 1,6-Diphenyl-1,3,5-hexatriene (DPH)
-
Probe Preparation: Prepare a stock solution of DPH (e.g., 1-2 mM) in a solvent like tetrahydrofuran (B95107) (THF) or acetone. Due to its hydrophobicity, DPH is poorly soluble in aqueous solutions.
-
Labeling of Membranes:
-
Dilute the DPH stock solution into the measurement buffer with vigorous vortexing to create a final probe concentration of approximately 1-2 µM. The final concentration of the organic solvent should be kept to a minimum (<0.2%).
-
Add the cell or liposome suspension to the DPH-containing buffer. The final lipid-to-probe ratio should be high (e.g., >200:1) to avoid homo-FRET.
-
-
Incubation: Incubate the sample at the desired temperature for 30-60 minutes in the dark.
-
Fluorescence Anisotropy Measurement:
-
Place the labeled sample in a cuvette within a fluorometer equipped with polarizers.
-
Excite the sample with vertically polarized light at approximately 360 nm.
-
Measure the intensity of the emitted light through both vertical (I_VV) and horizontal (I_VH) polarizers.
-
Excite the sample with horizontally polarized light and measure the emission intensity through both vertical (I_HV) and horizontal (I_HH) polarizers.
-
-
Data Analysis: Calculate the fluorescence anisotropy (r) using the following equation:
r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
where G is the grating correction factor, calculated as G = I_HV / I_HH. A decrease in the anisotropy value (r) indicates an increase in membrane fluidity.
Conclusion: A Complementary Toolkit for Membrane Analysis
Both this compound and DPH are powerful tools for the investigation of membrane fluidity. The choice between them, or indeed the decision to use them in concert, depends on the specific research question.
-
PBA is particularly well-suited for studying the lateral diffusion of molecules within the membrane, providing information about the dynamic properties of the outer leaflet.
-
DPH offers a robust measure of the static order and rotational dynamics of the acyl chains within the hydrophobic core of the bilayer.
As demonstrated by comparative studies, these probes can provide both corroborating and complementary information.[2] For a comprehensive understanding of membrane fluidity, especially in complex biological systems, the cross-validation of results using both PBA and DPH is a highly recommended strategy. This dual-pronged approach allows researchers to dissect the distinct contributions of lateral mobility and acyl chain order to the overall fluidity of the membrane, leading to a more complete and nuanced picture of this fundamental cellular property.
References
- 1. Temperature, pressure and cholesterol effects on bilayer fluidity; a comparison of pyrene excimer/monomer ratios with the steady-state fluorescence polarization of diphenylhexatriene in liposomes and microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of two fluorescent probes for the measurement of erythrocyte membrane fluidity in renal dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Cellular Landscapes: A Comparative Guide to 1-Pyrenebutyric Acid's Performance
For researchers, scientists, and drug development professionals, the precise interrogation of cellular environments is paramount. The selection of an appropriate molecular probe is a critical decision that dictates the success and reliability of experimental outcomes. This guide provides an in-depth comparison of 1-Pyrenebutyric acid (PBA), a versatile fluorescent probe, with other common alternatives. By presenting objective performance data and detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions for their specific cellular and molecular investigations.
Overview of this compound (PBA)
This compound is a fluorescent probe highly regarded for its sensitivity to the microenvironment.[1] Its core structure consists of a hydrophobic pyrene (B120774) moiety attached to a four-carbon aliphatic chain ending in a carboxylic acid.[2] This unique bifunctional nature underpins its wide range of applications. The pyrene group's fluorescence is exquisitely sensitive to the polarity and viscosity of its surroundings, while the carboxylic acid provides a reactive handle for covalent conjugation to biomolecules.[2][3]
Performance Comparison of Fluorescent Probes
The efficacy of a fluorescent probe is determined by its photophysical properties and its performance in specific applications. This section provides a quantitative comparison of PBA with other widely used probes for assessing local environmental polarity, viscosity, reactive oxygen species (ROS), and for DNA quantification.
Photophysical Properties in Different Solvents
The choice of a fluorescent probe is often guided by its excitation and emission characteristics, Stokes shift, fluorescence lifetime, and quantum yield. The following table summarizes these key photophysical properties for PBA, Nile Red, and a representative BODIPY probe in solvents of varying polarity. This data allows for a direct comparison of their performance under different environmental conditions.[1]
| Probe | Solvent | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Fluorescence Lifetime (τ, ns) | Quantum Yield (Φ) |
| This compound | Water | ~340 | ~375, ~395 | ~35, ~55 | ~100-200[1] | - |
| Ethanol (B145695) | ~340 | ~377, ~397 | ~37, ~57 | ~185[1] | - | |
| Nile Red | Water | - | - | - | - | - |
| Ethanol | ~552 | ~636 | ~84 | ~3.8 | High | |
| BODIPY (representative) | Water | - | - | - | - | - |
| Ethanol | ~505 | ~515 | ~10 | ~5.7 | High |
Note: The photophysical properties of fluorescent probes can vary depending on specific experimental conditions, including temperature, pH, and the presence of quenchers. The data presented here are compiled from various sources and should be considered representative values.[1]
Comparison for Reactive Oxygen Species (ROS) Detection
The detection and quantification of ROS are critical for understanding cellular signaling and oxidative stress. PBA's fluorescence lifetime is sensitive to quenching by molecular oxygen and certain free radicals, making it a useful tool for monitoring changes in intracellular ROS levels.[4][5]
| Feature | This compound (PBA) | 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) | MitoSOX™ Red |
| Principle of Detection | Fluorescence lifetime quenching by oxygen and free radicals.[4] | Oxidation to fluorescent dichlorofluorescein (DCF) by various ROS.[4] | Specific oxidation by mitochondrial superoxide (B77818) to a fluorescent product. |
| Specificity | Sensitive to overall changes in oxygen and some ROS. | Non-specific; reacts with a variety of ROS.[4] | Highly specific for mitochondrial superoxide. |
| Measurement | Fluorescence Lifetime Imaging Microscopy (FLIM) or time-resolved fluorometry. | Fluorescence intensity measurement. | Fluorescence intensity measurement. |
Comparison for DNA Quantification
PBA, particularly when formulated into nanoparticles, can be used for the fluorimetric determination of DNA.[4][6] Its fluorescence is quenched upon interaction with DNA, providing a basis for quantification.[4]
| Feature | This compound (PBA) Nanoparticles | SYBR® Green I | Ethidium Bromide |
| Principle of Detection | Quenching of PBA fluorescence upon interaction with DNA.[4] | Intercalation into the minor groove of dsDNA, leading to a large increase in fluorescence. | Intercalation between DNA base pairs, enhancing its fluorescence. |
| Specificity | Interacts with DNA. | Preferentially binds to dsDNA over ssDNA and RNA. | Intercalates into both dsDNA and RNA. |
| Linear Range (ct-DNA) | 0.2 - 15 µg/mL.[4][6] | Typically in the ng/mL to low µg/mL range. | Wide range, but generally less sensitive than SYBR® Green I. |
| Detection Limit (ct-DNA) | 0.01 µg/mL.[4][6] | Picogram range. | Nanogram range. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of fluorescent probes. The following are protocols for key experiments utilizing this compound.
Protocol 1: General Protein Labeling with PBA-NHS Ester
This protocol outlines the fundamental steps for covalently labeling a protein with this compound N-hydroxysuccinimide ester (PBASE), which targets primary amines.[7][8]
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS or bicarbonate buffer, pH 7.5-8.5).[7]
-
This compound N-hydroxysuccinimide ester (PBASE).[8]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[8]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., Sephadex G-25).[8]
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[8]
-
Prepare PBASE Stock Solution: Immediately before use, dissolve PBASE in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[7]
-
Labeling Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the PBASE stock solution.[7] Incubate the reaction for 1-2 hours at room temperature, protected from light.[7]
-
Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.[7] Incubate for an additional 30 minutes at room temperature.[7]
-
Purification: Remove unreacted PBASE by size-exclusion chromatography.[8] The first colored fraction to elute will typically contain the pyrene-labeled protein.[7]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of pyrene (around 340 nm).[7]
Protocol 2: Analysis of Cell Membrane Fluidity
The lipophilic pyrene core of PBA allows it to readily insert into lipid environments like cell membranes.[2] Changes in membrane fluidity can be monitored by observing the ratio of excimer to monomer fluorescence. An increase in this ratio corresponds to an increase in membrane fluidity.[4]
Materials:
-
Cell suspension or liposomes.
-
This compound stock solution (in ethanol or DMSO).[1]
-
Spectrofluorometer.
Procedure:
-
Probe Preparation: Prepare a stock solution of PBA in a suitable organic solvent.[1]
-
Sample Incubation: Add the PBA stock solution to the cell suspension or liposome (B1194612) sample to a final concentration typically in the micromolar range.[1] Incubate to allow the probe to incorporate into the membrane.[1]
-
Fluorescence Measurement: Excite the sample at approximately 340 nm using a spectrofluorometer.[4]
-
Data Acquisition: Record the fluorescence emission spectrum from 350 nm to 500 nm.[1]
-
Data Analysis: Determine the fluorescence intensities at the monomer emission maximum (~375-400 nm) and the excimer emission maximum (~470 nm).[4] Calculate the excimer-to-monomer intensity ratio (Ie/Im) as an indicator of membrane fluidity.[4]
Visualizing Cellular Mechanisms and Workflows
Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures. The following visualizations are provided in the DOT language for use with Graphviz.
Cellular Uptake of Cell-Penetrating Peptides (CPPs) Modulated by PBA
PBA can dramatically alter the mechanism of cellular entry for cell-penetrating peptides (CPPs).[2] In the absence of PBA, CPPs are typically taken up via endocytosis. However, the addition of pyrenebutyrate facilitates direct translocation across the cell membrane, leading to rapid cytosolic distribution.[2][9]
Caption: PBA shifts CPP uptake from endocytosis to direct translocation.
General Experimental Workflow for Protein Labeling with PBA
The following diagram illustrates the key steps involved in labeling a target protein with PBA-NHS ester.[7]
Caption: Workflow for labeling proteins with PBA-NHS ester.
Workflow for Membrane Fluidity Analysis using PBA
This diagram outlines the general workflow for assessing cell membrane fluidity using the excimer-to-monomer fluorescence ratio of PBA.[4]
Caption: Workflow for membrane fluidity analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Variation of this compound fluorescence lifetime in single living cells treated with molecules increasing or decreasing reactive oxygen species levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence determination of DNA with this compound nanoparticles coated with beta-cyclodextrin as a fluorescence probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Direct and rapid cytosolic delivery using cell-penetrating peptides mediated by pyrenebutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative comparison of 1-Pyrenebutyric acid and Prodan for polarity sensing
A quantitative guide for researchers, scientists, and drug development professionals in selecting the optimal fluorescent probe for polarity sensing applications.
The selection of an appropriate fluorescent probe is a critical decision in the design of experiments aimed at elucidating the intricacies of cellular microenvironments and molecular interactions. Both 1-Pyrenebutyric acid (PBA) and 6-propionyl-2-(dimethylamino)naphthalene (Prodan) are widely utilized polarity sensors, yet their distinct photophysical properties make them suitable for different applications. This guide provides a comprehensive, data-driven comparison of PBA and Prodan to aid in the informed selection of the most suitable probe for your research needs.
At a Glance: Key Differences
| Feature | This compound (PBA) | Prodan |
| Sensing Mechanism | Vibronic fine structure (I₁/I₃ ratio), Excimer formation, Solvatochromic shift | Large solvatochromic shift (Stokes shift) |
| Key Advantage | Ratiometric sensing (I₁/I₃) is less prone to artifacts from probe concentration or excitation intensity fluctuations. Excimer formation provides information on proximity and membrane fluidity. | Extremely sensitive to polar environments, exhibiting a large and easily measurable shift in emission wavelength. |
| Typical Application | Probing hydrophobic pockets in proteins, assessing membrane polarity and fluidity, proximity assays. | Sensing polarity in membranes and protein binding sites, particularly sensitive to the presence of water. |
Quantitative Photophysical Comparison
The polarity sensing capabilities of fluorescent probes are rooted in their photophysical responses to changes in the dielectric properties of their immediate environment. The following tables summarize the key photophysical parameters for PBA and Prodan in a range of solvents with varying polarities.
This compound (PBA)
The fluorescence of PBA is characterized by distinct vibronic bands. The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃), known as the Py scale, is particularly sensitive to the polarity of the microenvironment. In a non-polar environment, the I₁/I₃ ratio is low, whereas in a polar environment, it is high[1].
| Solvent | Dielectric Constant (ε) | Emission Maxima (λₑₘ, nm) | I₁/I₃ Ratio | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |
| Methanol | 32.7 | 377, 397[2] | - | 0.19 - 0.22[2] | 5.1[2] |
| Ethanol | 24.6 | 377, 397[2] | - | 0.38[2] | ~100 (deoxygenated)[2] |
| Acetonitrile | 37.5 | ~378, ~398[2] | - | - | - |
| DMSO | 46.7 | ~378, ~398[2] | - | - | - |
| Water | 80.1 | - | - | - | 185 (in living cells, N₂)[3] |
Prodan
Prodan exhibits a significant red-shift in its emission spectrum as the polarity of the solvent increases. This large Stokes shift is a hallmark of its utility as a polarity sensor. The fluorescence of PRODAN is highly sensitive to solvent polarity, with the emission maximum varying from 401 nm in cyclohexane (B81311) to 531 nm in water[4].
| Solvent | Dielectric Constant (ε) | Absorption Max (λₐbs, nm) | Emission Max (λₑₘ, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |
| Cyclohexane | 2.02 | 358 | 401 | 3200 | - |
| Toluene | 2.38 | 358 | 415 | 4200 | 0.70 |
| Acetone | 20.7 | 358 | 450 | 6500 | - |
| Ethanol | 24.6 | 355 | 485 | 8600 | 0.89 |
| Acetonitrile | 37.5 | 356 | 470 | 7800 | - |
| Water | 80.1 | 360 | 531 | 10800 | - |
Data compiled from multiple sources, slight variations may exist.
Lippert-Mataga Analysis: A Quantitative Measure of Polarity Sensitivity
The Lippert-Mataga equation provides a quantitative measure of a fluorophore's sensitivity to solvent polarity by relating the Stokes shift to the dielectric constant and refractive index of the solvent. A larger slope in the Lippert-Mataga plot indicates a greater change in the dipole moment of the fluorophore upon excitation and, consequently, a higher sensitivity to the polarity of the surrounding medium.
While a pre-compiled Lippert-Mataga plot for this compound was not found in the searched literature, a plot can be constructed using its Stokes shift data in various solvents. Pyrene (B120774) derivatives are known to exhibit this solvatochromic behavior.
For Prodan, a well-established Lippert-Mataga plot demonstrates its strong response to solvent polarity. The plot for Prodan typically shows a good linear correlation, confirming that the large Stokes shift is primarily due to the reorientation of solvent dipoles around the excited-state dipole moment of the probe.
Experimental Protocols
Accurate and reproducible data are paramount in quantitative fluorescence studies. Below are detailed protocols for key experiments used to characterize and compare polarity-sensitive probes.
Measuring Local Polarity using the I₁/I₃ Ratio of this compound
This protocol outlines the steps to determine the polarity of a microenvironment using the vibronic fine structure of PBA's fluorescence spectrum.
dot
Caption: Workflow for determining microenvironment polarity using the I₁/I₃ ratio of this compound.
Measuring Polarity using the Solvatochromic Shift of Prodan
This protocol describes how to measure the emission spectrum of Prodan in different environments to assess polarity.
dot
Caption: Workflow for assessing environmental polarity using the solvatochromic shift of Prodan.
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The comparative method, using a standard of known quantum yield, is a common approach.
dot
Caption: Logical steps for determining fluorescence quantum yield using the comparative method.
Signaling Pathways and Logical Relationships
The underlying principle of solvatochromic fluorescent probes involves the interaction of the probe's dipole moment with the surrounding solvent molecules. This relationship can be visualized as a logical flow.
dot
Caption: Simplified signaling pathway for a solvatochromic fluorescent probe.
Conclusion
Both this compound and Prodan are powerful tools for investigating the polarity of microenvironments. The choice between them should be guided by the specific requirements of the experiment.
-
Choose this compound when ratiometric measurements are desired to minimize artifacts, or when information about molecular proximity or membrane fluidity is needed through excimer formation. Its sensitivity to hydrophobic environments makes it ideal for studying the interior of proteins and membranes.
-
Choose Prodan when a large, easily detectable change in emission wavelength is paramount. Its extreme sensitivity to polar environments, particularly water, makes it an excellent probe for studying hydration levels at interfaces and in binding pockets.
By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can confidently select the optimal fluorescent probe to illuminate the answers to their scientific questions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of 1-Pyrenebutyric Acid as a Fluorescent Sensor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
1-Pyrenebutyric acid (PBA) is a versatile fluorescent probe widely utilized in biochemical and biophysical research for its sensitivity to the microenvironment and its ability to be covalently attached to biomolecules.[1][2] This guide provides an objective comparison of PBA's performance as a sensor, with a focus on its specificity, supported by experimental data and detailed protocols.
Principle of PBA-Based Sensing
PBA's utility as a sensor stems from the photophysical properties of its pyrene (B120774) moiety. The fluorescence emission of pyrene is highly sensitive to the polarity of its local environment.[1] When PBA binds to a target molecule, such as a protein, the change in the microenvironment's polarity can lead to a detectable change in its fluorescence spectrum. Additionally, the fluorescence of PBA can be quenched by certain analytes, forming the basis for "turn-off" sensing mechanisms.[3] The defining feature of PBA is its carboxylic acid group, which allows for covalent conjugation to primary amines on biomolecules, enabling targeted labeling.[1]
Quantitative Data on PBA and Alternatives
The selection of a fluorescent probe depends on its photophysical properties and its interaction with the target analyte. Below is a comparison of PBA with other common fluorescent probes.
Table 1: Photophysical Properties of this compound and Alternative Probes
| Probe | Typical Excitation (nm) | Typical Emission (nm) | Quantum Yield (Φ) | Key Feature | Primary Application |
| This compound (PBA) | ~343 | ~377, 397 (monomer), ~480 (excimer) | Varies with environment | Covalent labeling capability, sensitive to polarity | Covalent labeling of proteins and biomolecules, sensing oxygen, reactive oxygen species, and serum albumins.[1][3][4] |
| Pyrene | ~335 | ~375, 385, 395 (monomer), ~460-500 (excimer) | ~0.32 in cyclohexane | Non-covalent, sensitive to polarity | Probing hydrophobic microenvironments (e.g., micelles, membranes).[1] |
| Nile Red | ~552 (in ethyl acetate) | ~636 (in ethyl acetate) | High in nonpolar solvents | Large solvatochromic shift, bright | Staining of intracellular lipid droplets.[5][6] |
| BODIPY 493/503 | ~493 | ~503 | High | High photostability, sharp emission peak | Staining of neutral lipids and lipid droplets.[5][7] |
Table 2: Specificity of PBA-Based Sensors for Various Analytes
While comprehensive cross-reactivity data is often application-specific, the following table summarizes the reported specificity of PBA-based sensors for different target analytes.
| Target Analyte | Sensing Mechanism | Reported Specificity/Selectivity | Potential Interferents Noted |
| Serum Albumins (BSA, HSA) | Fluorescence quenching | High affinity and 1:1 stoichiometry observed.[3] | Not extensively detailed in the provided results. |
| DNA | Fluorescence quenching of PBA nanoparticles | Can distinguish between calf thymus and fish sperm DNA.[8] | Not extensively detailed in the provided results. |
| Molecular Oxygen | Fluorescence lifetime quenching | Fluorescence lifetime is dependent on local oxygen concentration.[4] | Free radicals can also affect the fluorescence lifetime.[4] |
| Reactive Oxygen Species (ROS) | Fluorescence lifetime quenching | Sensitive to changes in intracellular ROS levels.[4] | Oxygen concentration is a co-dependent variable.[4] |
| Glucose (indirect) | Immobilized on graphene with glucose oxidase | The biosensor shows a linear response to glucose.[9] | Specificity is primarily determined by the enzyme (glucose oxidase). |
Experimental Protocols
Protocol 1: Covalent Labeling of a Protein with this compound
This protocol describes the covalent attachment of PBA to a protein via carbodiimide (B86325) chemistry.
Materials:
-
This compound (PBA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Activation of PBA: Dissolve PBA in anhydrous DMF to a concentration of 10-20 mM. Add 1.5 molar equivalents of EDC and NHS. Incubate at room temperature for 1-2 hours in the dark to form the PBA-NHS ester.[1]
-
Conjugation Reaction: Add the activated PBA-NHS ester solution dropwise to the protein solution (1-10 mg/mL). A typical starting molar ratio of probe to protein is 10:1 to 20:1.[1]
-
Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove unreacted PBA by passing the solution through a size-exclusion chromatography column.[1]
-
Characterization: Confirm labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~343 nm (for PBA).
Protocol 2: Evaluating Sensor Specificity through Fluorescence Titration
This protocol is used to determine the binding affinity of a PBA-based sensor to its target analyte and to assess cross-reactivity with other molecules.
Materials:
-
PBA-labeled biomolecule (from Protocol 1) or free PBA
-
Target analyte stock solution
-
Potential interfering compound stock solutions
-
Interaction buffer (e.g., PBS, HEPES)
-
Spectrofluorometer
Procedure:
-
Sample Preparation: In a cuvette, add a fixed concentration of the PBA-based sensor in the interaction buffer.
-
Titration with Target Analyte: Sequentially add small aliquots of the target analyte stock solution to the cuvette. After each addition, allow the solution to equilibrate.
-
Fluorescence Measurement: Record the fluorescence emission spectrum (e.g., 350-550 nm with excitation at ~345 nm) after each addition.
-
Data Analysis (Binding Affinity): Plot the change in fluorescence intensity as a function of the analyte concentration. Fit the data to a suitable binding model (e.g., 1:1 binding) to determine the binding constant (Ka).[10]
-
Cross-Reactivity Assessment: Repeat steps 1-3 with the potential interfering compounds instead of the target analyte.
-
Data Analysis (Specificity): Compare the fluorescence response of the sensor to the target analyte with its response to the interfering compounds at the same concentration. A significantly lower response to the interfering compounds indicates high specificity.
Visualizing Workflows and Principles
Covalent Labeling of a Protein with PBA
Caption: Workflow for the covalent labeling of a protein with this compound.
Principle of Fluorescence Quenching-Based Sensing
Caption: Simplified signaling pathway for a "turn-off" sensor based on fluorescence quenching.
Experimental Workflow for Specificity Evaluation
Caption: Logical workflow for evaluating the specificity of a PBA-based fluorescent sensor.
Comparison with Alternatives and Concluding Remarks
This compound stands out due to its ability to be covalently attached to biomolecules, allowing for the creation of targeted sensors.[1] This is a distinct advantage over probes like pyrene, which are used as free probes to assess general microenvironments.[1]
When compared to other environmentally sensitive dyes like Nile Red and BODIPY, PBA's specificity is often conferred by the biomolecule to which it is attached. For instance, in an immunoassay, the specificity would be determined by the antibody that is labeled with PBA. In contrast, the specificity of Nile Red and BODIPY for lipid droplets is based on their preferential partitioning into these nonpolar organelles.[5][7]
The specificity of a PBA-based sensor is not solely an intrinsic property of the dye itself but is heavily influenced by the design of the sensing system. For applications requiring high specificity, PBA is an excellent choice as a reporter molecule when coupled with a highly selective recognition element (e.g., an antibody, aptamer, or specific enzyme). Researchers should, therefore, focus on the selection and validation of this recognition element to ensure the overall specificity of the sensor. The experimental protocols provided in this guide offer a framework for such validation.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. γ-Oxo-1-pyrenebutyric acid used for fluorescent detection of serum albumins and trypsin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Variation of this compound fluorescence lifetime in single living cells treated with molecules increasing or decreasing reactive oxygen species levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence determination of DNA with this compound nanoparticles coated with beta-cyclodextrin as a fluorescence probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "The Electrochemical Properties of this compound/Graphene Compos" by Min Wang, Jiong Wang et al. [jelectrochem.xmu.edu.cn]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison: 1-Pyrenebutyric Acid-Based Biosensors Versus Established Technologies
For researchers, scientists, and drug development professionals at the forefront of innovation, the quest for more sensitive, rapid, and reliable analytical tools is perpetual. In the realm of biomolecule detection, 1-pyrenebutyric acid (PBA)-based biosensors have emerged as a powerful new platform. This guide provides an objective, data-driven comparison of PBA-based biosensors against two of the most established technologies: Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
This compound has carved a niche as a versatile molecular linker, particularly in the development of electrochemical and optical biosensors. Its pyrene (B120774) group facilitates a strong, non-covalent π-π stacking interaction with carbon nanomaterials like graphene, while its terminal carboxylic acid group provides a convenient anchor for the immobilization of biorecognition molecules such as antibodies and enzymes. This unique structure underpins the high sensitivity and stability of PBA-based biosensors.
Quantitative Performance: A Comparative Analysis
To provide a clear and concise overview, the following tables summarize the quantitative performance of PBA-based biosensors in comparison to ELISA and SPR for the detection of key biomarkers: cardiac troponin I (cTnI), a critical indicator of myocardial infarction, and a representative cytokine, Tumor Necrosis Factor-alpha (TNF-α), a key mediator of inflammation.
Table 1: Comparison for Cardiac Troponin I (cTnI) Detection
| Parameter | This compound (PBA)-Based Biosensor (Electrochemical) | Enzyme-Linked Immunosorbent Assay (ELISA) | Surface Plasmon Resonance (SPR) |
| Limit of Detection (LOD) | 0.013 pg/mL - 7.3 pg/mL[1][2] | ~10 pg/mL | 0.03 ng/mL (30 pg/mL)[3] |
| Linear Range | 1 pg/mL - 10^5 pg/mL[1][2] | Typically 10s of pg/mL to 100s of ng/mL | 0.1 - 10 ng/mL[3] |
| Assay Time | < 30 minutes | 2 - 4 hours | ~1 hour |
| Labeling Requirement | Label-free | Enzyme-labeled secondary antibody | Label-free |
| Instrumentation | Potentiostat | Plate reader | SPR instrument |
Table 2: Comparison for Cytokine (TNF-α) Detection
| Parameter | This compound (PBA)-Based Biosensor (Graphene-FET) | Enzyme-Linked Immunosorbent Assay (ELISA) | Surface Plasmon Resonance (SPR) |
| Limit of Detection (LOD) | 0.07 pg/mL - 5 pM[4] | 1-10 pg/mL | ~1-10 pg/mL |
| Linear Range | 0.15 pg/mL - 150 ng/mL[4] | Typically 10s of pg/mL to 10s of ng/mL | Analyte dependent, typically in the pM to nM range |
| Assay Time | Minutes | 2 - 4 hours | ~1 hour |
| Labeling Requirement | Label-free | Enzyme-labeled secondary antibody | Label-free |
| Instrumentation | Semiconductor parameter analyzer | Plate reader | SPR instrument |
Signaling Pathways and Experimental Workflows
Visualizing the underlying principles and procedural steps is crucial for understanding and implementing these technologies.
This compound-Based Electrochemical Biosensor
The signaling in a PBA-based electrochemical biosensor often relies on the modulation of an electrical signal upon the binding of the target analyte. The PBA acts as a linker to immobilize a specific bioreceptor (e.g., an antibody) onto an electrode surface, often composed of graphene to enhance conductivity.
The experimental workflow for fabricating and using a PBA-based biosensor involves a series of well-defined steps to ensure a stable and sensitive sensor surface.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Pyrenebutyric Acid
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Pyrenebutyric acid, a combustible solid that can cause skin, eye, and respiratory irritation.[1] Adherence to these procedural steps will minimize exposure risks and ensure compliance with hazardous waste regulations.
Immediate Safety Precautions
Before beginning any disposal procedure, it is crucial to be familiar with the compound's safety profile and to utilize appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Eyeshields or Safety glasses.[1] |
| Hand Protection | Chemical-resistant gloves.[1] |
| Respiratory Protection | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[1][2] |
| Skin Protection | Wear a lab coat or apron.[3] |
In the event of accidental exposure, follow these first aid measures:
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][2] Seek prompt medical attention.[2]
-
Skin Contact: Wash the affected area thoroughly with plenty of soap and water.[1][2] Remove contaminated clothing.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[2]
Step-by-Step Disposal Protocol
The following systematic procedure is designed to ensure the safe and compliant disposal of this compound waste.
1. Waste Segregation: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it, such as gloves, wipes, and bench paper.[1] Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[1]
2. Containerization: Use a sturdy, leak-proof container that is compatible with solid chemical waste and has a secure, tight-fitting lid to prevent the release of dust.[1] For liquid waste containing dissolved this compound, use a compatible, sealed container and fill it to no more than 75% capacity to allow for vapor expansion.[1]
3. Labeling: As soon as the first item of waste is added, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound".[1]
-
The associated hazards (e.g., "Irritant," "Combustible Solid").[1]
-
The date when waste accumulation started.[1]
-
The name and contact information of the generating laboratory or researcher.[1]
4. Storage of Waste: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[1] This area should be away from heat sources and incompatible materials such as strong acids, bases, and oxidizing agents.[2][4]
5. Final Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] Do not attempt to dispose of this compound down the drain or in regular trash.[5][6]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 4. fishersci.com [fishersci.com]
- 5. uthsc.edu [uthsc.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Essential Safety and Operational Guide for Handling 1-Pyrenebutyric Acid
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use and disposal of 1-Pyrenebutyric acid, ensuring a secure laboratory environment.
This compound is a fluorescent probe and a combustible solid that can cause skin, eye, and respiratory irritation.[1][2][3] Adherence to the following personal protective equipment (PPE) guidelines, operational procedures, and disposal plan is critical to mitigate risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 standards.[4][5] | Protects against splashes and airborne dust particles that can cause serious eye irritation.[4][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[7] | Prevents direct skin contact, which can lead to skin irritation.[4][6] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator should be used, especially when handling the powder form or when adequate ventilation is not available.[8] | Minimizes the inhalation of fine dust particles that may cause respiratory tract irritation.[4][6] |
| Skin and Body Protection | A laboratory coat, long-sleeved shirt, and long pants should be worn.[8] | Provides a barrier against accidental skin contact with the chemical. |
Operational Plan: A Step-by-Step Handling Procedure
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety and experimental integrity.
1. Preparation and Area Setup:
-
Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood, to control dust and vapors.[4][6]
-
Before starting, assemble all necessary equipment and reagents.
-
Verify that an eyewash station and safety shower are readily accessible.[6]
-
Don all required PPE as detailed in the table above.
2. Handling the Compound:
-
When weighing or transferring the solid material, do so with care to minimize the generation of dust.
-
If preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.
-
Avoid all direct contact with the substance.[4] In case of skin contact, wash the affected area thoroughly with soap and water.[4][6] If eye contact occurs, rinse cautiously with water for several minutes.[4][6]
3. Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]
-
Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[6]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, clearly labeled, and leak-proof container.[1]
-
The label should include "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").[1]
-
Do not mix this waste with other chemical waste streams unless permitted by your institution's hazardous waste management plan.[1]
2. Container Disposal:
-
Empty containers must be thoroughly rinsed with an appropriate solvent.
-
The initial rinsate should be collected and disposed of as hazardous chemical waste.[9] For highly toxic chemicals, the first three rinses must be collected.[9]
-
After proper rinsing, the container can be disposed of as regular laboratory waste, in accordance with institutional guidelines.
3. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Pyrenebutanoic acid | C20H16O2 | CID 76977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. quicktest.co.uk [quicktest.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. policies.dartmouth.edu [policies.dartmouth.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
